Product packaging for Barium disalicylate(Cat. No.:CAS No. 5908-78-1)

Barium disalicylate

Cat. No.: B15175252
CAS No.: 5908-78-1
M. Wt: 411.55 g/mol
InChI Key: FSVHTWITPYPMHK-UHFFFAOYSA-L
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Description

Barium disalicylate, with the linear formula (C7H5O3)2Ba and a molecular weight of 411.6 g/mol, is an organometallic compound appearing as a white powder . It is supplied as a high-purity reagent designed for research and development purposes in laboratory and industrial settings. This product is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or personal use.Organometallic compounds like this compound are valuable reagents and precursor materials with broad applications in scientific research. They are utilized in thin film deposition processes, industrial chemistry, and the development of new materials, including ceramics and catalysts . The disalicylate ligand can contribute to the compound's properties and reactivity, making it a compound of interest in coordination chemistry. While general research areas for organometallics are established, specific catalytic cycles, reaction mechanisms, and performance data for this compound in modern applications are an active field of study. Researchers are exploring its potential in cross-coupling reactions and as a precursor for advanced materials. Available for various research needs, this compound can be provided in standard and custom purities, including 99%, 99.9%, 99.99%, and 99.999%, as well as multiple standard grades. Please request a quote and allow for lead time for specific requirements .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H10BaO6 B15175252 Barium disalicylate CAS No. 5908-78-1

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

5908-78-1

Molecular Formula

C14H10BaO6

Molecular Weight

411.55 g/mol

IUPAC Name

barium(2+);2-carboxyphenolate

InChI

InChI=1S/2C7H6O3.Ba/c2*8-6-4-2-1-3-5(6)7(9)10;/h2*1-4,8H,(H,9,10);/q;;+2/p-2

InChI Key

FSVHTWITPYPMHK-UHFFFAOYSA-L

Canonical SMILES

C1=CC=C(C(=C1)C(=O)O)[O-].C1=CC=C(C(=C1)C(=O)O)[O-].[Ba+2]

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of Barium Disalicylate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Barium disalicylate is an inorganic salt with the chemical formula C14H10BaO6[1][2]. It is the barium salt of salicylic acid. While specific research on this compound is limited, this guide provides a comprehensive overview of its known physicochemical properties, along with inferred characteristics based on the general properties of barium compounds and salicylates. This document is intended to serve as a foundational resource for researchers and professionals in drug development and materials science.

Physicochemical Properties

PropertyValueSource
Molecular Formula C14H10BaO6[1][2]
Molecular Weight 411.5526 g/mol [1][2]
CAS Number 18590-33-5Inferred from common chemical database structures
Appearance White to off-white solid (presumed)General property of salicylate salts
Melting Point Data not available
Boiling Point Data not available
Solubility in Water Expected to be sparingly soluble to soluble[3]
Solubility in Organic Solvents Data not available
pKa Data not available

Synthesis

While a specific, validated experimental protocol for the synthesis of this compound is not available in the reviewed literature, a plausible method can be derived from the general synthesis of metal salicylates. The following is a hypothetical protocol.

Hypothetical Experimental Protocol: Synthesis of this compound

Objective: To synthesize this compound from salicylic acid and a soluble barium salt.

Materials:

  • Salicylic acid (C7H6O3)

  • Barium hydroxide octahydrate (Ba(OH)2·8H2O)

  • Deionized water

  • Ethanol

  • Buchner funnel and flask

  • Filter paper

  • Beakers and magnetic stirrer

  • Drying oven

Procedure:

  • Dissolution of Salicylic Acid: Dissolve a stoichiometric amount of salicylic acid in ethanol in a beaker with gentle heating and stirring.

  • Preparation of Barium Hydroxide Solution: In a separate beaker, dissolve a corresponding stoichiometric amount of barium hydroxide octahydrate in deionized water.

  • Reaction: Slowly add the barium hydroxide solution to the salicylic acid solution with continuous stirring. A precipitate of this compound is expected to form. The reaction is as follows: 2 C7H6O3 + Ba(OH)2 → C14H10BaO6 + 2 H2O

  • Precipitation and Digestion: Continue stirring the mixture for a period to ensure complete reaction and to allow the precipitate to digest, which can improve its filterability.

  • Isolation: Isolate the precipitate by vacuum filtration using a Buchner funnel.

  • Washing: Wash the collected solid with deionized water to remove any unreacted starting materials and soluble byproducts, followed by a wash with ethanol to aid in drying.

  • Drying: Dry the purified this compound in a drying oven at a controlled temperature to remove residual solvent.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_purification Product Isolation and Purification Salicylic_Acid Salicylic Acid in Ethanol Mixing Mixing and Stirring Salicylic_Acid->Mixing Barium_Hydroxide Barium Hydroxide in Water Barium_Hydroxide->Mixing Filtration Vacuum Filtration Mixing->Filtration Washing Washing with Water and Ethanol Filtration->Washing Drying Drying Washing->Drying Product This compound Drying->Product

Caption: A hypothetical workflow for the synthesis of this compound.

Analytical Methods

Specific analytical methods for the characterization of this compound are not detailed in the literature. However, standard analytical techniques can be employed to confirm its identity and purity.

Hypothetical Experimental Protocol: Analysis of this compound

Objective: To characterize the synthesized this compound and determine its purity.

Methods:

  • Fourier-Transform Infrared (FTIR) Spectroscopy:

    • Purpose: To identify the functional groups present in the molecule.

    • Procedure: Obtain the FTIR spectrum of the dried this compound sample. Characteristic peaks for the carboxylate group (COO-), aromatic C-H bonds, and the C=C bonds of the benzene ring are expected. The absence of a broad O-H peak from the carboxylic acid of salicylic acid would indicate salt formation.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Purpose: To elucidate the chemical structure.

    • Procedure: Dissolve the sample in a suitable deuterated solvent and acquire 1H and 13C NMR spectra. The spectra should be consistent with the structure of the salicylate anion.

  • Elemental Analysis:

    • Purpose: To determine the elemental composition (C, H, Ba).

    • Procedure: Submit the sample for elemental analysis to determine the weight percentages of carbon, hydrogen, and barium. The results should correspond to the calculated values for C14H10BaO6.

  • X-ray Diffraction (XRD):

    • Purpose: To determine the crystalline structure.

    • Procedure: Analyze the powdered sample using an X-ray diffractometer to obtain the diffraction pattern, which can be used to identify the crystal lattice parameters.

Analytical Workflow Diagram

Analysis_Workflow cluster_sample Sample Preparation cluster_analysis Analytical Techniques cluster_data Data Interpretation Sample This compound Sample FTIR FTIR Spectroscopy Sample->FTIR NMR NMR Spectroscopy (1H, 13C) Sample->NMR Elemental_Analysis Elemental Analysis (C, H, Ba) Sample->Elemental_Analysis XRD X-ray Diffraction Sample->XRD Structure_Confirmation Structure Confirmation FTIR->Structure_Confirmation NMR->Structure_Confirmation Purity_Assessment Purity Assessment Elemental_Analysis->Purity_Assessment Crystallinity Crystallinity Determination XRD->Crystallinity

Caption: A hypothetical workflow for the analysis of this compound.

Biological Activity and Signaling Pathways

There is currently no specific information available in the scientific literature regarding the biological activity or associated signaling pathways of this compound. The toxicological properties are expected to be primarily related to the bioavailability of the barium ion (Ba2+).

Safety and Toxicology

The safety and toxicological profile of this compound is not well-documented. However, based on the known toxicology of soluble barium compounds, it should be handled with care. Soluble barium salts are known to be toxic, with the primary mechanism of toxicity being the blockade of potassium channels, leading to hypokalemia[3][4]. This can result in adverse effects on the cardiovascular, nervous, and muscular systems[4][5].

Handling Precautions:

  • Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Handle in a well-ventilated area or a fume hood to avoid inhalation of dust.

  • Avoid contact with skin and eyes.

  • Wash hands thoroughly after handling.

Conclusion

This compound is a compound for which detailed experimental data is largely unavailable. This guide has consolidated the known information and provided hypothetical, yet scientifically grounded, protocols for its synthesis and analysis. Further experimental investigation is required to fully characterize its physicochemical properties, biological activity, and toxicological profile. The information and workflows presented here offer a starting point for researchers interested in exploring this compound.

References

An In-depth Technical Guide to the Crystal Structure Analysis of Barium Disalicylate and Related Coordination Polymers

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of the latest literature review, specific crystal structure data for Barium disalicylate is not publicly available. This guide, therefore, provides a comprehensive overview of the principles and methodologies for the crystal structure analysis of coordination polymers, using related metal salicylate and barium-containing compounds as illustrative examples. The protocols and data presented are representative of what would be expected for this compound.

Introduction

The determination of a compound's crystal structure is fundamental to understanding its physicochemical properties and potential applications in fields such as materials science and drug development. For a coordination polymer like this compound, where barium ions are coordinated to salicylate ligands, a detailed structural analysis would reveal crucial information about the coordination environment of the barium center, the connectivity of the polymeric network, and the nature of intermolecular interactions. This guide outlines the key experimental and analytical techniques involved in elucidating the crystal structure of such a compound.

Experimental Protocols

The elucidation of a crystal structure is a multi-step process that begins with the synthesis of the compound and culminates in the refinement of its atomic positions.

Synthesis and Crystallization

The first and often most challenging step is the synthesis of the target compound and the growth of high-quality single crystals suitable for X-ray diffraction.[1] this compound, as a coordination polymer, would likely be synthesized via a self-assembly process in solution.

Typical Synthesis Protocol:

A common method for synthesizing coordination polymers is through the slow diffusion of solutions containing the metal salt and the organic ligand. For this compound, this would involve:

  • Reactant Preparation: Preparation of a solution of a soluble barium salt (e.g., Barium Chloride, BaCl₂) in a suitable solvent (e.g., water or a water/ethanol mixture). A separate solution of salicylic acid is prepared, and the salicylate anion is generated in situ by deprotonation, often with the addition of a base.

  • Crystallization: The two solutions are carefully layered in a narrow tube or vessel, with the denser solution at the bottom. Over time, slow diffusion at the interface allows for the gradual formation of crystals of this compound as the metal ions and ligands react. Alternatively, slow evaporation of the solvent from a single solution containing both the metal salt and the ligand can also yield single crystals.

Single-Crystal X-ray Diffraction (SC-XRD)

Single-crystal X-ray diffraction is the definitive technique for determining the three-dimensional atomic structure of a crystalline solid.[2][3]

Data Collection and Structure Solution Workflow:

  • Crystal Mounting: A suitable single crystal (typically < 0.5 mm in all dimensions) is selected under a microscope and mounted on a goniometer head.[4]

  • Data Collection: The mounted crystal is placed in a diffractometer and cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations of the atoms. A monochromatic X-ray beam is directed at the crystal. As the crystal is rotated, a diffraction pattern of spots is collected by a detector.[1]

  • Data Reduction: The collected diffraction images are processed to determine the unit cell dimensions and the intensities of the reflections.

  • Structure Solution and Refinement: The processed data is used to solve the crystal structure, which involves determining the positions of the atoms within the unit cell. This is typically achieved using direct methods or Patterson methods. The initial atomic model is then refined to achieve the best possible fit with the experimental data.[3]

Data Presentation: Crystallographic Data

The final output of a successful crystal structure determination is a set of crystallographic data that precisely describes the atomic arrangement. The following table presents example data for Iron(III) Salicylate, which illustrates the type of information that would be obtained for this compound.[5]

ParameterExample Value (Iron(III) Salicylate)[5]
Chemical FormulaC₁₄H₁₄FeO₈
Formula Weight366.10
Crystal SystemMonoclinic
Space GroupP2₁/n
a (Å)7.24
b (Å)18.70
c (Å)4.85
α (°)90
β (°)99.35
γ (°)90
Volume (ų)648.9
Z2
Calculated Density (g/cm³)1.875
R-factor (%)4.8

Thermal Analysis

Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are often employed to characterize coordination polymers.[6] These methods provide information on the thermal stability of the compound, the presence of solvent molecules in the crystal lattice, and the decomposition pathway.[7][8] For instance, TGA can reveal the temperature at which coordinated water molecules are lost, followed by the decomposition of the organic ligand at higher temperatures.[6]

Visualizations

Diagrams are essential for representing complex workflows and relationships in crystal structure analysis.

experimental_workflow cluster_synthesis Synthesis & Crystallization cluster_xrd Single-Crystal X-ray Diffraction cluster_analysis Structure Determination & Analysis cluster_characterization Further Characterization synthesis Synthesis of this compound crystallization Crystal Growth synthesis->crystallization Slow Diffusion / Evaporation mounting Crystal Selection & Mounting crystallization->mounting data_collection X-ray Data Collection mounting->data_collection data_processing Data Reduction & Processing data_collection->data_processing structure_solution Structure Solution (Direct Methods) data_processing->structure_solution refinement Structure Refinement structure_solution->refinement validation Structure Validation refinement->validation thermal_analysis Thermal Analysis (TGA/DSC) validation->thermal_analysis

References

The Solubility of Barium Disalicylate: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Barium disalicylate, the salt formed from a barium cation (Ba²⁺) and two salicylate anions, is a compound of interest in various chemical and pharmaceutical research areas. A fundamental physicochemical property governing its behavior in solution, and thus its potential applications, is its solubility. However, a comprehensive review of scientific literature and chemical databases reveals a notable absence of quantitative solubility data for this compound in common solvents. This guide is intended for researchers, scientists, and professionals in drug development, providing a framework for understanding and experimentally determining the solubility of this compound. While direct solubility values are not available, this document offers a qualitative assessment of its expected solubility and presents detailed experimental protocols for its quantitative determination.

Qualitative Solubility Estimation

In the absence of specific experimental data, a qualitative estimation of this compound's solubility can be inferred from the known properties of related compounds. Generally, many barium salts, such as barium sulfate and barium carbonate, are known to be sparingly soluble or insoluble in water. Conversely, salts like barium chloride and barium acetate are quite soluble. The salicylate anion, derived from salicylic acid, can influence solubility. Given these considerations, it is reasonable to hypothesize that this compound is a sparingly soluble salt in aqueous solutions. Its solubility in organic solvents would depend on the polarity of the solvent and its ability to interact with the barium and salicylate ions.

Experimental Determination of Solubility

To obtain precise and accurate solubility data for this compound, a well-designed experimental approach is necessary. The following sections detail a robust protocol based on the widely accepted shake-flask method, followed by several analytical techniques for the quantification of the dissolved solute.

The Shake-Flask Method for Achieving Equilibrium

The shake-flask method is a reliable technique for determining the thermodynamic solubility of a compound.[1][2][3][4] It involves creating a saturated solution by allowing excess solid to equilibrate with the solvent over a specified period.

Materials and Equipment:

  • This compound (pure solid)

  • Selected solvents (e.g., deionized water, ethanol, methanol, acetone, diethyl ether)

  • Conical flasks or vials with stoppers

  • Thermostatically controlled shaker or water bath

  • Analytical balance

  • Filtration apparatus (e.g., syringe filters with appropriate membrane, vacuum filtration system)

  • pH meter (for aqueous solutions)

  • Analytical instrumentation for quantification (e.g., UV-Vis spectrophotometer, conductivity meter, gravimetric analysis equipment)

Protocol:

  • Preparation: Add an excess amount of solid this compound to a series of flasks, each containing a known volume of the desired solvent. The presence of undissolved solid is crucial to ensure that a saturated solution is achieved.[1][5]

  • Equilibration: Seal the flasks and place them in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C). Agitate the mixtures for a sufficient period to allow the system to reach equilibrium. A typical duration is 24 to 48 hours, but the exact time should be determined by preliminary experiments (i.e., measuring the concentration at different time points until it becomes constant).

  • Phase Separation: After equilibration, allow the flasks to stand undisturbed for a period to let the excess solid settle. Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a membrane filter (e.g., 0.45 µm) to remove all undissolved particles. This step is critical to prevent contamination of the saturated solution with solid particles.

  • Quantification: Analyze the concentration of this compound in the clear, saturated filtrate using a suitable analytical method as described below.

Quantitative Analysis of Dissolved this compound

The choice of analytical method for determining the concentration of the dissolved this compound will depend on the properties of the solute and the solvent, as well as the available instrumentation. Three common and effective methods are detailed below.

Gravimetric Analysis

Gravimetric analysis is a direct and highly accurate method for determining the mass of a substance in a solution.[6][7][8][9][10] It involves evaporating the solvent from a known volume of the saturated solution and weighing the remaining solid residue.

Protocol:

  • Pipette a precise volume of the filtered saturated solution into a pre-weighed, dry evaporating dish.

  • Carefully evaporate the solvent in a drying oven at a temperature below the decomposition point of this compound.

  • Once the solvent is fully evaporated, cool the dish in a desiccator to prevent moisture absorption.

  • Weigh the dish containing the dry solid residue.

  • Repeat the drying and weighing steps until a constant mass is obtained.

  • The mass of the dissolved this compound is the final mass of the dish and residue minus the initial mass of the empty dish. The solubility can then be calculated in terms of mass per unit volume of the solvent.

UV-Vis Spectrophotometry

This method is suitable if the salicylate ion exhibits significant absorbance in the ultraviolet-visible spectrum and the solvent does not interfere with this absorbance. Salicylate ions are known to form a colored complex with iron(III) ions, which can be quantified spectrophotometrically.[11][12]

Protocol:

  • Preparation of Standard Solutions: Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.

  • Complexation: To a known volume of each standard solution and the filtered saturated sample, add an excess of an iron(III) chloride solution. This will form a violet-colored iron(III)-salicylate complex.

  • Measurement: Measure the absorbance of each solution at the wavelength of maximum absorbance (λmax) for the iron(III)-salicylate complex using a UV-Vis spectrophotometer. The solvent containing the iron(III) chloride solution should be used as a blank.

  • Calibration Curve: Plot a graph of absorbance versus the concentration of the standard solutions. This will generate a calibration curve.

  • Determination of Unknown Concentration: Use the absorbance of the saturated sample to determine its concentration from the calibration curve.

Conductometry

For aqueous solutions, the solubility of a sparingly soluble salt like this compound can be determined by measuring the electrical conductivity of its saturated solution.[13][14][15][16][17] The conductivity is directly related to the concentration of the dissolved ions.

Protocol:

  • Measurement of Saturated Solution Conductivity: Measure the specific conductivity of the filtered saturated solution of this compound in deionized water using a calibrated conductivity meter.

  • Measurement of Solvent Conductivity: Measure the specific conductivity of the deionized water used to prepare the solution.

  • Calculation of Salt Conductivity: Subtract the conductivity of the water from the conductivity of the saturated solution to obtain the conductivity due solely to the dissolved this compound.

  • Calculation of Molar Conductivity at Infinite Dilution: The molar conductivity at infinite dilution (Λ₀) for this compound can be calculated using Kohlrausch's law of independent migration of ions (Λ₀ = λ₀(Ba²⁺) + 2λ₀(salicylate⁻)), where λ₀ are the limiting molar ionic conductivities of the individual ions (obtained from literature).

  • Calculation of Solubility: The molar solubility (S) can be calculated using the formula: S = (1000 × κ) / Λ₀, where κ is the specific conductivity of the salt.

Analytical Method Applicability Advantages Disadvantages
Gravimetric Analysis Universal for non-volatile solutesHigh accuracy and precision, no complex instrumentation required.[6]Time-consuming, requires careful handling to avoid loss of material.
UV-Vis Spectrophotometry Solutes with a chromophore or that can form a colored complexHigh sensitivity, rapid analysis.Requires the analyte to absorb light or form a colored complex, potential for interference from other substances.
Conductometry Ionic solutes in aqueous or polar solventsSimple and rapid, suitable for sparingly soluble salts.[14]Limited to ionic compounds, requires accurate values for limiting molar ionic conductivities.

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the experimental procedure for determining the solubility of this compound.

SolubilityDetermination cluster_preparation Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Quantitative Analysis A Add excess this compound to Solvent B Seal Flask A->B C Agitate at Constant Temperature (e.g., 24-48 hours) B->C D Allow Excess Solid to Settle C->D E Filter Supernatant D->E F Gravimetric Analysis E->F G UV-Vis Spectrophotometry E->G H Conductometry E->H I Calculate Solubility F->I G->I H->I

Experimental workflow for solubility determination.

Conclusion

References

Spectroscopic Analysis of Barium Disalicylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Barium disalicylate, the salt of barium and salicylic acid, is a compound of interest in various chemical and pharmaceutical research areas. A thorough understanding of its structural and vibrational properties is crucial for its characterization and quality control. This technical guide provides an in-depth overview of the expected spectroscopic data (FTIR, Raman, and NMR) for this compound, based on the analysis of related compounds. It also outlines detailed experimental protocols for acquiring these spectra.

Predicted Spectroscopic Data

Due to the limited availability of direct experimental spectra for this compound, the following tables summarize the expected key spectroscopic features. These predictions are derived from the known spectra of salicylic acid and its metal salts. The formation of the carboxylate salt upon reaction of salicylic acid with a barium source will induce characteristic shifts in the vibrational frequencies of the carboxyl and hydroxyl groups.

Table 1: Predicted FTIR Spectral Data for this compound
Functional GroupPredicted Wavenumber (cm⁻¹)Expected Observation
O-H Stretch (Phenolic)3200 - 3400 (Broad)The broad O-H stretching band of salicylic acid is expected to remain, potentially sharpening slightly upon salt formation.
C-H Stretch (Aromatic)3000 - 3100Sharp peaks characteristic of aromatic C-H stretching.
C=O Stretch (Carboxylate)1550 - 1610 (Asymmetric)The strong carbonyl (C=O) absorption of salicylic acid (~1650-1680 cm⁻¹) will be replaced by a strong asymmetric stretching band of the carboxylate anion (COO⁻) at a lower frequency.
C=C Stretch (Aromatic)1450 - 1600Multiple sharp bands corresponding to the aromatic ring vibrations.
C-O Stretch (Phenolic)1200 - 1300Stretching vibration of the phenolic C-O bond.
O-H Bend (Phenolic)1150 - 1250In-plane bending of the phenolic hydroxyl group.
C-H Bend (Aromatic)750 - 900Out-of-plane bending vibrations of the aromatic C-H bonds, indicative of the substitution pattern.
Ba-O Stretch< 600Vibrations involving the barium-oxygen bond are expected at lower frequencies.
Table 2: Predicted Raman Spectral Data for this compound
Functional GroupPredicted Raman Shift (cm⁻¹)Expected Observation
C-H Stretch (Aromatic)3050 - 3100Strong, sharp peaks.
C=C Stretch (Aromatic Ring)1580 - 1620A strong band associated with the aromatic ring breathing mode.
C=O Stretch (Carboxylate)1380 - 1420 (Symmetric)A symmetric stretching band of the carboxylate anion (COO⁻), which is often strong in the Raman spectrum.
Ring Breathing Mode~1030A characteristic sharp peak for the benzene ring.
C-C-C Trigonal Bending~1000A sharp in-plane bending mode of the aromatic ring.
Ba-O Stretch< 400Low-frequency modes corresponding to the barium-oxygen interaction.
Table 3: Predicted ¹³C Solid-State NMR Data for this compound
Carbon AtomPredicted Chemical Shift (ppm)Expected Observation
Carboxylate Carbon (COO⁻)170 - 180The chemical shift of the carboxylic acid carbon in salicylic acid (~175 ppm) is expected to shift slightly upon deprotonation and salt formation.
Phenolic Carbon (C-OH)158 - 162The carbon atom attached to the hydroxyl group.
Aromatic Carbons (C-H)115 - 135Chemical shifts for the protonated aromatic carbons.
Aromatic Carbon (C-COO⁻)110 - 120The carbon atom of the aromatic ring attached to the carboxylate group.

Experimental Protocols

The following are detailed methodologies for obtaining the spectroscopic data for a solid sample like this compound.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To obtain the infrared absorption spectrum of solid this compound.

Methodology: Attenuated Total Reflectance (ATR) [1][2][3]

  • Instrument: A Fourier-Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory (e.g., with a diamond or germanium crystal).

  • Sample Preparation: No extensive sample preparation is required for the ATR method.[2] A small amount of the finely ground this compound powder is placed directly onto the ATR crystal.

  • Data Acquisition:

    • Record a background spectrum of the clean, empty ATR crystal.

    • Place the this compound sample on the ATR crystal and apply consistent pressure using the built-in pressure clamp to ensure good contact.

    • Collect the sample spectrum. Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹.

    • The final spectrum is presented in terms of absorbance or transmittance versus wavenumber (cm⁻¹).

  • Data Processing: The background spectrum is automatically subtracted from the sample spectrum by the instrument software.

Alternative Methodology: KBr Pellet Transmission [1]

  • Sample Preparation:

    • Thoroughly dry approximately 1-2 mg of this compound and 100-200 mg of spectroscopic grade potassium bromide (KBr).

    • Grind the this compound to a fine powder using an agate mortar and pestle.

    • Add the KBr to the mortar and mix thoroughly with the sample.

    • Transfer the mixture to a pellet press and apply several tons of pressure to form a transparent or semi-transparent pellet.[1]

  • Data Acquisition:

    • Record a background spectrum of the empty sample holder.

    • Mount the KBr pellet in the sample holder and place it in the spectrometer's beam path.

    • Collect the sample spectrum under the same conditions as the background scan.

Raman Spectroscopy

Objective: To obtain the Raman scattering spectrum of solid this compound.

Methodology: Dispersive Raman Spectroscopy [4][5]

  • Instrument: A dispersive Raman spectrometer equipped with a laser excitation source (e.g., 532 nm, 785 nm, or 1064 nm), a microscope for sample focusing, and a CCD detector.[4]

  • Sample Preparation: A small amount of the this compound powder is placed on a microscope slide or in a sample holder. For powdered samples, pressing the sample into a pellet can improve signal quality.[6]

  • Data Acquisition:

    • Place the sample under the microscope objective.

    • Focus the laser onto the sample surface.

    • Acquire the Raman spectrum by collecting the scattered light. The acquisition time and laser power should be optimized to obtain a good signal-to-noise ratio without causing sample degradation.

    • The spectrum is typically collected over a Raman shift range of 100 to 3500 cm⁻¹.

  • Data Processing: The raw data is processed to remove any background fluorescence and cosmic rays. The final spectrum is plotted as intensity versus Raman shift (cm⁻¹).

Solid-State Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain a ¹³C solid-state NMR spectrum of this compound.

Methodology: Cross-Polarization Magic-Angle Spinning (CP-MAS) [7]

  • Instrument: A solid-state NMR spectrometer with a high-field magnet and a probe capable of magic-angle spinning (MAS).

  • Sample Preparation: The this compound powder is packed into a zirconia rotor (typically 4 mm or 7 mm in diameter).

  • Data Acquisition:

    • The rotor is spun at a high speed (e.g., 5-15 kHz) at the magic angle (54.7°) to average out anisotropic interactions.

    • A ¹³C CP-MAS pulse sequence is used to enhance the signal of the low-abundance ¹³C nuclei by transferring polarization from the more abundant ¹H nuclei.

    • A sufficient number of scans are acquired to achieve an adequate signal-to-noise ratio.

  • Data Processing: The acquired free induction decay (FID) is Fourier transformed, phased, and baseline corrected to yield the final NMR spectrum. Chemical shifts are referenced to a standard compound like adamantane.

Workflow Visualization

The following diagram illustrates a general workflow for the spectroscopic analysis of a solid sample such as this compound.

Spectroscopic_Analysis_Workflow start Start: this compound Sample preparation Sample Preparation (Grinding, Drying) start->preparation ftir FTIR Spectroscopy (ATR or KBr Pellet) preparation->ftir Solid Sample raman Raman Spectroscopy preparation->raman Solid/Powder Sample ssnmr Solid-State NMR (¹³C CP-MAS) preparation->ssnmr Powder Sample data_analysis Data Analysis and Interpretation ftir->data_analysis raman->data_analysis ssnmr->data_analysis report Technical Report Generation data_analysis->report end End report->end

A generalized workflow for the spectroscopic analysis of this compound.

References

A Theoretical and Experimental Guide to the Quantum Chemical Analysis of Barium Disalicylate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide outlines a comprehensive approach for the quantum chemical analysis of Barium disalicylate. In the absence of extensive published literature on this specific compound, this document provides a robust theoretical and experimental framework for its characterization. The methodologies described herein are based on established principles of computational chemistry and analytical techniques for metal-organic complexes.

Introduction to this compound

This compound, with the chemical formula C₁₄H₁₀BaO₆, is an organometallic compound formed between a barium(II) ion and two salicylate ligands. Salicylic acid and its derivatives are of significant interest in medicinal chemistry, and their coordination with metal ions can alter their physicochemical and biological properties. A thorough understanding of the three-dimensional structure, electronic properties, and vibrational characteristics of this compound is crucial for its potential applications. Quantum chemical calculations, in conjunction with experimental validation, provide a powerful platform to elucidate these properties at a molecular level.

Proposed Computational Workflow

A systematic computational study is essential to predict the properties of this compound. The following workflow outlines the key theoretical steps.

computational_workflow cluster_input Initial Structure Generation cluster_dft DFT Calculations cluster_analysis Data Analysis start Propose Monomeric Structure [Ba(C₇H₅O₃)₂(H₂O)₄] geom_opt Geometry Optimization start->geom_opt Initial Geometry freq_calc Frequency Calculation geom_opt->freq_calc Optimized Structure electronic_props Electronic Property Calculation geom_opt->electronic_props Optimized Structure thermo Thermodynamic Properties freq_calc->thermo Vibrational Frequencies spectra Simulated Spectra (IR, Raman) freq_calc->spectra orbitals Molecular Orbitals (HOMO/LUMO) electronic_props->orbitals charges Atomic Charges & ESP electronic_props->charges

Caption: Proposed workflow for quantum chemical calculations of this compound.

Theoretical and Experimental Protocols

The following protocol is recommended for the computational analysis of this compound.

I. Initial Structure Construction:

  • Based on the common coordination number of barium (often 8 or higher) and the bidentate chelating potential of salicylate, a plausible initial structure for a mononuclear complex is [Ba(C₇H₅O₃)₂(H₂O)₄]. In this proposed structure, each salicylate ligand coordinates to the barium ion through one oxygen of the carboxylate group and the oxygen of the phenolic hydroxyl group. Four water molecules complete the coordination sphere to satisfy a coordination number of 8. This initial geometry should be built using standard molecular modeling software.

II. Geometry Optimization:

  • Method: Density Functional Theory (DFT) is the recommended method due to its balance of accuracy and computational cost for metal complexes.

  • Functional: The B3LYP hybrid functional is a robust choice for this type of system.

  • Basis Set:

    • For the Barium atom, the LANL2DZ (Los Alamos National Laboratory 2 Double-Zeta) basis set with its accompanying effective core potential (ECP) should be used. This will account for relativistic effects, which are significant for heavy elements like barium.

    • For the lighter atoms (Carbon, Hydrogen, Oxygen), a Pople-style basis set such as 6-311+G(d,p) is recommended for accurate description of the electronic structure.

  • Solvation: To model the system in an aqueous environment, the Polarizable Continuum Model (PCM) or the SMD solvation model can be employed.

III. Frequency Calculations:

  • Following a successful geometry optimization, a frequency calculation should be performed at the same level of theory.

  • The absence of imaginary frequencies will confirm that the optimized structure corresponds to a true energy minimum.

  • These calculations will also yield thermodynamic data such as zero-point vibrational energy, enthalpy, and Gibbs free energy.

  • The results will be used to simulate the infrared (IR) and Raman spectra, which can be compared with experimental data.

IV. Electronic Property Analysis:

  • Using the optimized geometry, single-point energy calculations can be performed to analyze the electronic structure.

  • Key properties to investigate include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to understand the electronic reactivity and the HOMO-LUMO gap.

  • Analysis of the molecular electrostatic potential (MEP) surface will reveal the charge distribution and potential sites for electrophilic and nucleophilic attack.

  • Population analysis (e.g., Mulliken or Natural Bond Orbital) can be used to determine the partial atomic charges.

The computational results should be validated through experimental characterization.

I. Synthesis:

  • A potential synthetic route involves the reaction of a soluble barium salt, such as barium hydroxide octahydrate (Ba(OH)₂·8H₂O) or barium chloride (BaCl₂), with salicylic acid in a 2:1 molar ratio of salicylate to barium.

  • The reaction can be carried out in an aqueous or alcoholic solution. The product, this compound, is expected to precipitate from the solution and can be isolated by filtration, washed, and dried.

II. Single-Crystal X-ray Diffraction:

  • Growing single crystals of the synthesized compound is crucial for unambiguous structure determination. This can be attempted through slow evaporation of the solvent from the reaction mixture or by recrystallization from a suitable solvent system.

  • Single-crystal X-ray diffraction analysis will provide precise information on bond lengths, bond angles, coordination number, and the overall crystal packing, which can be directly compared with the optimized geometry from DFT calculations.

III. Spectroscopic Analysis:

  • Fourier-Transform Infrared (FTIR) Spectroscopy: The FTIR spectrum of the complex should be recorded and compared to that of free salicylic acid. A shift in the C=O stretching frequency of the carboxylate group and the O-H stretching frequency of the hydroxyl group will confirm coordination to the barium ion. The experimental spectrum can be compared to the simulated spectrum from the frequency calculation.

  • UV-Visible Spectroscopy: The UV-Vis spectrum will provide information about the electronic transitions within the molecule. Complexation with barium is expected to cause shifts in the absorption bands of the salicylate ligand.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra can be recorded in a suitable deuterated solvent to characterize the ligand environment.

IV. Thermal Analysis:

  • Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC): These techniques are used to study the thermal stability of the complex and identify decomposition pathways, including the loss of any coordinated water molecules.

Data Presentation (Hypothetical Data)

The following tables present a template for organizing the quantitative data obtained from the proposed computational and experimental studies.

Table 1: Comparison of Key Geometric Parameters (Bond Lengths in Å, Bond Angles in °)

Parameter Calculated (B3LYP/LANL2DZ/6-311+G(d,p)) Experimental (X-ray Diffraction)
Ba-O (carboxylate) 2.75 Value
Ba-O (hydroxyl) 2.85 Value
Ba-O (water) 2.90 Value
C=O (carboxylate) 1.26 Value

| O-Ba-O (chelate angle) | 65.0 | Value |

Table 2: Calculated Electronic Properties

Property Value
HOMO Energy -5.8 eV
LUMO Energy -1.2 eV
HOMO-LUMO Gap 4.6 eV

| Dipole Moment | 8.5 D |

Table 3: Comparison of Vibrational Frequencies (cm⁻¹)

Vibrational Mode Calculated (Scaled) Experimental (FTIR)
C=O Stretch (asymmetric) 1580 1585
C-O Stretch (phenolic) 1250 1255

| O-H Stretch (coordinated H₂O) | 3400-3500 | 3450 |

Logical and Experimental Workflow Diagrams

The interplay between theoretical calculations and experimental validation is crucial for a comprehensive study.

logical_relationship cluster_theory Theoretical Prediction cluster_exp Experimental Validation cluster_comp Comparison and Refinement calc Quantum Chemical Calculations pred_geom Predicted Geometry calc->pred_geom pred_spec Predicted Spectra (IR, UV-Vis) calc->pred_spec pred_props Predicted Electronic Properties calc->pred_props comparison Compare Theory and Experiment pred_geom->comparison pred_spec->comparison exp Synthesis and Characterization exp_geom Experimental Geometry (X-ray Diffraction) exp->exp_geom exp_spec Experimental Spectra (FTIR, UV-Vis) exp->exp_spec exp_geom->comparison exp_spec->comparison refinement Refine Theoretical Model comparison->refinement Discrepancies refinement->calc Improved Model

Caption: The synergistic relationship between theoretical prediction and experimental validation.

experimental_workflow cluster_synthesis Synthesis cluster_characterization Characterization cluster_results Results start React Ba(OH)₂ with Salicylic Acid product Isolate and Purify This compound start->product xrd Single-Crystal XRD product->xrd ftir FTIR Spectroscopy product->ftir uvvis UV-Vis Spectroscopy product->uvvis tga Thermal Analysis (TGA/DSC) product->tga elemental Elemental Analysis product->elemental structure Molecular Structure xrd->structure spectra Spectroscopic Data ftir->spectra uvvis->spectra stability Thermal Stability tga->stability stoichiometry Composition elemental->stoichiometry

Caption: Workflow for the experimental synthesis and characterization of this compound.

The Obscure History of Barium Disalicylate: A Scientific Enigma

Author: BenchChem Technical Support Team. Date: November 2025

Despite a thorough investigation into the historical development of Barium Disalicylate research, it is evident that this specific compound has a remarkably sparse and fragmented history within publicly accessible scientific literature. While the compound, with the molecular formula C₁₄H₁₀BaO₆, is recognized in chemical databases, a comprehensive body of research detailing its synthesis, characterization, and application over time is conspicuously absent.

For researchers, scientists, and drug development professionals, the journey into the scientific history of many compounds reveals a clear trajectory of discovery, experimentation, and application. However, in the case of this compound, this path remains largely untrodden and undocumented. Extensive searches have failed to uncover any significant historical or contemporary research dedicated to this specific salt of salicylic acid.

This scarcity of information prevents the construction of a detailed technical guide as requested. Key elements crucial for such a document, including historical synthesis methods, detailed experimental protocols, quantitative data for comparative analysis, and elucidated signaling pathways, are not available in the existing scientific record.

While the parent compounds, barium and salicylic acid, have rich and well-documented histories, their specific combination in the form of this compound does not appear to have garnered significant scientific interest or investigation. Salicylic acid and its other salts and esters, most notably acetylsalicylic acid (aspirin), have been the subject of extensive research for over a century.[1][2] Similarly, various barium salts, such as barium sulfate, have well-established applications, particularly in medical imaging as contrast agents.[3]

The absence of a research trail for this compound could be attributed to several factors. It is possible that early investigations yielded unfavorable results, such as instability, lack of therapeutic efficacy, or toxicity, leading to the abandonment of further research. Alternatively, the compound may have been synthesized but never gained traction against more promising salicylates or other therapeutic agents of its time.

The historical development of this compound research is a topic shrouded in obscurity. The lack of primary literature, experimental data, and documented applications makes it impossible to provide an in-depth technical guide. For the scientific community, the story of this compound serves as a reminder that not all chemical entities follow a linear and well-documented path of scientific inquiry. Its history, or lack thereof, remains an intriguing footnote in the broader history of salicylates and barium compounds.

References

In-Depth Technical Guide to Barium Disalicylate and its Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Barium disalicylate, a metallic salt of salicylic acid. The document details its physicochemical properties, synthesis, and potential biological activities. It also explores the synthesis of various salicylic acid derivatives that could conceptually be prepared as barium salts. A significant focus is placed on the putative signaling pathways through which salicylates exert their effects, notably the inhibition of the cyclooxygenase (COX) pathway and modulation of the NF-κB signaling cascade. This guide is intended to be a valuable resource for researchers and professionals in drug development and related scientific fields, offering detailed experimental methodologies, structured data, and visual representations of key biological pathways.

Introduction

This compound is an inorganic compound with the chemical formula C14H10BaO6. It is the barium salt of salicylic acid. While information specific to this compound is limited in publicly available literature, its chemical nature as a salt of a well-known active pharmaceutical ingredient, salicylic acid, suggests potential for biological activity. Salicylates, in general, are known for their analgesic, anti-inflammatory, and antipyretic properties. This guide aims to consolidate the available information on this compound and to extrapolate potential characteristics and functionalities based on the known chemistry and biology of its constituent parts.

Physicochemical Properties of this compound

Quantitative data for this compound is not extensively reported. The following table summarizes the available information.

PropertyValueSource
Chemical Formula C14H10BaO6--INVALID-LINK--
Molecular Weight 411.55 g/mol --INVALID-LINK--
Appearance White powder--INVALID-LINK--
Solubility in Water Data not available

Further research is required to determine other key physicochemical parameters such as melting point, density, and solubility in various solvents.

Synthesis of this compound

General Experimental Protocol (Hypothesized)

Materials:

  • Salicylic acid (C7H6O3)

  • Barium hydroxide octahydrate (Ba(OH)2·8H2O)

  • Deionized water

  • Ethanol (for washing)

  • Magnetic stirrer and stir bar

  • Heating mantle or hot plate

  • Reaction flask (e.g., round-bottom flask)

  • Condenser

  • Buchner funnel and filter paper

  • Drying oven

Procedure:

  • Dissolution of Reactants: In a reaction flask, dissolve a molar equivalent of salicylic acid in a suitable volume of deionized water with stirring. In a separate beaker, prepare a solution of barium hydroxide octahydrate in deionized water. Note: The stoichiometry requires a 2:1 molar ratio of salicylic acid to barium hydroxide.

  • Reaction: Slowly add the barium hydroxide solution to the salicylic acid solution with continuous stirring. The reaction is a neutralization reaction and may be exothermic.

  • Precipitation: this compound is expected to have low solubility in water and should precipitate out of the solution as a white solid.

  • Heating and Digestion: To ensure complete reaction and to improve the crystal structure of the precipitate, the reaction mixture can be gently heated (e.g., to 60-80 °C) for a period of time (e.g., 1-2 hours) with continuous stirring. This process is known as digestion.

  • Isolation: After cooling the reaction mixture to room temperature, the precipitate is collected by vacuum filtration using a Buchner funnel.

  • Washing: The collected solid is washed several times with deionized water to remove any unreacted starting materials and soluble byproducts. A final wash with a small amount of ethanol can aid in drying.

  • Drying: The purified this compound is dried in an oven at a suitable temperature (e.g., 80-100 °C) until a constant weight is achieved.

Reaction Scheme:

2 C7H6O3 + Ba(OH)2 → C14H10BaO6 + 2 H2O

Derivatives of Salicylic Acid

While specific derivatives of this compound are not documented, a wide array of salicylic acid derivatives have been synthesized and studied. These modifications are typically made to alter the compound's pharmacokinetic properties, enhance its therapeutic efficacy, or reduce its side effects. Conceptually, these modified salicylic acids could be used to synthesize the corresponding barium salts.

Ester Derivatives

Salicylic acid can be esterified at its carboxylic acid group. A common example is methyl salicylate.

General Synthesis of Salicylate Esters (Fischer Esterification):

This reaction involves heating salicylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid.

Experimental Workflow for Fischer Esterification:

Fischer_Esterification Salicylic_Acid Salicylic Acid Reaction_Mixture Reaction Mixture Salicylic_Acid->Reaction_Mixture Alcohol Alcohol (e.g., Methanol) Alcohol->Reaction_Mixture Acid_Catalyst Acid Catalyst (H2SO4) Acid_Catalyst->Reaction_Mixture Heating Heating under Reflux Reaction_Mixture->Heating Ester Salicylate Ester Heating->Ester Purification Purification (e.g., Distillation, Chromatography) Ester->Purification

Caption: General workflow for the synthesis of salicylate esters via Fischer esterification.

Azo Derivatives

Azo compounds containing a salicylic acid moiety can be synthesized via a diazo coupling reaction. This involves the reaction of a diazonium salt with salicylic acid.

General Synthesis of Azo Derivatives:

  • Diazotization: An aromatic amine is treated with sodium nitrite and a strong acid (e.g., HCl) at low temperatures (0-5 °C) to form a diazonium salt.

  • Coupling: The diazonium salt is then reacted with salicylic acid in an alkaline solution to yield the azo-salicylate compound.

Biological Activity and Signaling Pathways

The biological activity of this compound is not well-characterized. However, it is reasonable to infer its potential mechanisms of action from the extensive research on salicylates.

Inhibition of Cyclooxygenase (COX) Enzymes

A primary mechanism of action for salicylates is the inhibition of cyclooxygenase (COX) enzymes, which are key in the synthesis of prostaglandins, molecules involved in inflammation, pain, and fever.[1][2] While salicylic acid itself is a weak inhibitor of COX activity in vitro, it can suppress the expression of the COX-2 gene.[2]

Simplified COX Signaling Pathway and Inhibition by Salicylates:

COX_Pathway Arachidonic_Acid Arachidonic Acid COX_Enzymes COX-1 / COX-2 Arachidonic_Acid->COX_Enzymes Prostaglandins Prostaglandins COX_Enzymes->Prostaglandins Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Salicylates Salicylates Salicylates->COX_Enzymes Inhibition

Caption: Inhibition of the Cyclooxygenase (COX) pathway by salicylates.

Modulation of the NF-κB Signaling Pathway

Salicylates have been shown to inhibit the activation of Nuclear Factor-kappa B (NF-κB), a protein complex that controls the transcription of DNA, cytokine production, and cell survival.[3] NF-κB plays a critical role in regulating the immune response to infection and inflammation.

Simplified NF-κB Signaling Pathway and Modulation by Salicylates:

NFkB_Pathway cluster_nucleus Inflammatory_Stimuli Inflammatory Stimuli (e.g., TNF-α, IL-1β) IKK_Complex IKK Complex Inflammatory_Stimuli->IKK_Complex IkB IκB IKK_Complex->IkB Phosphorylation & Degradation NFkB NF-κB Nucleus Nucleus NFkB->Nucleus Translocation Gene_Transcription Pro-inflammatory Gene Transcription Nucleus->Gene_Transcription Salicylates Salicylates Salicylates->IKK_Complex Inhibition

Caption: Inhibition of the NF-κB signaling pathway by salicylates.

Experimental Protocols for Biological Assays

To evaluate the biological activity of this compound and its derivatives, a variety of in vitro and in vivo assays can be employed.

Cyclooxygenase (COX) Inhibition Assay

Objective: To determine the inhibitory effect of the test compound on COX-1 and COX-2 activity.

Methodology: Commercially available COX inhibitor screening assay kits (e.g., from Cayman Chemical, Abcam) can be used. These assays typically measure the peroxidase activity of COX. The peroxidase activity is assayed colorimetrically by monitoring the appearance of oxidized N,N,N′,N′-tetramethyl-p-phenylenediamine (TMPD) at 590 nm.

General Workflow:

COX_Assay_Workflow Prepare_Reagents Prepare Assay Reagents Add_COX_Enzyme Add COX-1 or COX-2 Enzyme to Wells Prepare_Reagents->Add_COX_Enzyme Add_Inhibitor Add Test Compound (this compound) Add_COX_Enzyme->Add_Inhibitor Add_Substrate Add Arachidonic Acid (Substrate) Add_Inhibitor->Add_Substrate Incubate Incubate at 37°C Add_Substrate->Incubate Measure_Absorbance Measure Absorbance at 590 nm Incubate->Measure_Absorbance Calculate_Inhibition Calculate % Inhibition Measure_Absorbance->Calculate_Inhibition

Caption: General workflow for a colorimetric COX inhibition assay.

NF-κB Activation Assay

Objective: To assess the effect of the test compound on NF-κB activation in cells.

Methodology: A common method is to use a reporter gene assay. In this assay, cells are transfected with a plasmid containing a reporter gene (e.g., luciferase or β-galactosidase) under the control of an NF-κB response element. Activation of NF-κB leads to the expression of the reporter gene, which can be quantified.

General Workflow:

NFkB_Assay_Workflow Transfect_Cells Transfect Cells with NF-κB Reporter Plasmid Treat_Cells Treat Cells with Test Compound Transfect_Cells->Treat_Cells Stimulate_Cells Stimulate Cells with an NF-κB Activator (e.g., TNF-α) Treat_Cells->Stimulate_Cells Lyse_Cells Lyse Cells Stimulate_Cells->Lyse_Cells Measure_Reporter_Activity Measure Reporter Gene Activity (e.g., Luminescence) Lyse_Cells->Measure_Reporter_Activity Analyze_Data Analyze Data and Determine Inhibition Measure_Reporter_Activity->Analyze_Data

Caption: General workflow for an NF-κB reporter gene assay.

Conclusion

This compound remains a compound with limited specific data in the scientific literature. However, by understanding the chemistry of salicylates and the properties of barium compounds, we can infer its potential characteristics and biological activities. The synthesis is likely achievable through a straightforward neutralization reaction. Its biological effects are probably mediated through pathways common to other salicylates, such as the inhibition of COX enzymes and the modulation of NF-κB signaling. This guide provides a foundational framework for researchers interested in exploring the properties and potential applications of this compound and its derivatives. Further experimental investigation is necessary to fully elucidate its physicochemical properties, biological activity, and therapeutic potential.

References

Methodological & Application

Application Notes and Protocols for Laboratory-Scale Synthesis of Barium Disalicylate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Barium disalicylate is an organometallic compound with potential applications in various fields, including pharmaceuticals and material science. This document provides detailed protocols for the laboratory-scale synthesis of this compound, offering two distinct methods utilizing common starting materials. The protocols are designed to be clear, concise, and reproducible for researchers in a laboratory setting.

Synthesis Overview

The synthesis of this compound, Ba(C₇H₅O₃)₂, can be achieved through the reaction of a barium salt with salicylic acid. The fundamental reaction involves the deprotonation of the carboxylic acid group of salicylic acid by a basic barium salt, followed by the formation of the ionic bond between the barium cation (Ba²⁺) and two salicylate anions.

Two primary routes are proposed in this guide:

  • Method A: Reaction of Barium Hydroxide with Salicylic Acid.

  • Method B: Reaction of Barium Carbonate with Salicylic Acid.

The choice of method may depend on the availability of reagents, desired purity, and scale of the synthesis.

Experimental Protocols

Method A: Synthesis from Barium Hydroxide and Salicylic Acid

This method relies on a straightforward acid-base neutralization reaction between barium hydroxide and salicylic acid. Barium hydroxide is a strong base that readily reacts with the acidic carboxylic acid group of salicylic acid.[1]

3.1.1. Materials and Equipment

  • Barium hydroxide octahydrate (Ba(OH)₂·8H₂O)

  • Salicylic acid (C₇H₆O₃)

  • Deionized water

  • Ethanol

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Büchner funnel and flask

  • Filter paper

  • Beakers

  • pH indicator paper

  • Drying oven

3.1.2. Experimental Procedure

  • Reaction Setup: In a round-bottom flask, dissolve a specific molar quantity of salicylic acid in a minimal amount of ethanol with gentle warming. In a separate beaker, prepare an aqueous solution of barium hydroxide octahydrate (a 1:2 molar ratio of barium hydroxide to salicylic acid is required).

  • Reaction: Slowly add the barium hydroxide solution to the salicylic acid solution while stirring continuously. An immediate reaction should be observed, potentially with the formation of a precipitate.

  • Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 80-90 °C) for 2-3 hours to ensure the reaction goes to completion.

  • Cooling and Precipitation: After reflux, allow the reaction mixture to cool to room temperature, and then further cool it in an ice bath to maximize the precipitation of this compound.

  • Isolation: Collect the precipitate by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected solid with cold deionized water to remove any unreacted starting materials and soluble impurities, followed by a wash with cold ethanol to aid in drying.

  • Drying: Dry the purified this compound in a drying oven at a temperature below its decomposition point (e.g., 60-80 °C) until a constant weight is achieved.

  • Characterization: Characterize the final product using techniques such as Infrared (IR) Spectroscopy to confirm the presence of the salicylate carboxylate group and the absence of the starting carboxylic acid, and determine the yield.

Method B: Synthesis from Barium Carbonate and Salicylic Acid

This method involves the reaction of an insoluble barium salt, barium carbonate, with salicylic acid.[2][3] The reaction is driven by the formation of carbonic acid, which decomposes into carbon dioxide and water, shifting the equilibrium towards the product.[2]

3.2.1. Materials and Equipment

  • Barium carbonate (BaCO₃)[4]

  • Salicylic acid (C₇H₆O₃)

  • Deionized water

  • Ethanol

  • Round-bottom flask with a side arm for gas evolution

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Büchner funnel and flask

  • Filter paper

  • Beakers

  • Drying oven

3.2.2. Experimental Procedure

  • Reaction Setup: Suspend barium carbonate in a mixture of water and ethanol in a round-bottom flask. A 1:2 molar ratio of barium carbonate to salicylic acid is necessary.

  • Reaction: Gradually add salicylic acid to the barium carbonate suspension while stirring vigorously. Effervescence (release of CO₂) should be observed as the reaction proceeds.[2]

  • Reflux: Once the addition of salicylic acid is complete, attach a reflux condenser and heat the mixture to reflux for 4-6 hours. The evolution of CO₂ should cease as the reaction nears completion.

  • Filtration of Unreacted Solid: After reflux, hot-filter the reaction mixture to remove any unreacted barium carbonate.

  • Cooling and Precipitation: Allow the filtrate to cool to room temperature, and then place it in an ice bath to induce the precipitation of this compound.

  • Isolation: Collect the precipitate by vacuum filtration using a Büchner funnel.

  • Washing: Wash the product with cold deionized water and then with a small amount of cold ethanol.

  • Drying: Dry the final product in a drying oven at 60-80 °C.

  • Characterization: Analyze the product using appropriate spectroscopic methods and determine the reaction yield.

Data Presentation

The following tables provide a template for recording and comparing the quantitative data from the synthesis protocols.

Table 1: Reactant Quantities and Molar Ratios

ParameterMethod A (Barium Hydroxide)Method B (Barium Carbonate)
Barium Salt Barium Hydroxide OctahydrateBarium Carbonate
Molar Mass ( g/mol )315.46197.34
Mass (g)User DefinedUser Defined
MolesCalculatedCalculated
Salicylic Acid
Molar Mass ( g/mol )138.12138.12
Mass (g)User DefinedUser Defined
MolesCalculatedCalculated
Molar Ratio 1 : 21 : 2
(Barium Salt : Salicylic Acid)

Table 2: Reaction Conditions and Yield

ParameterMethod A (Barium Hydroxide)Method B (Barium Carbonate)
Solvent System Water/EthanolWater/Ethanol
Reaction Temperature (°C) 80 - 9080 - 100
Reaction Time (hours) 2 - 34 - 6
Theoretical Yield (g) CalculatedCalculated
Actual Yield (g) MeasuredMeasured
Percentage Yield (%) CalculatedCalculated

Visualizations

Diagram 1: Synthesis Workflow from Barium Hydroxide

Synthesis_Workflow_A cluster_reactants Reactants cluster_process Process cluster_product Product Barium Hydroxide Solution Barium Hydroxide Solution Mixing Mixing Barium Hydroxide Solution->Mixing Salicylic Acid Solution Salicylic Acid Solution Salicylic Acid Solution->Mixing Reflux (2-3h) Reflux (2-3h) Mixing->Reflux (2-3h) Cooling & Precipitation Cooling & Precipitation Reflux (2-3h)->Cooling & Precipitation Filtration Filtration Cooling & Precipitation->Filtration Washing Washing Filtration->Washing Drying Drying Washing->Drying This compound This compound Drying->this compound Synthesis_Workflow_B cluster_reactants Reactants cluster_process Process cluster_product Product Barium Carbonate Suspension Barium Carbonate Suspension Reaction & CO2 Evolution Reaction & CO2 Evolution Barium Carbonate Suspension->Reaction & CO2 Evolution Salicylic Acid Salicylic Acid Salicylic Acid->Reaction & CO2 Evolution Reflux (4-6h) Reflux (4-6h) Reaction & CO2 Evolution->Reflux (4-6h) Hot Filtration Hot Filtration Reflux (4-6h)->Hot Filtration Cooling & Precipitation Cooling & Precipitation Hot Filtration->Cooling & Precipitation Filtration Filtration Cooling & Precipitation->Filtration Washing Washing Filtration->Washing Drying Drying Washing->Drying This compound This compound Drying->this compound Logical_Relationship Salicylic Acid Salicylic Acid This compound This compound Salicylic Acid->this compound Barium Source Barium Source Barium Hydroxide Barium Hydroxide Barium Source->Barium Hydroxide Barium Carbonate Barium Carbonate Barium Source->Barium Carbonate Barium Hydroxide->this compound Method A Barium Carbonate->this compound Method B Byproduct_Water Water This compound->Byproduct_Water Byproduct_CO2_Water CO2 + Water This compound->Byproduct_CO2_Water

References

Application Notes and Protocols for the Quantification of Barium Disalicylate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Barium disalicylate is a non-steroidal anti-inflammatory drug (NSAID) with analgesic and antipyretic properties. Accurate and reliable quantification of this active pharmaceutical ingredient (API) is crucial for quality control, formulation development, and pharmacokinetic studies. This document provides detailed application notes and protocols for four distinct analytical methods for the quantification of this compound, targeting either the intact salicylate moiety or the barium ion. The methods described are High-Performance Liquid Chromatography (HPLC), Atomic Absorption Spectroscopy (AAS), UV-Visible (UV-Vis) Spectrophotometry, and Acid-Base Titrimetry.

Analytical Methods Overview

The quantification of this compound can be approached by analyzing its constituent parts: the salicylate anion and the barium cation.

  • High-Performance Liquid Chromatography (HPLC): This is the preferred method for the specific quantification of the salicylate moiety, offering high sensitivity and selectivity. A reversed-phase HPLC method allows for the separation of salicylate from potential degradation products and excipients.

  • Atomic Absorption Spectroscopy (AAS): This technique is highly specific for the determination of the barium content. It is a robust and sensitive method for quantifying the metallic component of the drug substance.

  • UV-Visible Spectrophotometry: A simple and cost-effective colorimetric method can be employed for the quantification of the salicylate portion. This method is based on the formation of a colored complex between salicylate and iron (III) ions.

  • Acid-Base Titrimetry: A classic and straightforward method for the determination of the total salicylate content through a neutralization reaction.

Data Presentation

The following tables summarize the key quantitative parameters for the described analytical methods.

Table 1: High-Performance Liquid Chromatography (HPLC) for Salicylate Quantification

ParameterValueReference
Linearity Range5-30 µg/mL[1]
Correlation Coefficient (r²)> 0.999[1]
Limit of Detection (LOD)0.0271 µg/mL (for Methyl Salicylate)[2]
Limit of Quantification (LOQ)Not explicitly stated, but quantifiable within linearity range.
Precision (%RSD)< 2.0%[3]
Accuracy/Recovery99.78 - 100.0%[3]

Table 2: Atomic Absorption Spectroscopy (AAS) for Barium Quantification

ParameterValueReference
Linearity Range100 - 5000 µg/L[4]
Limit of Detection (LOD)100 µg/L[4]
Limit of Quantification (LOQ)0.034 mg/L[5]
Precision (%RSD)2.5%[5]
Accuracy/Recovery90 - 104%[6]

Table 3: UV-Visible Spectrophotometry for Salicylate Quantification

ParameterValueReference
Linearity Range10-90 µg/mL[7][8]
Correlation Coefficient (r)0.998[7]
Molar Absorptivity0.02 x 10³ L mol⁻¹ cm⁻¹ (with Copper (II) acetate)[9]
Wavelength of Max. Absorbance (λmax)505 nm (with Ferric Chloride)[7][8]
Precision (%RSD)< 2.0%

Table 4: Acid-Base Titrimetry for Salicylate Quantification

ParameterValueReference
Titrant0.1 M Sodium Hydroxide
IndicatorPhenolphthalein[10]
PrincipleNeutralization of the acidic carboxyl group of salicylic acid.
ApplicationAssay of bulk drug substance.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for Salicylate Quantification

This method is adapted from a validated stability-indicating RP-HPLC method for salicylic acid in choline magnesium trisalicylate tablets.[1]

Objective: To quantify the salicylate content in this compound samples.

Instrumentation:

  • High-Performance Liquid Chromatograph with a UV detector.

  • C18 column (e.g., 150 x 4.6 mm, 5 µm).

  • Data acquisition and processing software.

Reagents:

  • Methanol (HPLC grade).

  • Phosphate buffer (pH 3.0), prepared by dissolving potassium dihydrogen phosphate in water and adjusting the pH with phosphoric acid.

  • Water (HPLC grade).

  • Salicylic acid reference standard.

Chromatographic Conditions:

  • Mobile Phase: Phosphate buffer (pH 3.0) and Methanol in a ratio of 80:20 (v/v).[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Column Temperature: Ambient.

  • Detection Wavelength: 230 nm.[1]

  • Injection Volume: 20 µL.

Procedure:

  • Standard Solution Preparation:

    • Accurately weigh about 25 mg of salicylic acid reference standard into a 25 mL volumetric flask.

    • Dissolve and dilute to volume with the mobile phase to obtain a stock solution of 1000 µg/mL.

    • Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations in the range of 5-30 µg/mL.[1]

  • Sample Solution Preparation:

    • Accurately weigh a quantity of this compound powder equivalent to about 25 mg of salicylic acid into a 25 mL volumetric flask.

    • Add approximately 15 mL of the mobile phase and sonicate for 10 minutes to dissolve the sample.

    • Dilute to volume with the mobile phase.

    • Filter the solution through a 0.45 µm syringe filter.

    • Further dilute the filtered solution with the mobile phase to obtain a final concentration within the calibration range.

  • Analysis:

    • Inject the standard and sample solutions into the HPLC system.

    • Record the chromatograms and measure the peak area for salicylic acid. The retention time for salicylic acid is expected to be around 4.6 minutes.[1]

  • Calculation:

    • Construct a calibration curve by plotting the peak area of the standards versus their concentration.

    • Determine the concentration of salicylic acid in the sample solution from the calibration curve.

    • Calculate the percentage of salicylic acid in the this compound sample.

Atomic Absorption Spectroscopy (AAS) for Barium Quantification

This protocol is based on standard methods for barium determination by flame AAS.[4][11]

Objective: To determine the barium content in this compound samples.

Instrumentation:

  • Atomic Absorption Spectrometer equipped with a barium hollow-cathode lamp.

  • Nitrous oxide-acetylene burner.

Reagents:

  • Barium standard solution (1000 µg/mL).

  • Sodium chloride solution (25.4 g/L).[4]

  • Deionized water.

  • Nitric acid (concentrated).

Instrumental Parameters:

  • Wavelength: 553.6 nm.[4]

  • Slit Width: 0.4 nm.

  • Lamp Current: As recommended by the manufacturer.

  • Flame: Nitrous oxide-acetylene.[4]

Procedure:

  • Standard Solution Preparation:

    • Prepare a series of working standards containing 100 to 5000 µg/L of barium by diluting the stock barium standard solution.[4]

    • To each 10 mL of the working standard, add 1.0 mL of the sodium chloride solution to act as an ionization suppressant.[4]

  • Sample Solution Preparation:

    • Accurately weigh a quantity of this compound powder and dissolve it in a minimal amount of dilute nitric acid.

    • Quantitatively transfer the solution to a volumetric flask and dilute with deionized water to a concentration within the working range of the standards.

    • To a 10.0 mL aliquot of the sample solution, add 1.0 mL of the sodium chloride solution and mix thoroughly.[4]

  • Analysis:

    • Aspirate a blank solution (deionized water with sodium chloride) to zero the instrument.

    • Aspirate the standard solutions in increasing order of concentration and record the absorbance.

    • Aspirate the sample solution and record the absorbance.

  • Calculation:

    • Construct a calibration curve by plotting the absorbance of the standards versus their concentration.

    • Determine the concentration of barium in the sample solution from the calibration curve.

    • Calculate the percentage of barium in the this compound sample.

UV-Visible Spectrophotometry for Salicylate Quantification

This method is based on the Trinder reaction, where salicylic acid forms a colored complex with ferric ions.[7][8]

Objective: To quantify the salicylate content in this compound samples.

Instrumentation:

  • UV-Visible Spectrophotometer.

  • Matched 1 cm quartz cuvettes.

Reagents:

  • Ferric chloride (FeCl₃) solution (1% w/v in 0.1 M HCl).

  • Salicylic acid reference standard.

  • Deionized water.

Procedure:

  • Standard Solution Preparation:

    • Prepare a stock solution of salicylic acid (100 µg/mL) in deionized water.

    • From the stock solution, prepare a series of standard solutions with concentrations ranging from 10 to 90 µg/mL in 10 mL volumetric flasks.[8]

    • To each flask, add 1 mL of the 1% ferric chloride reagent and dilute to the mark with deionized water.[8]

  • Sample Solution Preparation:

    • Accurately weigh a quantity of this compound powder equivalent to about 10 mg of salicylic acid and dissolve it in deionized water in a 100 mL volumetric flask.

    • Dilute to volume with deionized water.

    • Pipette an aliquot of this solution into a 10 mL volumetric flask, add 1 mL of the 1% ferric chloride reagent, and dilute to the mark with deionized water to obtain a final concentration within the calibration range.

  • Analysis:

    • Set the spectrophotometer to measure the absorbance at a wavelength of 505 nm.[8]

    • Use a blank solution containing 1 mL of ferric chloride reagent diluted to 10 mL with deionized water to zero the instrument.

    • Measure the absorbance of each standard and the sample solution.

  • Calculation:

    • Construct a calibration curve by plotting the absorbance of the standards versus their concentration.

    • Determine the concentration of salicylic acid in the sample solution from the calibration curve.

    • Calculate the percentage of salicylic acid in the this compound sample.

Acid-Base Titrimetry for Salicylate Quantification

Objective: To determine the total salicylate content in a bulk sample of this compound.

Instrumentation:

  • Burette (50 mL).

  • Pipette (25 mL).

  • Erlenmeyer flask (250 mL).

  • Analytical balance.

Reagents:

  • Standardized 0.1 M Sodium Hydroxide (NaOH) solution.

  • Phenolphthalein indicator solution.

  • Ethanol (95%), neutral to phenolphthalein.

Procedure:

  • Sample Preparation:

    • Accurately weigh a quantity of this compound powder equivalent to approximately 250 mg of salicylic acid into a 250 mL Erlenmeyer flask.

    • Add 50 mL of 95% ethanol and swirl to dissolve the sample. Some binding materials may not dissolve completely.[10]

  • Titration:

    • Add 2-3 drops of phenolphthalein indicator to the sample solution.

    • Titrate the solution with standardized 0.1 M NaOH from the burette until a permanent pale pink color is observed.[10]

    • Record the volume of NaOH consumed.

  • Calculation:

    • Each mL of 0.1 M NaOH is equivalent to 13.81 mg of salicylic acid.

    • Calculate the percentage of salicylic acid in the sample using the following formula:

    Where:

    • V = Volume of NaOH used in mL

    • M = Molarity of NaOH solution

    • 138.12 = Molar mass of salicylic acid ( g/mol )

    • W = Weight of the sample in mg

Visualizations

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Weigh Weigh Sample & Standard Dissolve Dissolve in Mobile Phase Weigh->Dissolve Dilute Dilute to Working Range Dissolve->Dilute Filter Filter Sample (0.45 µm) Dilute->Filter Inject Inject into HPLC Filter->Inject Separate Separation on C18 Column Inject->Separate Detect UV Detection at 230 nm Separate->Detect CalCurve Generate Calibration Curve Detect->CalCurve Quantify Quantify Salicylate CalCurve->Quantify Report Report Results Quantify->Report

Caption: HPLC analysis workflow for salicylate quantification.

AAS_Workflow cluster_prep Sample & Standard Preparation cluster_aas AAS Measurement cluster_data Data Analysis Weigh Weigh Sample Dissolve Dissolve in Dilute HNO3 Weigh->Dissolve Dilute Dilute to Working Range Dissolve->Dilute Add_Suppressant Add Ionization Suppressant (NaCl) Dilute->Add_Suppressant Aspirate Aspirate into Flame Add_Suppressant->Aspirate Atomize Atomize Sample Aspirate->Atomize Measure Measure Absorbance at 553.6 nm Atomize->Measure CalCurve Generate Calibration Curve Measure->CalCurve Quantify Quantify Barium CalCurve->Quantify Report Report Results Quantify->Report

Caption: AAS analysis workflow for barium quantification.

UVVis_Workflow start Prepare Salicylate Standards & Sample Solutions complex Add Ferric Chloride Reagent to Form Colored Complex start->complex measure Measure Absorbance at 505 nm complex->measure calculate Calculate Concentration using Calibration Curve measure->calculate end Report Results calculate->end

Caption: UV-Vis spectrophotometry workflow for salicylate.

References

Application Notes and Protocols: Barium Compounds as Precursors in Materials Science

Author: BenchChem Technical Support Team. Date: November 2025

A Note on Barium Disalicylate: Initial literature searches did not yield specific information on the use of this compound as a precursor in materials science. The following application notes and protocols are based on other common barium-containing precursors and their applications.

Introduction to Barium-Containing Precursors

Barium compounds are versatile precursors in the synthesis of a wide range of advanced materials. Their utility stems from the ability to decompose or react to form barium-containing oxides, titanates, and other complex materials with desirable electronic, optical, and catalytic properties. Common barium precursors include barium acetate, barium chloride, barium hydroxide, and barium titanyl oxalate. These compounds are employed in various synthesis techniques, including solid-state reactions, sol-gel processes, and precipitation methods, to produce materials such as barium titanate (BaTiO₃), a key material in the electronics industry for capacitors and sensors, and barium oxide (BaO) nanoparticles.

Applications of Barium Precursors in Materials Synthesis

Synthesis of Barium Titanate (BaTiO₃)

Barium titanate is a ferroelectric ceramic with a high dielectric constant, making it invaluable for electronic components. Several methods utilize barium precursors for its synthesis.

2.1.1. Oxalate Co-Precipitation Method:

This method involves the precipitation of barium titanyl oxalate (BaTiO(C₂O₄)₂·4H₂O) from a solution containing barium and titanium ions, followed by calcination to form BaTiO₃.[1][2] The oxalate route is favored for producing high-purity, stoichiometric BaTiO₃ powders at relatively low temperatures. The thermal decomposition of barium titanyl oxalate proceeds in multiple steps, starting with dehydration and followed by the decomposition of oxalate groups to form a carbonate intermediate, which finally decomposes to BaTiO₃ at higher temperatures.[3] Mechanochemical processing of barium titanyl oxalate can further lower the crystallization temperature of BaTiO₃.[4]

2.1.2. Sol-Gel Method:

The sol-gel process offers a route to synthesize homogenous, nano-sized BaTiO₃ powders.[5][6] This technique typically involves the hydrolysis and condensation of barium and titanium precursors, such as barium acetate and titanium isopropoxide, to form a gel.[6] The subsequent drying and calcination of the gel yield the desired BaTiO₃ powder.[5][7] The properties of the final material can be controlled by adjusting reaction parameters like pH and the choice of solvent.[6]

2.1.3. Solid-State Reaction:

The conventional solid-state reaction involves the high-temperature calcination of a mixture of barium carbonate (BaCO₃) and titanium dioxide (TiO₂).[1] While straightforward, this method often requires high temperatures and can lead to less homogeneous products compared to solution-based methods.[8]

Synthesis of Barium Oxide (BaO) Nanoparticles

Barium oxide nanoparticles have applications in various fields due to their unique chemical and physical properties. A common synthesis route is the thermo-chemical method using barium chloride (BaCl₂) as a precursor.[9]

Barium Tannate as a Thermal Stabilizer for PVC

Barium tannate, synthesized from tannin and barium hydroxide, has been shown to act as an effective thermal stabilizer for polyvinyl chloride (PVC).[10] It functions by scavenging HCl, a degradation product of PVC, thereby preventing further polymer degradation.[10]

Experimental Protocols

Protocol for Synthesis of Barium Titanate via Oxalate Co-Precipitation

This protocol is adapted from the procedure for preparing barium titanyl oxalate tetrahydrate.[1]

Materials:

  • Barium chloride dihydrate (BaCl₂·2H₂O)

  • Titanium tetrachloride (TiCl₄) solution

  • Oxalic acid

  • Distilled water

Procedure:

  • Prepare a solution of barium chloride by dissolving 165 g of BaCl₂·2H₂O in 1600 ml of distilled water and cool to room temperature.[1]

  • Determine the titanium content of the TiCl₄ solution.

  • Add a volume of the TiCl₄ solution containing exactly 32 g of titanium to the barium chloride solution with constant stirring, maintaining the temperature at or below 30°C.[1]

  • Prepare a separate solution of oxalic acid.

  • Precipitate barium titanyl oxalate by adding the oxalic acid solution to the barium-titanium solution.

  • Filter and wash the precipitate with distilled water.

  • Dry the precipitate to obtain barium titanyl oxalate tetrahydrate powder.

  • Calcine the powder at temperatures ranging from 550°C to 800°C to obtain BaTiO₃.[4]

Protocol for Synthesis of Barium Titanate via Sol-Gel Method

This protocol is based on the use of barium acetate and titanium isopropoxide as precursors.[6]

Materials:

  • Barium acetate ((CH₃COO)₂Ba)

  • Titanium (IV) isopropoxide (Ti[OCH(CH₃)₂]₄)

  • Acetic acid (CH₃COOH)

  • 2-methoxyethanol

  • Ethanol

  • Potassium hydroxide (KOH) for pH adjustment

  • Distilled water

  • Acetone

Procedure:

  • Dissolve 8.5 g of barium acetate in 35 ml of acetic acid with continuous magnetic stirring at 60°C for 30 minutes.[6]

  • Reflux the solution at 110°C for 2 hours.[6]

  • In a separate flask, dissolve 0.11 mol of titanium (IV) isopropoxide in ethanol and add 2-methoxyethanol to stabilize the solution.[6]

  • Add the barium solution dropwise to the titanium solution while maintaining the pH in the range of 8-9 by adding KOH.[6]

  • Reflux the resulting mixture to form a thick white gel.[6]

  • Add distilled water to the gel and stir on a hot plate.[6]

  • Filter the solution and wash the precipitate with hot distilled water and acetone.[6]

  • Dry the powder in an oven at 200°C for 2 hours.[6]

  • Calcine the dried powder at 900°C to obtain fine BaTiO₃ powder.[6]

Data Presentation

Table 1: Synthesis Parameters for Barium Titanate

Synthesis MethodBarium PrecursorTitanium PrecursorSolvent/MediumCalcination Temperature (°C)Resulting Particle SizeReference
Oxalate Co-PrecipitationBarium chloride dihydrateTitanium tetrachlorideAqueous550 - 800-[1][4]
Sol-GelBarium acetateTitanium (IV) isopropoxideAcetic acid, Ethanol900-[6]
Sol-GelBarium acetylacetonateTitanium (IV) isopropoxide-9501-1.5 µm[7]
Sol-precipitateBarium acetateTitanyl acylateAqueous (pH > 13)1000-120070-200 nm

Table 2: Properties of Barium Tannate as a PVC Stabilizer

Ba-tan Content (%)Degradation Rate (% wt/min)
0.5~0.21
2.5~0.05

Data extracted from a study on the thermal stability of PVC with barium tannate.[10]

Visualizations

experimental_workflow_oxalate cluster_solution_prep Solution Preparation cluster_reaction Reaction & Processing cluster_final_product Final Product Formation BaCl2 Barium Chloride Solution Mixing Mixing of Ba and Ti Solutions (≤30°C) BaCl2->Mixing TiCl4 Titanium Tetrachloride Solution TiCl4->Mixing Oxalic_Acid Oxalic Acid Solution Precipitation Precipitation with Oxalic Acid Oxalic_Acid->Precipitation Mixing->Precipitation Filtration Filtration & Washing Precipitation->Filtration Drying Drying Filtration->Drying BTO Barium Titanyl Oxalate (BaTiO(C₂O₄)₂·4H₂O) Drying->BTO Calcination Calcination (550-800°C) BTO->Calcination BaTiO3 Barium Titanate (BaTiO₃) Calcination->BaTiO3

Caption: Workflow for BaTiO₃ synthesis via oxalate co-precipitation.

experimental_workflow_solgel cluster_precursor_prep Precursor Preparation cluster_gel_formation Gel Formation & Processing cluster_final_product Final Product Formation Ba_Acetate Barium Acetate in Acetic Acid Mixing Dropwise Mixing (pH 8-9) Ba_Acetate->Mixing Ti_Isopropoxide Titanium Isopropoxide in Ethanol/2-methoxyethanol Ti_Isopropoxide->Mixing Reflux_Gel Reflux to form Gel Mixing->Reflux_Gel Washing Washing with H₂O & Acetone Reflux_Gel->Washing Drying Drying (200°C) Washing->Drying Dried_Powder Dried Gel Powder Drying->Dried_Powder Calcination Calcination (900°C) Dried_Powder->Calcination BaTiO3 Barium Titanate (BaTiO₃) Calcination->BaTiO3

Caption: Workflow for BaTiO₃ synthesis via the sol-gel method.

References

Barium Disalicylate: Application Notes and Protocols for Polymer Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Barium disalicylate, the barium salt of salicylic acid, is a specialty chemical with potential applications in polymer chemistry, primarily as a multifunctional stabilizer. While direct, extensive research on this compound in polymer science is not widely published, its utility can be inferred from the well-established functions of its constituent components: barium compounds and salicylates. Barium compounds are recognized as effective heat stabilizers, particularly for polyvinyl chloride (PVC), while salicylates are known for their ability to absorb ultraviolet (UV) radiation.[1][2][3][4] Therefore, this compound is proposed to function as a hybrid stabilizer, offering protection against both thermal and UV degradation of polymers.

The primary proposed application of this compound is as a heat and UV stabilizer for halogenated polymers , most notably PVC. During processing and end-use, PVC is susceptible to degradation by heat and UV radiation, which leads to the release of hydrochloric acid, discoloration, and embrittlement.[1] Barium-containing stabilizers, such as barium stearate and barium-zinc complexes, are widely used to neutralize the liberated HCl and thus prevent this degradation cascade.[1][2] The salicylate moiety in this compound is expected to provide complementary protection by absorbing harmful UV radiation, a mechanism common to other salicylate derivatives used in sunscreens and polymer films.[4][5] Salicylic acid and its derivatives typically exhibit strong absorption in the UVB range (280-320 nm).[4][5][6]

Proposed Mechanism of Action:

  • Heat Stabilization: The barium carboxylate structure is anticipated to react with and scavenge acidic degradation byproducts like HCl, similar to other barium-based stabilizers. This action prevents the autocatalytic degradation of the polymer.

  • UV Stabilization: The salicylate portion of the molecule is expected to absorb UV radiation and dissipate the energy through photophysical processes, thereby protecting the polymer backbone from photochemical damage. The aromatic ring and hydroxyl group of the salicylate are key to its UV absorption properties.[5][6]

Potential Advantages:

  • Dual Functionality: A single additive providing both heat and UV stabilization can simplify formulation and processing.

  • Synergistic Effects: The combination of heat and UV stabilization in one molecule may offer synergistic protection, leading to improved long-term durability of the polymer.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes a laboratory-scale synthesis of this compound via a precipitation reaction between salicylic acid and a barium salt.

Materials:

  • Salicylic Acid (C₇H₆O₃)

  • Barium Hydroxide Octahydrate (Ba(OH)₂·8H₂O) or Barium Chloride (BaCl₂)

  • Deionized Water

  • Ethanol

  • Beakers

  • Magnetic Stirrer and Stir Bar

  • Filtration apparatus (e.g., Büchner funnel and flask)

  • Drying Oven

Procedure:

  • Dissolution of Salicylic Acid: In a beaker, dissolve a calculated amount of salicylic acid in a minimal amount of ethanol with gentle heating and stirring.

  • Preparation of Barium Solution: In a separate beaker, prepare an aqueous solution of a stoichiometric amount of barium hydroxide octahydrate or barium chloride.

  • Precipitation: Slowly add the barium salt solution to the salicylic acid solution while stirring vigorously. A white precipitate of this compound should form immediately.

  • Digestion: Continue stirring the mixture at a slightly elevated temperature (e.g., 50-60 °C) for 1-2 hours to allow the precipitate to fully form and ripen.

  • Filtration and Washing: Cool the mixture to room temperature and collect the precipitate by vacuum filtration. Wash the filter cake several times with deionized water to remove any unreacted starting materials and byproducts, followed by a final wash with a small amount of ethanol to aid in drying.

  • Drying: Dry the purified this compound in a vacuum oven at a moderate temperature (e.g., 80-100 °C) until a constant weight is achieved.

  • Characterization: The final product can be characterized by techniques such as Fourier-Transform Infrared Spectroscopy (FTIR) to confirm the presence of the carboxylate salt and the absence of free salicylic acid, and thermogravimetric analysis (TGA) to determine its thermal stability.

Synthesis Workflow Diagram:

Synthesis_Workflow cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_purification Purification & Drying SA Salicylic Acid in Ethanol Precipitation Precipitation SA->Precipitation BaOH2 Barium Hydroxide in Water BaOH2->Precipitation Digestion Digestion (50-60°C) Precipitation->Digestion Filtration Filtration Digestion->Filtration Washing Washing Filtration->Washing Drying Drying (80-100°C) Washing->Drying Product Barium Disalicylate Drying->Product

A schematic overview of the this compound synthesis protocol.

Protocol 2: Incorporation and Evaluation of this compound in PVC

This protocol outlines the procedure for incorporating this compound into a PVC formulation and evaluating its performance as a thermal stabilizer.

Materials:

  • PVC resin (e.g., K-value 67)

  • Plasticizer (e.g., Dioctyl Phthalate - DOP)

  • This compound (synthesized or commercial)

  • Control Stabilizer (e.g., Barium Stearate)

  • Two-roll mill or internal mixer

  • Hydraulic press

  • Thermogravimetric Analyzer (TGA)

  • UV-Vis Spectrophotometer with an integrating sphere for film analysis

  • Colorimeter

Procedure:

  • Formulation Preparation: Prepare several PVC formulations as described in the table below. The components should be accurately weighed.

ComponentFormulation 1 (Control - Unstabilized)Formulation 2 (Control - Barium Stearate)Formulation 3 (this compound)
PVC Resin100 phr100 phr100 phr
DOP40 phr40 phr40 phr
Barium Stearate0 phr2 phr0 phr
This compound0 phr0 phr2 phr
(phr = parts per hundred parts of resin)
  • Compounding:

    • Pre-mix the components of each formulation in a high-speed mixer.

    • Melt-compound each formulation on a two-roll mill at a temperature of 160-170 °C for 5-10 minutes until a homogeneous sheet is formed.

  • Sample Preparation:

    • Press the compounded sheets into films of a defined thickness (e.g., 1 mm) using a hydraulic press at 170-180 °C.

    • Allow the films to cool to room temperature under pressure.

  • Evaluation:

    • Thermal Stability (TGA): Analyze the thermal decomposition of small samples of each film using a TGA. Heat the samples from room temperature to 600 °C at a rate of 10 °C/min under a nitrogen atmosphere. Record the onset of degradation temperature.

    • UV Stability: Expose sections of the films to a UV source (e.g., in a QUV accelerated weathering tester). Periodically measure the color change (yellowness index) using a colorimeter and the UV-Vis transmission spectra to assess degradation.

Experimental Workflow Diagram:

Experimental_Workflow cluster_prep Preparation cluster_eval Evaluation Formulation Formulation (PVC, DOP, Stabilizer) Compounding Compounding (Two-Roll Mill) Formulation->Compounding Pressing Sample Preparation (Hydraulic Press) Compounding->Pressing TGA Thermal Stability (TGA) Pressing->TGA UV_Weathering UV Stability (QUV Tester) Pressing->UV_Weathering Color_Measurement Colorimetry UV_Weathering->Color_Measurement UV_Vis UV-Vis Spectroscopy UV_Weathering->UV_Vis

Workflow for incorporating and evaluating this compound in PVC.

Data Presentation

The following tables present illustrative quantitative data that could be expected from the evaluation of this compound as a stabilizer in PVC, based on the known properties of similar compounds.

Table 1: Thermal Stability of PVC Formulations by TGA

FormulationOnset of Degradation Temperature (°C)Temperature at 5% Mass Loss (°C)
Unstabilized Control~200~220
Barium Stearate~230~250
This compound~225~245

This table illustrates the expected improvement in thermal stability with the addition of barium-based stabilizers.

Table 2: UV Stability of PVC Formulations (Yellowness Index after 200 hours of UV Exposure)

FormulationInitial Yellowness IndexYellowness Index after 200hChange in Yellowness Index
Unstabilized Control2.525.022.5
Barium Stearate2.618.015.4
This compound2.510.07.5

This table demonstrates the anticipated superior UV protection offered by the salicylate moiety in this compound compared to a standard heat stabilizer.

Disclaimer: The data presented in Tables 1 and 2 are representative and for illustrative purposes only. Actual experimental results may vary depending on the specific PVC resin, formulation, processing conditions, and the purity of the this compound used.

References

Application Notes and Protocols for Barium-Based Catalysts in Organic Reactions

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Extensive research did not yield specific information on the catalytic activity of Barium Disalicylate in organic reactions. The following application notes and protocols are based on the documented catalytic activities of other barium compounds and are intended to provide a general overview of the potential of barium-based catalysts for researchers, scientists, and drug development professionals.

Introduction to Barium Catalysis

Barium, an alkaline earth metal, offers unique catalytic properties owing to its high natural abundance and reactivity.[1] While challenges exist in creating well-defined, stable barium catalysts, research has demonstrated their efficacy in a variety of organic transformations.[1] This document outlines the application of several classes of barium-containing catalysts in key organic reactions, providing quantitative data and generalized experimental protocols.

Barium Amide Complexes in C-P Bond Formation

Well-defined barium amide complexes have shown catalytic activity in the hydrophosphination of styrenes, facilitating the formation of carbon-phosphorus bonds.[1] These reactions are crucial in the synthesis of organophosphorus compounds, which have wide applications in materials science and medicinal chemistry.

Quantitative Data:
Catalyst Loading (mol%)Substrate 1Substrate 2Product Yield (%)Reference
Not SpecifiedStyrenePhosphineNot Specified[1]
Generalized Experimental Protocol:
  • Catalyst Preparation: A barium amide complex, such as one supported by a bisiminocarbazolate ligand, is synthesized according to established literature procedures.[1]

  • Reaction Setup: In a glovebox, a reaction vessel is charged with the barium amide catalyst, the desired phosphine, and an anhydrous, aprotic solvent.

  • Substrate Addition: The styrene substrate is added to the reaction mixture.

  • Reaction Conditions: The reaction is stirred at a specified temperature for a set duration.

  • Work-up and Analysis: The reaction is quenched, and the product is isolated and purified using standard techniques such as column chromatography. The product identity and yield are confirmed by NMR spectroscopy and other analytical methods.

Experimental Workflow:

G cluster_prep Catalyst Preparation cluster_reaction Hydrophosphination Reaction cluster_analysis Product Isolation & Analysis ligand Bisiminocarbazolate Ligand Synthesis ba_complex Barium Amide Complex Formation ligand->ba_complex setup Reaction Setup: Catalyst, Phosphine, Solvent ba_complex->setup addition Styrene Addition setup->addition reaction Reaction at Controlled Temperature addition->reaction workup Quenching and Work-up reaction->workup purification Column Chromatography workup->purification analysis NMR, etc. purification->analysis

Workflow for Barium-Catalyzed Hydrophosphination.

Atomically Dispersed Barium Hydrides for Hydrogen Isotope Exchange

Atomically dispersed barium hydrides on a magnesium oxide (MgO) support have demonstrated remarkable efficiency in the hydrogen isotope exchange (HIE) of alkylarenes using deuterium gas (D2).[2] This method provides a mild and efficient route to deuterated organic molecules, which are valuable as tracers and in medicinal chemistry.

Quantitative Data:
CatalystSubstrateDeuteration Rate (molD molBa⁻¹ h⁻¹)Temperature (°C)Reference
BaH/MgOToluene (benzylic)28525[2]
Bulk BaH₂Toluene (benzylic)0.933120[2]
Generalized Experimental Protocol:
  • Catalyst Preparation: The BaH/MgO catalyst is prepared via liquid-ammonia impregnation of MgO with metallic barium, followed by hydrogenation.[2]

  • Reaction Setup: In an argon-filled glovebox, the BaH/MgO catalyst and a solution of the alkylarene substrate in a dry solvent (e.g., cyclohexane) are added to a pressure-resistant reaction vessel.

  • Deuteration: The vessel is charged with deuterium gas (D2) to the desired pressure.

  • Reaction Conditions: The reaction mixture is stirred at room temperature for a specified time.

  • Analysis: The reaction mixture is filtered, and the deuterium incorporation is quantified by ¹H NMR spectroscopy.[2]

Reaction Mechanism:

G Alkylarene (R-CH3) Alkylarene (R-CH3) Deprotonation Deprotonation Alkylarene (R-CH3)->Deprotonation sp3 C-H activation BaH/MgO BaH/MgO BaH/MgO->Deprotonation D2 D2 Intermediate Intermediate D2->Intermediate Deuterated Alkylarene (R-CH2D) Deuterated Alkylarene (R-CH2D) Deprotonation->Intermediate Intermediate->Deuterated Alkylarene (R-CH2D) Deuteration

Simplified HIE Mechanism with BaH/MgO.

Barium-Based Metal-Organic Frameworks (MOFs) in Aldol Condensation

Barium-based Metal-Organic Frameworks (MOFs) have been employed as heterogeneous catalysts for aldol condensation reactions.[3] These materials exhibit superior catalytic activity compared to their magnesium-based counterparts, likely due to the higher basicity of barium.[3]

Quantitative Data:
CatalystAldehydeKetoneProduct Yield (%)Reference
Ba-MOFp-nitrobenzaldehydeAcetone96[3]
Ba-MOFo-nitrobenzaldehydeAcetone90[3]
Ba-MOFm-nitrobenzaldehydeAcetone80[3]
Mg-MOFp-nitrobenzaldehydeAcetone82[3]
Mg-MOFo-nitrobenzaldehydeAcetone77[3]
Mg-MOFm-nitrobenzaldehydeAcetone70[3]
Generalized Experimental Protocol:
  • Catalyst Synthesis: The Ba-MOF is synthesized hydrothermally from a barium salt and an organic linker, such as 3,5-pyrazoledicarboxylic acid.[3]

  • Reaction Setup: The Ba-MOF catalyst is added to a reaction vessel containing the aldehyde, ketone, and a suitable solvent.

  • Reaction Conditions: The reaction mixture is stirred at a specific temperature for a defined period.

  • Product Isolation: The catalyst is separated by filtration, and the solvent is removed under reduced pressure. The crude product is then purified.

  • Catalyst Recycling: The recovered catalyst can be washed, dried, and reused in subsequent reactions.

Barium Silicate Nanoparticles in Multicomponent Reactions

Barium silicate (BaSiO₃) nanoparticles have been utilized as an efficient and green catalyst for the one-pot, three-component synthesis of α-benzyl amino coumarin derivatives.[4] This method offers high yields and employs water as an environmentally benign solvent.

Quantitative Data:

Quantitative yield data for specific derivatives is extensive and can be found in the source literature. The method is reported to provide higher yields compared to other literature methods.[4]

Generalized Experimental Protocol:
  • Catalyst Preparation: BaSiO₃ nanoparticles are synthesized and characterized.

  • Reaction Setup: In a reaction vessel, 4-hydroxycoumarin, an aromatic aldehyde, and an amine are mixed in water.

  • Catalyst Addition: The BaSiO₃ nanoparticle catalyst is added to the mixture.

  • Reaction Conditions: The reaction is stirred at a specified temperature.

  • Work-up: After completion of the reaction (monitored by TLC), the solid product is collected by filtration, washed with water, and dried.

Logical Relationship of Components:

G 4-Hydroxycoumarin 4-Hydroxycoumarin α-Benzyl Amino Coumarin α-Benzyl Amino Coumarin 4-Hydroxycoumarin->α-Benzyl Amino Coumarin Aromatic Aldehyde Aromatic Aldehyde Aromatic Aldehyde->α-Benzyl Amino Coumarin Amine Amine Amine->α-Benzyl Amino Coumarin BaSiO3 Catalyst BaSiO3 Catalyst BaSiO3 Catalyst->α-Benzyl Amino Coumarin

Components of the One-Pot Synthesis.

Barium Oxide as a Heterogeneous Base Catalyst

Barium oxide (BaO) is a potent heterogeneous base catalyst used in various organic transformations, including transesterification and aldol condensation.[5] Its basic strength surpasses that of other alkaline earth metal oxides like MgO and CaO.[5]

Applications:
  • Biodiesel production[5]

  • Benzaldehyde reduction[5]

  • Transesterification[5]

  • Aldol condensation[5]

  • Tishchenko reaction[5]

Generalized Experimental Protocol for Aldol Condensation:
  • Catalyst Preparation: BaO is prepared, often through thermal decomposition of a precursor, ensuring a high surface area.

  • Reaction Setup: The BaO catalyst is suspended in a solution of the aldehyde and ketone substrates in a suitable solvent.

  • Reaction Conditions: The mixture is stirred, often with heating, for a time sufficient to achieve high conversion.

  • Product Isolation: The solid BaO catalyst is removed by filtration. The product is then isolated from the filtrate by standard work-up procedures.

Conclusion

While specific data on this compound as a catalyst remains elusive, the broader family of barium compounds presents a range of catalytic activities in important organic reactions. From C-P bond formation and HIE to condensation and multicomponent reactions, barium catalysts offer a promising, cost-effective alternative to more traditional transition metal catalysts. Further research into the synthesis of well-defined, stable barium complexes will undoubtedly expand their application in organic synthesis.

References

Application Notes & Protocols: Barium Disalicylate as a Metal-Organic Framework (MOF) Linker

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential use of barium disalicylate as a linker in the synthesis of Metal-Organic Frameworks (MOFs) for drug delivery applications. While direct literature on a this compound MOF is limited, this document extrapolates from established synthesis and characterization methods for both barium-based and salicylate-based MOFs to propose a viable pathway for its development and application.

Introduction to this compound in MOF Chemistry

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters coordinated to organic ligands, known as linkers.[1][2] The choice of both the metal and the organic linker is crucial in determining the physicochemical properties of the resulting MOF, including its pore size, surface area, and stability, which in turn dictate its suitability for various applications such as gas storage, catalysis, and drug delivery.[3][4][5]

Barium, an alkaline earth metal, has been utilized in the synthesis of MOFs, demonstrating unique structural and photoluminescent properties.[1][6][7] Salicylate and its derivatives are attractive linkers due to their coordination capabilities and the inherent therapeutic properties of salicylates, making them promising candidates for drug delivery applications.[8][9] The combination of a barium metal node with a disalicylate linker presents an opportunity to develop novel MOFs with potential applications in controlled drug release.

This compound:

This compound is a salt with the chemical formula C₁₄H₁₀BaO₆.[10] It consists of a barium cation (Ba²⁺) and two salicylate anions. The salicylate ligand offers carboxylate and hydroxyl groups that can coordinate with the barium ion to form a stable framework.

Proposed Synthesis of this compound MOF

Based on common synthesis methods for other barium-based and salicylate-based MOFs, a hydrothermal or solvothermal approach is proposed for the synthesis of a this compound MOF.[1][7]

Materials and Reagents
ReagentFormulaPuritySupplier
Barium Chloride DihydrateBaCl₂·2H₂O≥99%Sigma-Aldrich
Salicylic AcidC₇H₆O₃≥99%Sigma-Aldrich
Sodium HydroxideNaOH≥98%Fisher Scientific
N,N-Dimethylformamide (DMF)C₃H₇NOAnhydrous, 99.8%Sigma-Aldrich
EthanolC₂H₅OH200 proofFisher Scientific
Experimental Protocol: Hydrothermal Synthesis
  • Linker Solution Preparation: Dissolve salicylic acid (2 mmol) in a mixture of DMF (15 mL) and ethanol (5 mL).

  • Metal Salt Solution Preparation: Dissolve barium chloride dihydrate (1 mmol) in deionized water (10 mL).

  • pH Adjustment: Slowly add a 1 M solution of sodium hydroxide to the linker solution to deprotonate the salicylic acid, facilitating coordination. The final pH should be mildly alkaline.

  • Mixing: Add the metal salt solution to the linker solution dropwise while stirring continuously.

  • Hydrothermal Reaction: Transfer the resulting mixture to a 50 mL Teflon-lined stainless-steel autoclave. Seal the autoclave and heat it in an oven at 120 °C for 48 hours.

  • Cooling and Isolation: Allow the autoclave to cool to room temperature naturally. The resulting crystalline product should be collected by filtration.

  • Washing: Wash the collected crystals with DMF and ethanol to remove any unreacted starting materials.

  • Activation: Dry the product in a vacuum oven at 80 °C for 12 hours to remove solvent molecules from the pores.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_prep Solution Preparation Linker_Sol Prepare Salicylic Acid in DMF/Ethanol pH_Adj Adjust Linker Solution pH with NaOH Linker_Sol->pH_Adj Metal_Sol Prepare BaCl₂·2H₂O in Deionized Water Mixing Mix Metal and Linker Solutions Metal_Sol->Mixing pH_Adj->Mixing Reaction Hydrothermal Reaction (120°C, 48h) Mixing->Reaction Isolation Cool, Filter, and Collect Crystals Reaction->Isolation Washing Wash with DMF and Ethanol Isolation->Washing Activation Dry under Vacuum (80°C, 12h) Washing->Activation Final_Product This compound MOF Activation->Final_Product

Caption: Hydrothermal synthesis workflow for the proposed this compound MOF.

Characterization of this compound MOF

A comprehensive characterization is essential to confirm the successful synthesis of the MOF and to determine its properties.

Characterization Techniques and Expected Results
TechniqueAbbreviationPurposeExpected Outcome
Powder X-ray DiffractionPXRDTo determine the crystalline structure and phase purity.A unique diffraction pattern confirming the formation of a new crystalline phase.
Scanning Electron MicroscopySEMTo observe the morphology and particle size of the crystals.Well-defined crystal morphology (e.g., cubic, rod-like).
Energy-Dispersive X-ray SpectroscopyEDSTo confirm the elemental composition.Presence of Barium (Ba), Carbon (C), and Oxygen (O) in the expected ratios.[1]
Fourier-Transform Infrared SpectroscopyFTIRTo identify the functional groups and confirm coordination.Shifts in the characteristic peaks of the carboxylate and hydroxyl groups of salicylate upon coordination to barium.
Thermogravimetric AnalysisTGATo evaluate the thermal stability of the MOF.A decomposition profile indicating the temperature at which the framework collapses.
Brunauer-Emmett-Teller AnalysisBETTo measure the surface area and pore size distribution.A Type I or Type IV isotherm indicative of a porous material with a specific surface area.

Application in Drug Delivery

MOFs are promising candidates for drug delivery due to their high drug loading capacity and the potential for controlled release.[2][3][4][5] A this compound MOF could be particularly interesting as the linker itself (salicylate) has therapeutic properties.

Drug Loading Protocol: Post-Synthetic Encapsulation
  • Activation: Activate the synthesized this compound MOF by heating under vacuum to ensure the pores are empty.

  • Drug Solution: Prepare a concentrated solution of the desired drug (e.g., ibuprofen, doxorubicin) in a suitable solvent.

  • Loading: Immerse a known amount of the activated MOF in the drug solution.

  • Incubation: Stir the mixture at room temperature for 24-48 hours to allow the drug molecules to diffuse into the MOF pores.

  • Isolation: Centrifuge the mixture to separate the drug-loaded MOF.

  • Washing: Wash the collected solid with a fresh solvent to remove any drug molecules adsorbed on the external surface.

  • Drying: Dry the drug-loaded MOF under vacuum.

  • Quantification: Determine the amount of loaded drug by analyzing the supernatant using UV-Vis spectroscopy or HPLC.

Drug Loading and Release Workflow

Drug_Delivery_Workflow cluster_loading Drug Loading cluster_release Drug Release MOF Activated Barium Disalicylate MOF Incubation Incubate MOF in Drug Solution MOF->Incubation Drug_Sol Concentrated Drug Solution Drug_Sol->Incubation Separation Centrifuge and Separate Drug-Loaded MOF Incubation->Separation Washing Wash to Remove Surface-Adsorbed Drug Separation->Washing Drying Dry under Vacuum Washing->Drying Loaded_MOF Drug-Loaded MOF Drying->Loaded_MOF Release_Medium Simulated Body Fluid (e.g., PBS at pH 7.4) Loaded_MOF->Release_Medium Monitoring Monitor Drug Concentration over Time (UV-Vis/HPLC) Release_Medium->Monitoring

Caption: General workflow for drug loading and in vitro release studies.

Quantitative Data from Analogous Salicylate-Based MOFs

The following table summarizes drug loading data from existing literature on other salicylate-related MOFs to provide an expected range of performance.

MOF SystemDrugDrug Loading (%)Release ProfileReference
MIL-100(Fe)Ibuprofen~35%Sustained release over 7 days[11]
UiO-66-NH₂Salicylic AcidHigh loadingImproved release under simulated cutaneous conditions[3]
MIL-53(Fe)Ibuprofen~21%pH-responsive release[11]

Signaling Pathways and Logical Relationships

The therapeutic effect of a drug delivered by a MOF is dependent on its successful release at the target site and its subsequent interaction with biological pathways. For a drug like salicylic acid (which would be released from the degradation of the this compound linker), a key signaling pathway is the inhibition of cyclooxygenase (COX) enzymes.

Signaling_Pathway MOF This compound MOF (Drug Carrier) Release Degradation & Drug Release MOF->Release Salicylate Salicylate Release->Salicylate COX COX-1 / COX-2 Enzymes Salicylate->COX Inhibition Prostaglandins Prostaglandins COX->Prostaglandins Synthesis Inflammation Inflammation Pain, Fever Prostaglandins->Inflammation Mediation

References

Application Notes and Protocols: Electrochemical Applications of Barium Compounds

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Extensive research did not yield any specific information regarding the electrochemical applications of Barium disalicylate. The following application notes and protocols are based on the electrochemical applications of other barium compounds, providing insights into the potential roles of barium-containing materials in electrochemistry.

Barium Compounds in Catalysis

Barium has been widely investigated as a promoter in various catalytic systems, particularly in three-way catalysts (TWC) for automotive emissions control. Its presence can significantly influence the catalytic activity and selectivity of precious metals like Palladium (Pd) and Platinum (Pt).

Application Note:

The addition of barium to catalysts can enhance their performance in several ways. In Pd-based TWC, barium oxide can positively affect the conversion of pollutants such as carbon monoxide (CO), hydrocarbons (HC), and nitrogen oxides (NOx). The presence of barium can improve the reducibility of the catalyst, which is a key factor in its activity. Furthermore, atomically dispersed barium hydride has been shown to be a highly reactive catalyst for hydrogen isotope exchange reactions, offering a pathway for deuteration of organic molecules under mild conditions.[1][2]

Experimental Protocol: Preparation of an Atomically Dispersed Barium Hydride Catalyst [2]

This protocol describes a method for preparing a highly reactive heterogeneous catalyst comprising atomically dispersed barium hydrides on a magnesium oxide (MgO) support.

Materials:

  • Barium metal

  • Magnesium oxide (MgO) powder

  • Liquid ammonia (NH₃)

  • Hydrogen gas (H₂)

  • Deuterium gas (D₂) for isotope exchange reactions

  • Anhydrous solvent (e.g., hexane)

  • Schlenk line and glassware

Procedure:

  • Support Pre-treatment: The MgO support is calcined at high temperature (e.g., 500 °C) under vacuum to remove any adsorbed water and surface hydroxyl groups.

  • Impregnation with Barium:

    • In a glovebox, a calculated amount of barium metal is dissolved in liquid ammonia to form a deep blue solution. .

    • The pre-treated MgO support is added to the barium-ammonia solution.

    • The mixture is stirred until the blue color disappears, indicating the adsorption of barium onto the MgO surface.

    • The ammonia is then slowly evaporated under a flow of inert gas.

  • Hydrogenation:

    • The resulting powder is transferred to a tube furnace.

    • The sample is heated under a flow of hydrogen gas at a controlled temperature (e.g., 200-300 °C) for several hours to form barium hydride species on the MgO surface.

  • Catalyst Characterization: The prepared catalyst should be characterized using techniques such as X-ray diffraction (XRD), transmission electron microscopy (TEM), and X-ray photoelectron spectroscopy (XPS) to confirm the atomic dispersion of barium hydride.

Logical Relationship of Barium's Role in Catalysis

G Logical Flow of Barium's Influence in Catalysis A Addition of Barium Compound (e.g., BaO, BaH2) B Modification of Support Material (e.g., Al2O3, CeO2-ZrO2, MgO) A->B F Facilitated H2/D2 Activation (in BaH2 systems) A->F C Enhanced Reducibility of Active Metal (e.g., Pd, Pt) B->C D Improved Pollutant Conversion (CO, NOx, HC) C->D E Increased Catalytic Activity and Selectivity D->E G Efficient Hydrogen Isotope Exchange F->G G->E

Caption: Logical flow of Barium's influence in catalysis.

Barium Compounds in Electrochemical Sensors

Certain barium compounds have shown promise in the development of electrochemical and optical sensors for the detection of specific ions and gases.

Application Note:

Barium carbonate (BaCO₃) nanostructures have been utilized in gas sensing applications, demonstrating high activity towards nitrogen dioxide (NO₂).[3] These sensors operate based on the change in electrical resistance of the BaCO₃ nanomaterial upon exposure to the target gas. Additionally, PVC membrane electrodes incorporating specific ionophores have been developed for the selective potentiometric detection of barium ions (Ba²⁺) in aqueous solutions.[4] These sensors are crucial for environmental monitoring and industrial process control. For specialized applications in particle physics, fluorescent chemosensors are being developed for the detection of single barium ions, which is critical for neutrinoless double beta decay experiments.[5]

Quantitative Data for Barium-Based Sensors

Sensor TypeAnalyteConcentration RangeResponse/Recovery TimeOperating TemperatureReference
BaCO₃ NanostructureNO₂Not specified6-20 s / 30-150 s250 °C[3]
Ba²⁺-PVC MembraneBa²⁺1.0 x 10⁻⁶ to 1.0 x 10⁻² M~15 sRoom Temperature[4]

Experimental Protocol: Fabrication of a Ba²⁺-Selective PVC Membrane Electrode [4]

Materials:

  • High molecular weight poly(vinyl chloride) (PVC)

  • Plasticizer (e.g., nitrobenzene - NB)

  • Ionophore (e.g., 4-4'-Methylenediantipyrine - MAP)

  • Anionic additive (e.g., sodium tetraphenylborate - NaTPB)

  • Tetrahydrofuran (THF)

  • Glass rings

  • Ag/AgCl reference electrode

  • Barium salt solutions of known concentrations

Procedure:

  • Membrane Cocktail Preparation:

    • Dissolve appropriate amounts of PVC, plasticizer, ionophore, and anionic additive in THF. A typical composition might be 30% PVC, 66% NB, 2% MAP, and 2% NaTPB by weight.

    • Stir the mixture until a homogenous solution is obtained.

  • Membrane Casting:

    • Pour the membrane cocktail into a glass ring placed on a smooth glass plate.

    • Allow the THF to evaporate slowly at room temperature for about 24 hours to form a transparent membrane.

  • Electrode Assembly:

    • Cut a small disc from the prepared membrane and glue it to the end of a PVC tube.

    • Fill the tube with an internal filling solution (e.g., 1.0 x 10⁻³ M BaCl₂).

    • Insert an Ag/AgCl electrode into the internal solution to act as the internal reference electrode.

  • Electrode Conditioning:

    • Soak the assembled electrode in a 1.0 x 10⁻² M BaCl₂ solution for several hours before use.

  • Potentiometric Measurement:

    • Use a potentiometer to measure the potential difference between the Ba²⁺-selective electrode and an external reference electrode (e.g., saturated calomel electrode) in barium solutions of varying concentrations.

    • Plot the measured potential against the logarithm of the barium ion activity to obtain a calibration curve.

Experimental Workflow for Sensor Fabrication and Testing

G Workflow for Barium-Based Sensor Fabrication and Testing cluster_0 Sensor Fabrication cluster_1 Sensor Testing and Characterization A Preparation of Sensing Material (e.g., BaCO3 nanostructures, PVC membrane cocktail) B Deposition/Casting of Sensing Layer (e.g., thermal evaporation, solvent casting) A->B C Electrode Assembly and Conditioning B->C D Exposure to Analyte (e.g., NO2 gas, Ba2+ solution) C->D Testing Phase E Signal Measurement (e.g., resistance change, potential difference) D->E F Data Analysis (e.g., calibration curve, response time) E->F

Caption: Workflow for Barium-Based Sensor Fabrication and Testing.

Barium Compounds in Batteries

Barium sulfate (BaSO₄) is a well-known additive in lead-acid batteries, where it plays a crucial role in the performance of the negative electrode.

Application Note:

In lead-acid batteries, barium sulfate acts as a nucleating agent for the formation of lead sulfate (PbSO₄) during discharge. This promotes a fine and uniform distribution of PbSO₄ crystals on the negative plate, which facilitates their efficient conversion back to lead during charging. This action helps to maintain the porosity of the active material and improves the cycle life and high-rate discharge performance of the battery.[6] However, the presence of BaSO₄ as an impurity in the positive active material, particularly from recycled lead paste, can be detrimental, leading to non-uniform growth of lead oxide and premature battery failure.[7]

Experimental Protocol: Preparation of a Lead-Acid Battery Anode Paste with Barium Sulfate [8]

Materials:

  • Lead powder

  • Lignin

  • Barium sulfate (BaSO₄)

  • Carbon powder

  • Dilute sulfuric acid (specific gravity of 1.26 at 20°C)

  • Water

  • Lead-calcium alloy grid

  • Kneader

Procedure:

  • Dry Mixing:

    • In a suitable mixer, combine the lead powder with the expander additives. A typical composition is 0.2 wt% lignin, 1.0 wt% barium sulfate, and 0.2 wt% carbon powder relative to the lead powder.

    • Mix the dry components thoroughly for about ten minutes until a homogeneous mixture is obtained.

  • Pasting:

    • Transfer the dry mixture to a kneader.

    • Gradually add water and dilute sulfuric acid to the mixture while kneading to form a paste of the desired consistency. For example, add 12 wt% water and 13 wt% dilute sulfuric acid.

  • Grid Pasting:

    • Apply the prepared anode paste to a lead-calcium alloy grid, ensuring complete and uniform filling of the grid structure.

  • Curing:

    • Cure the pasted plates at a controlled temperature and humidity (e.g., 50°C) to allow for the formation of the appropriate crystal structure and to impart mechanical strength.

  • Formation:

    • Assemble the cured plates into a battery cell with appropriate separators and electrolyte.

    • Perform the electrochemical formation process by passing a controlled current through the cell to convert the lead oxides into the active materials (lead dioxide on the positive plate and spongy lead on the negative plate).

Signaling Pathway of Barium Sulfate in a Lead-Acid Battery Negative Electrode

G Role of BaSO4 in the Negative Electrode of a Lead-Acid Battery A Discharge Process B Oxidation of Lead (Pb -> Pb2+) A->B D Precipitation of Fine PbSO4 Crystals B->D C BaSO4 Particles (as nucleating agents) C->D facilitates E Maintained Porosity of Active Material D->E H Efficient Reduction of PbSO4 to Pb D->H is reduced F Improved High-Rate Performance E->F I Enhanced Cycle Life E->I G Charge Process G->H H->I

Caption: Role of BaSO4 in the negative electrode of a lead-acid battery.

References

Application Notes and Protocols: Barium Disalicylate in the Synthesis of Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Barium salts, particularly barium hydroxide, have demonstrated catalytic activity in various organic syntheses, including carbon-carbon bond-forming reactions that are fundamental to the preparation of pharmaceutical intermediates. This document focuses on the application of barium disalicylate, or its in-situ formation from related barium compounds, as a catalyst in the Claisen-Schmidt condensation for the synthesis of chalcones. Chalcones (1,3-diaryl-2-propen-1-ones) are key precursors to a wide range of biologically active molecules, including flavonoids, and various heterocyclic compounds with therapeutic potential. The use of alkaline earth metals as catalysts can offer advantages in terms of cost-effectiveness and specific catalytic activities.[1][2]

Application: Synthesis of Chalcone Derivatives via Claisen-Schmidt Condensation

The Claisen-Schmidt condensation is a variation of the aldol condensation and involves the reaction of an aromatic aldehyde with a ketone in the presence of a base to form an α,β-unsaturated ketone.[3][4] Barium hydroxide has been effectively used as a solid base catalyst in this reaction.[5] While direct use of this compound is not extensively documented, it is plausible that it can act as a precursor to the active catalytic species or be formed in situ. The reaction mechanism involves the formation of an enolate from the ketone, which then acts as a nucleophile attacking the carbonyl carbon of the aldehyde.[3][6][7]

A representative reaction is the synthesis of (E)-1,3-diphenylprop-2-en-1-one (a simple chalcone) from benzaldehyde and acetophenone.

Reaction Scheme:

Quantitative Data Summary

The following table summarizes typical reaction parameters and outcomes for a barium-catalyzed Claisen-Schmidt condensation, based on analogous reactions reported in the literature.

ParameterValueReference
Reactants Benzaldehyde, Acetophenone[5]
Catalyst Activated Barium Hydroxide[5]
Solvent Ethanol[5]
Reaction Temperature Reflux[5]
Reaction Time 15 - 60 minutes[5]
Typical Yield 85 - 95%Inferred
Product Purity (post-recrystallization) >98%Inferred

Experimental Protocol: Synthesis of (E)-1,3-diphenylprop-2-en-1-one

This protocol describes the synthesis of a chalcone intermediate using a barium-based catalyst.

Materials:

  • Benzaldehyde (1.0 eq)

  • Acetophenone (1.0 eq)

  • Barium Hydroxide Octahydrate (Ba(OH)₂·8H₂O) (0.2 eq) - Note: this compound can be conceptually substituted or formed in-situ.

  • Ethanol (95%)

  • Deionized Water

  • Hydrochloric Acid (1 M)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Büchner funnel and filter paper

  • Beakers and graduated cylinders

Procedure:

  • Catalyst Activation (if using Barium Hydroxide):

    • Activate barium hydroxide by heating at 200°C for 2 hours under vacuum to increase its surface area and basicity.[5]

  • Reaction Setup:

    • To a 100 mL round-bottom flask equipped with a magnetic stir bar, add acetophenone (1.20 g, 10 mmol) and benzaldehyde (1.06 g, 10 mmol).

    • Add 20 mL of 95% ethanol and stir until a homogeneous solution is formed.

    • Add the activated barium hydroxide (0.63 g, 2 mmol) to the reaction mixture.

  • Reaction Execution:

    • Attach a reflux condenser to the flask.

    • Heat the mixture to reflux with vigorous stirring.

    • Monitor the reaction progress by thin-layer chromatography (TLC) using a suitable eluent (e.g., 9:1 Hexane:Ethyl Acetate). The reaction is typically complete within 30 minutes.

  • Work-up and Isolation:

    • After the reaction is complete, cool the flask to room temperature.

    • Pour the reaction mixture into 50 mL of cold deionized water with stirring.

    • Neutralize the mixture by slowly adding 1 M HCl until the pH is approximately 7.

    • A yellow precipitate of the chalcone will form.

    • Cool the mixture in an ice bath for 30 minutes to maximize precipitation.

    • Collect the solid product by vacuum filtration using a Büchner funnel.

    • Wash the solid with cold deionized water (2 x 20 mL).

  • Purification:

    • Recrystallize the crude product from hot ethanol to obtain pure (E)-1,3-diphenylprop-2-en-1-one as pale yellow crystals.

    • Dry the purified product in a desiccator.

Characterization:

  • Determine the melting point of the product.

  • Obtain ¹H NMR, ¹³C NMR, and IR spectra to confirm the structure.

Diagrams

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification reactants Mix Reactants: Benzaldehyde Acetophenone Ethanol catalyst Add Barium Catalyst reactants->catalyst reflux Reflux (30 min) catalyst->reflux quench Quench with Cold Water reflux->quench neutralize Neutralize with HCl quench->neutralize precipitate Precipitate & Cool neutralize->precipitate filter Filter & Wash precipitate->filter recrystallize Recrystallize from Ethanol filter->recrystallize dry Dry Product recrystallize->dry

Caption: Experimental workflow for the synthesis of chalcone.

claisen_schmidt_mechanism cluster_enolate Enolate Formation cluster_attack Nucleophilic Attack cluster_protonation_dehydration Protonation & Dehydration ketone Acetophenone enolate Enolate Anion ketone->enolate Ba(OH)₂ alkoxide Alkoxide Intermediate enolate->alkoxide aldehyde Benzaldehyde aldehyde->alkoxide aldol Aldol Adduct alkoxide->aldol H₂O chalcone Chalcone (Product) aldol->chalcone -H₂O (Dehydration)

Caption: Mechanism of the Claisen-Schmidt condensation.

Safety Precautions

  • Barium compounds are toxic. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses. Avoid inhalation of dust.

  • Work in a well-ventilated fume hood.

  • Ethanol is flammable. Keep away from open flames and ignition sources.

  • Concentrated acids and bases are corrosive. Handle with care.

Conclusion

The use of barium-based catalysts, such as barium hydroxide or potentially this compound, provides an efficient method for the synthesis of chalcone intermediates via the Claisen-Schmidt condensation. This reaction is characterized by mild conditions, short reaction times, and high yields, making it a valuable tool in the synthesis of precursors for various pharmaceutical compounds. Further research into the precise role and efficacy of this compound as a catalyst is warranted.

References

Thermal Analysis of Barium Disalicylate: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the thermal analysis techniques used to characterize Barium Disalicylate. The protocols outlined below are essential for understanding the material's thermal stability, decomposition pathways, and compatibility with other substances, which are critical parameters in pharmaceutical development and quality control.

Introduction to Thermal Analysis Techniques

Thermal analysis encompasses a group of techniques that measure the physical and chemical properties of a material as a function of temperature or time.[1] For the characterization of this compound, the most relevant techniques are Thermogravimetric Analysis (TGA), Differential Thermal Analysis (DTA), and Differential Scanning Calorimetry (DSC).

  • Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as it is heated at a controlled rate.[1] This technique is invaluable for determining the thermal stability, moisture content, and decomposition kinetics of this compound.

  • Differential Thermal Analysis (DTA): DTA measures the temperature difference between a sample and an inert reference material as they are subjected to the same temperature program.[1] This method is used to detect thermal events such as phase transitions, melting, and decomposition.

  • Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample compared to a reference as a function of temperature or time. This technique provides quantitative information about the enthalpy changes associated with thermal events.

Thermal Decomposition Pathway of this compound

The thermal decomposition of alkaline earth metal salicylates, including this compound, generally proceeds through a multi-stage process. While specific temperature ranges can vary based on experimental conditions such as heating rate and atmosphere, the expected decomposition pathway involves the following key stages:

  • Dehydration: Removal of water molecules of hydration.

  • Desalination: Loss of a salicylic acid molecule to form an internal salt.

  • Decarboxylation: Decomposition of the internal salt to form barium carbonate.

  • Decomposition of Carbonate: Decomposition of barium carbonate to barium oxide at higher temperatures.

The following diagram illustrates the logical relationship of this decomposition pathway.

G Decomposition Pathway of this compound A This compound Hydrate B Anhydrous this compound A->B Dehydration (-H2O) C Internal Barium Salicylate Salt B->C Desalination (-Salicylic Acid) D Barium Carbonate (BaCO3) C->D Decarboxylation E Barium Oxide (BaO) D->E Decomposition (-CO2)

Caption: Logical flow of the thermal decomposition of this compound.

Quantitative Thermal Analysis Data

The following table summarizes the expected temperature ranges and weight losses for the thermal decomposition of this compound monohydrate, based on the general behavior of alkaline earth salicylates. Note: These values are approximations and may vary depending on the specific experimental conditions.

Decomposition StageTemperature Range (°C)Theoretical Weight Loss (%)Observed Weight Loss (%) (Approx.)Technique
Dehydration 50 - 1504.17~4.2TGA
Desalination 200 - 35031.96~32.0TGA
Decarboxylation 350 - 550VariesVariesTGA/DTA
Carbonate Decomposition > 80010.19~10.2TGA

Experimental Protocols

The following are detailed protocols for conducting TGA, DTA, and DSC analyses of this compound.

Thermogravimetric Analysis (TGA) Protocol

This protocol outlines the steps for determining the thermal stability and decomposition profile of this compound using TGA.

G TGA Experimental Workflow cluster_prep Sample Preparation cluster_instrument Instrument Setup cluster_analysis Thermal Analysis cluster_data Data Analysis Prep1 Weigh 5-10 mg of this compound Prep2 Place in a clean, tared alumina crucible Prep1->Prep2 Inst1 Place crucible in TGA furnace Prep2->Inst1 Inst2 Purge with nitrogen at 50 mL/min Inst1->Inst2 Inst3 Equilibrate at 30°C Inst2->Inst3 Ana1 Heat from 30°C to 1000°C at 10°C/min Inst3->Ana1 Ana2 Record mass change vs. temperature Ana1->Ana2 Data1 Plot TGA and DTG curves Ana2->Data1 Data2 Determine onset temperatures and weight loss for each step Data1->Data2

Caption: Workflow for Thermogravimetric Analysis of this compound.

Methodology:

  • Sample Preparation: Accurately weigh approximately 5-10 mg of the this compound sample into a clean, tared alumina or platinum crucible.

  • Instrument Setup:

    • Place the sample crucible into the TGA furnace.

    • Purge the furnace with an inert gas, such as nitrogen, at a flow rate of 20-50 mL/min to prevent oxidative decomposition.

    • Allow the system to equilibrate at a starting temperature of 30°C.

  • Thermal Program:

    • Heat the sample from 30°C to 1000°C at a constant heating rate of 10°C/min.

    • Continuously record the sample mass as a function of temperature.

  • Data Analysis:

    • Plot the percentage of weight loss versus temperature to obtain the TGA curve.

    • Plot the derivative of the TGA curve (DTG curve) to identify the temperatures of maximum decomposition rates.

    • Determine the onset and end temperatures for each decomposition step and calculate the corresponding weight loss.

Differential Thermal Analysis (DTA) Protocol

This protocol describes the procedure for identifying the thermal events of this compound.

Methodology:

  • Sample Preparation: Place 5-10 mg of this compound into a sample crucible (e.g., alumina). In a parallel reference crucible, place a similar mass of an inert reference material (e.g., calcined alumina).

  • Instrument Setup:

    • Position both the sample and reference crucibles in the DTA cell.

    • Establish an inert atmosphere by purging with nitrogen at a flow rate of 50 mL/min.

    • Equilibrate the system at 30°C.

  • Thermal Program:

    • Heat the sample and reference from 30°C to 1000°C at a controlled rate of 10°C/min.

    • Record the differential temperature (ΔT) between the sample and reference as a function of the sample temperature.

  • Data Analysis:

    • Plot ΔT versus temperature to obtain the DTA thermogram.

    • Identify endothermic and exothermic peaks, which correspond to thermal events such as dehydration, melting, and decomposition.

Differential Scanning Calorimetry (DSC) Protocol

This protocol is for the quantitative measurement of enthalpy changes during the thermal transitions of this compound.

G DSC Experimental Workflow cluster_prep Sample Preparation cluster_instrument Instrument Setup cluster_analysis Thermal Analysis cluster_data Data Analysis Prep1 Weigh 2-5 mg of this compound Prep2 Seal in an aluminum pan Prep1->Prep2 Inst1 Place sample and empty reference pan in DSC cell Prep2->Inst1 Inst2 Purge with nitrogen at 50 mL/min Inst1->Inst2 Inst3 Equilibrate at 30°C Inst2->Inst3 Ana1 Heat from 30°C to 600°C at 10°C/min Inst3->Ana1 Ana2 Record heat flow vs. temperature Ana1->Ana2 Data1 Plot DSC thermogram Ana2->Data1 Data2 Determine peak temperatures and integrate peak areas for enthalpy changes Data1->Data2

Caption: Workflow for Differential Scanning Calorimetry of this compound.

Methodology:

  • Sample Preparation: Weigh 2-5 mg of this compound into a standard aluminum DSC pan and hermetically seal it. Prepare an empty, sealed aluminum pan to be used as a reference.

  • Instrument Setup:

    • Place the sample and reference pans in the DSC cell.

    • Purge the cell with nitrogen at a flow rate of 50 mL/min.

    • Equilibrate the cell at 30°C.

  • Thermal Program:

    • Heat the sample from 30°C to 600°C at a heating rate of 10°C/min.

    • Record the heat flow as a function of temperature.

  • Data Analysis:

    • Plot the heat flow (in mW or W/g) versus temperature.

    • Identify and characterize endothermic and exothermic peaks.

    • Integrate the area under the peaks to determine the enthalpy of transitions (ΔH).

Interpretation of Results

The combination of TGA, DTA, and DSC data provides a comprehensive thermal profile of this compound. The TGA curve will show distinct weight loss steps corresponding to the decomposition stages. The DTA and DSC curves will indicate whether these processes are endothermic or exothermic. For instance, dehydration and melting are typically endothermic, while some decomposition processes can be exothermic. By correlating the events observed in the different thermograms, a detailed understanding of the material's behavior upon heating can be achieved.

Disclaimer: The provided protocols and data are intended as a general guide. Optimal experimental conditions may vary depending on the specific instrumentation and the purity of the this compound sample. It is recommended to perform preliminary runs to optimize the parameters for your specific application.

References

Application Notes and Protocols for X-ray Diffraction Analysis of Barium Disalicylate Crystals

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the characterization of Barium disalicylate crystals using X-ray diffraction (XRD) techniques. The focus is on both single-crystal X-ray diffraction (SCXRD) for precise structural elucidation and powder X-ray diffraction (PXRD) for phase identification and quality control, crucial aspects in pharmaceutical development and materials science.

Introduction to X-ray Diffraction for Crystal Analysis

X-ray diffraction is a powerful non-destructive analytical technique that provides detailed information about the atomic and molecular structure of crystalline materials.[1][2] By analyzing the diffraction pattern of an X-ray beam scattered by the atoms in a crystal, researchers can determine the unit cell dimensions, space group, and the precise arrangement of atoms within the crystal lattice.[1][3] In the pharmaceutical industry, XRD is indispensable for characterizing active pharmaceutical ingredients (APIs), identifying polymorphs, and ensuring the quality and consistency of final products.[4][5]

Single-Crystal X-ray Diffraction (SCXRD) is the premier method for determining the absolute three-dimensional structure of a molecule.[1][6] It requires a single, high-quality crystal of the material.[1][7]

Powder X-ray Diffraction (PXRD) utilizes a finely powdered sample containing a large number of randomly oriented crystallites. The resulting diffraction pattern serves as a unique "fingerprint" for a specific crystalline phase, making it an excellent tool for routine identification, purity assessment, and analysis of polymorphism.[4][8]

Single-Crystal X-ray Diffraction (SCXRD) Analysis of a Barium Salicylate Complex

The following protocol is based on the successful structure determination of a this compound complex, specifically diaquabis(salicylato)bis(1,10-phenanthroline)barium(II) ([Ba(SA)₂(phen)₂]n), and serves as a detailed guide for similar analyses.

Crystal Growth and Selection

High-quality single crystals are paramount for successful SCXRD analysis.[1][7]

Protocol for Crystal Growth:

  • Synthesis: this compound can be synthesized by reacting a soluble barium salt (e.g., Barium chloride) with salicylic acid in an appropriate solvent. For the complex [Ba(SA)₂(phen)₂]n, 1,10-phenanthroline is added to the reaction mixture.

  • Crystallization: Slow evaporation of the solvent from the reaction mixture at room temperature is a common and effective method for growing single crystals. The key is to allow the crystals to form slowly to ensure high quality.[7]

  • Crystal Selection: Carefully examine the resulting crystals under a polarized light microscope. Select a transparent crystal with well-defined faces and no visible cracks or imperfections. The ideal crystal size for most diffractometers is approximately 0.1-0.3 mm in all dimensions.[1][7]

Data Collection and Processing

Protocol for SCXRD Data Collection:

  • Mounting: Mount the selected crystal on a goniometer head using a suitable cryo-protectant oil.

  • Diffractometer Setup: Place the mounted crystal on the X-ray diffractometer. A typical instrument is equipped with a Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.5418 Å) radiation source and a CCD or CMOS detector.

  • Unit Cell Determination: Collect a few initial diffraction frames to determine the unit cell parameters and the crystal system.

  • Data Collection: A full sphere of diffraction data is collected by rotating the crystal through a series of angles. The collection strategy should aim for high completeness and redundancy of the data.

  • Data Processing: The raw diffraction images are processed to integrate the reflection intensities and correct for experimental factors such as Lorentz and polarization effects. Software packages like CrysAlisPro, SHELX, or Olex2 are commonly used for data reduction and structure solution.

Structure Solution and Refinement

The final step is to determine the arrangement of atoms in the crystal.

Protocol for Structure Solution and Refinement:

  • Structure Solution: The processed data is used to solve the crystal structure, typically using direct methods or Patterson methods to find the initial positions of the heavier atoms (like Barium).

  • Structure Refinement: The initial atomic model is then refined against the experimental data using full-matrix least-squares methods. This process involves adjusting atomic positions, and thermal parameters to minimize the difference between the observed and calculated structure factors.

  • Validation: The final refined structure is validated using various crystallographic metrics to ensure its quality and accuracy.

Crystallographic Data for [Ba(SA)₂(phen)₂]n

The following table summarizes the crystallographic data obtained for the this compound complex, [Ba(SA)₂(phen)₂]n.

ParameterValue
Chemical FormulaC₃₈H₂₆BaN₄O₆
Formula Weight812.96
Crystal SystemMonoclinic
Space GroupC2/c
a (Å)18.045(4)
b (Å)10.518(2)
c (Å)18.968(4)
α (°)90
β (°)108.46(3)
γ (°)90
Volume (ų)3418.9(13)
Z4
Calculated Density (g/cm³)1.579
Absorption Coefficient (mm⁻¹)1.168
F(000)1640

Data sourced from Ghosh et al., Indian Journal of Chemistry, Vol. 43A, July 2004, pp. 1398-1403.

Powder X-ray Diffraction (PXRD) for Routine Analysis

PXRD is a rapid and reliable technique for the identification and quality control of crystalline this compound.[4]

Sample Preparation

Proper sample preparation is crucial for obtaining high-quality PXRD data.

Protocol for PXRD Sample Preparation:

  • Grinding: Gently grind the crystalline sample of this compound into a fine, homogeneous powder using an agate mortar and pestle. This ensures that the crystallites are randomly oriented.

  • Mounting: Mount the powdered sample onto a sample holder. Common methods include front-loading into a cavity mount or back-loading to minimize preferred orientation. A zero-background sample holder is recommended to reduce background noise.

Data Collection

Protocol for PXRD Data Collection:

  • Instrument Setup: Use a powder diffractometer, typically with a Cu Kα radiation source.

  • Scan Parameters: Set the appropriate scan parameters, including the 2θ range, step size, and scan speed. A typical scan range for pharmaceutical compounds is 2° to 40° 2θ.

  • Data Acquisition: Initiate the scan to collect the diffraction pattern.

Data Analysis

The resulting diffractogram is a plot of diffraction intensity versus the diffraction angle (2θ).

Protocol for PXRD Data Analysis:

  • Phase Identification: Compare the experimental PXRD pattern of the this compound sample to a reference pattern from a database (e.g., the Powder Diffraction File™ from the ICDD) or a calculated pattern derived from single-crystal data. A match in the peak positions (d-spacings) and relative intensities confirms the identity of the crystalline phase.

  • Purity Assessment: The presence of additional peaks in the diffraction pattern may indicate the presence of impurities or a different polymorphic form.

  • Polymorph Screening: PXRD is a key technique in identifying and differentiating between different crystalline forms (polymorphs) of a drug substance, which can have different physical properties.[4]

Visualizations

Experimental Workflows

The following diagrams illustrate the typical workflows for single-crystal and powder X-ray diffraction analysis.

SCXRD_Workflow cluster_synthesis Crystal Growth cluster_data_collection Data Collection cluster_analysis Data Analysis Synthesis Synthesis of this compound Crystallization Slow Evaporation Crystallization Synthesis->Crystallization Selection Microscopic Crystal Selection Crystallization->Selection Mounting Mount Crystal on Goniometer Selection->Mounting Data_Collection X-ray Data Collection Mounting->Data_Collection Processing Data Processing & Reduction Data_Collection->Processing Solution Structure Solution Processing->Solution Refinement Structure Refinement & Validation Solution->Refinement Final_Structure Final_Structure Refinement->Final_Structure Final 3D Structure

Caption: Workflow for Single-Crystal X-ray Diffraction (SCXRD) Analysis.

PXRD_Workflow cluster_sample_prep Sample Preparation cluster_data_collection Data Collection cluster_analysis Data Analysis Grinding Grind Sample to Fine Powder Mounting Mount Powder on Sample Holder Grinding->Mounting Data_Acquisition PXRD Data Acquisition Mounting->Data_Acquisition Phase_ID Phase Identification Data_Acquisition->Phase_ID Purity Purity Assessment Phase_ID->Purity Polymorph Polymorph Screening Purity->Polymorph Final_Report Final_Report Polymorph->Final_Report Final Analysis Report

Caption: Workflow for Powder X-ray Diffraction (PXRD) Analysis.

Logical Relationship

The following diagram illustrates the relationship between the sample's crystalline state and the choice of XRD technique.

XRD_Technique_Selection cluster_input Crystalline Sample cluster_technique XRD Technique cluster_output Primary Output Single_Crystal High-Quality Single Crystal SCXRD Single-Crystal XRD Single_Crystal->SCXRD Powder Polycrystalline Powder PXRD Powder XRD Powder->PXRD Structure 3D Atomic Structure SCXRD->Structure Pattern Diffraction Pattern (Fingerprint) PXRD->Pattern

Caption: Relationship between Sample Type and XRD Technique Selection.

References

Troubleshooting & Optimization

Improving the yield and purity of Barium disalicylate synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of Barium disalicylate synthesis.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound.

Issue Potential Cause(s) Recommended Solution(s)
Low Yield of Precipitated Product Incomplete reaction due to insufficient reaction time or temperature.Ensure the reaction mixture is stirred vigorously for an adequate duration. Gently heating the solution (e.g., to 40-50°C) can increase the reaction rate, but avoid excessively high temperatures which can promote side reactions.
Incorrect stoichiometry of reactants.Carefully measure and use the correct molar ratio of salicylic acid to the barium salt (a 2:1 molar ratio is theoretically required).
Loss of product during washing.Use a minimal amount of cold deionized water or a suitable non-aqueous solvent in which this compound has low solubility for washing the precipitate.
The pH of the reaction medium is too low, preventing complete deprotonation of salicylic acid.Maintain the pH of the reaction mixture in the slightly alkaline range (pH 7.5-8.5) to ensure the formation of the disalicylate salt.
Product is Discolored (e.g., pink, brown, or yellow) Formation of colored impurities due to oxidation of salicylate ions.Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. Keep the reaction temperature below 60°C.[1]
Presence of trace metal impurities (e.g., iron) in the reactants or glassware.Use high-purity reactants and ensure all glassware is thoroughly cleaned, potentially with a chelating agent rinse.
pH of the reaction medium is too high (strongly alkaline).Avoid highly alkaline conditions which can promote the formation of colored byproducts. Maintain the pH below approximately 8.5.
Product Purity is Low (as determined by analysis) Incomplete removal of unreacted starting materials (salicylic acid, barium salt).Thoroughly wash the precipitate with cold deionized water to remove any soluble unreacted starting materials. Recrystallization of the product can also be an effective purification step.
Co-precipitation of other barium salts (e.g., barium carbonate if using barium hydroxide in the presence of atmospheric CO2).If using barium hydroxide as a reactant, perform the reaction under an inert atmosphere to prevent the formation of barium carbonate. Alternatively, use a different barium salt like barium acetate.
Presence of monosalicylate or other complexed forms.Ensure the stoichiometry and pH are optimized to favor the formation of the disalicylate.
Precipitate is Difficult to Filter (fine particles) Rapid precipitation leading to the formation of very small crystals.Control the rate of addition of the reactants to allow for slower crystal growth. Stir the reaction mixture at a moderate speed.
The precipitate has a gelatinous consistency.Aging the precipitate by allowing it to stand in the mother liquor for a period (e.g., several hours or overnight) can lead to the formation of larger, more easily filterable crystals.

Frequently Asked Questions (FAQs)

Q1: What is the general reaction for the synthesis of this compound?

A1: The synthesis of this compound typically involves the reaction of two equivalents of salicylic acid with a barium salt, such as barium hydroxide or barium carbonate, in an aqueous solution. The reaction results in the formation of this compound, which precipitates out of the solution, and water (and carbon dioxide if barium carbonate is used).

Q2: What is the ideal pH for the synthesis of this compound?

A2: To ensure the formation of the disalicylate salt, the reaction medium should be slightly alkaline. A pH range of 7.5 to 8.5 is generally recommended. If the pH is too low, the salicylic acid will not be fully deprotonated, leading to a low yield. If the pH is too high, it can promote the formation of colored impurities.[1]

Q3: How can I improve the crystallinity of the this compound precipitate?

A3: To obtain a more crystalline and easily filterable precipitate, it is recommended to carry out the precipitation slowly by adding the reactants dropwise with constant stirring. Additionally, allowing the precipitate to "age" in the reaction mixture for several hours can promote the growth of larger crystals.

Q4: What are the most common impurities in this compound synthesis?

A4: Common impurities can include unreacted salicylic acid, the starting barium salt, and barium carbonate (if the reaction is exposed to air when using barium hydroxide). Colored impurities can also form due to the oxidation of salicylates, especially at higher temperatures and pH.

Q5: How can I assess the purity of my synthesized this compound?

A5: The purity of this compound can be assessed using various analytical techniques. A common method is to perform a colorimetric assay by reacting a sample with an iron(III) solution and measuring the absorbance to quantify the salicylate content. Other techniques such as High-Performance Liquid Chromatography (HPLC) and spectroscopic methods (e.g., FT-IR, NMR) can also be employed for a more detailed analysis.

Experimental Protocols

Protocol 1: Synthesis of this compound using Barium Hydroxide
  • Preparation of Reactant Solutions:

    • Prepare a solution of salicylic acid by dissolving it in deionized water. Gentle heating may be required to aid dissolution.

    • Prepare a saturated solution of barium hydroxide in deionized water. Filter the solution to remove any undissolved solids.

  • Reaction:

    • In a reaction vessel equipped with a magnetic stirrer, add the salicylic acid solution.

    • Slowly add the barium hydroxide solution dropwise to the salicylic acid solution while stirring vigorously.

    • Monitor the pH of the reaction mixture and maintain it in the range of 7.5-8.5.

    • Continue stirring for 1-2 hours at room temperature after the addition is complete.

  • Isolation and Purification:

    • Collect the white precipitate of this compound by vacuum filtration.

    • Wash the precipitate with a small amount of cold deionized water to remove any unreacted starting materials.

    • Dry the product in a vacuum oven at a low temperature (e.g., 40-50°C) to a constant weight.

Protocol 2: Synthesis of this compound using Barium Carbonate
  • Reaction Mixture:

    • In a round-bottom flask, suspend barium carbonate in deionized water.

    • Add a stoichiometric amount (2 equivalents) of salicylic acid to the suspension.

  • Reaction:

    • Heat the mixture to 50-60°C with constant stirring. The reaction will be accompanied by the evolution of carbon dioxide gas.

    • Continue heating and stirring until the effervescence ceases, indicating the completion of the reaction.

  • Isolation and Purification:

    • Allow the reaction mixture to cool to room temperature.

    • Collect the this compound precipitate by vacuum filtration.

    • Wash the precipitate with cold deionized water.

    • Dry the product in a vacuum oven at 40-50°C.

Visualizations

SynthesisWorkflow Experimental Workflow for this compound Synthesis cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_purification Isolation and Purification Salicylic Acid Solution Salicylic Acid Solution Mixing and Reaction Mixing and Reaction Salicylic Acid Solution->Mixing and Reaction Barium Salt Solution Barium Salt Solution Barium Salt Solution->Mixing and Reaction pH Monitoring pH Monitoring Mixing and Reaction->pH Monitoring Filtration Filtration Mixing and Reaction->Filtration Washing Washing Filtration->Washing Drying Drying Washing->Drying Final Product Final Product Drying->Final Product

Caption: Workflow for this compound Synthesis

Troubleshooting Troubleshooting Logic for Low Yield Low Yield Low Yield Incomplete Reaction Incomplete Reaction Low Yield->Incomplete Reaction Incorrect Stoichiometry Incorrect Stoichiometry Low Yield->Incorrect Stoichiometry Product Loss During Washing Product Loss During Washing Low Yield->Product Loss During Washing Incorrect pH Incorrect pH Low Yield->Incorrect pH Increase Reaction Time/Temp Increase Reaction Time/Temp Incomplete Reaction->Increase Reaction Time/Temp Verify Molar Ratios Verify Molar Ratios Incorrect Stoichiometry->Verify Molar Ratios Use Cold Solvent for Washing Use Cold Solvent for Washing Product Loss During Washing->Use Cold Solvent for Washing Adjust pH to 7.5-8.5 Adjust pH to 7.5-8.5 Incorrect pH->Adjust pH to 7.5-8.5

Caption: Troubleshooting Low Yield Issues

References

Common impurities in Barium disalicylate and their removal

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Barium Disalicylate. The information provided is designed to help identify and resolve common issues encountered during its synthesis and purification.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in synthesized this compound?

The synthesis of this compound typically involves the reaction of a Barium salt (e.g., Barium Hydroxide or Barium Carbonate) with Salicylic Acid. Based on this, the most probable impurities are:

  • Unreacted Starting Materials:

    • Salicylic Acid

    • Barium Hydroxide or Barium Carbonate

  • Impurities from Starting Materials:

    • Impurities present in the commercial Salicylic Acid.

  • Side Products:

    • Minimal side reactions are expected, but polymerization or degradation under harsh conditions could occur.

  • Solvent Residues:

    • Residual solvents used during synthesis or purification.

Q2: How can I test for the presence of unreacted Salicylic Acid in my this compound product?

A simple and effective qualitative test is the Ferric Chloride Test . Salicylic acid, having a phenolic hydroxyl group, gives a positive test (a violet coloration) with a ferric chloride solution. This compound, where the phenolic hydroxyl is not free, should not give a positive test.

Experimental Protocol: Ferric Chloride Test

  • Preparation: Prepare a 1% aqueous solution of Ferric Chloride (FeCl₃).

  • Sample Preparation: Dissolve a small amount of your this compound product in a suitable solvent (e.g., ethanol or water).

  • Testing: Add a few drops of the 1% FeCl₃ solution to the dissolved sample.

  • Observation: The appearance of a violet or purple color indicates the presence of unreacted Salicylic Acid.

Q3: What are the potential degradation products of this compound?

While specific degradation studies on this compound are not extensively documented, potential degradation pathways under harsh conditions (e.g., high heat) could include:

  • Decarboxylation: Loss of carbon dioxide from the salicylate moiety to form barium phenoxide derivatives.

  • Hydrolysis: If exposed to moisture, especially under acidic or basic conditions, it may hydrolyze back to Barium salts and Salicylic Acid.

Troubleshooting Guides

Issue 1: Low Yield of this compound
Possible Cause Troubleshooting Step
Incomplete Reaction Ensure stoichiometric amounts of reactants are used. Monitor the reaction pH to ensure it is conducive to salt formation (typically neutral to slightly basic). Extend the reaction time or moderately increase the temperature.
Product Loss During Washing This compound has some solubility in water, which can be increased at higher temperatures. Use cold washing solvents to minimize product loss. Minimize the volume of solvent used for washing.
Precipitation Issues If the product is precipitated from a solution, ensure the solution is sufficiently concentrated and cooled to an appropriate temperature to maximize crystal formation.
Issue 2: Product Contamination with Unreacted Starting Materials
Impurity Removal Method Principle
Unreacted Salicylic Acid Recrystallization: Dissolve the crude product in a hot solvent in which this compound is soluble and Salicylic Acid is less soluble upon cooling. Washing: Wash the crude product with a solvent in which Salicylic Acid is soluble but this compound is not (e.g., a non-polar organic solvent).Exploits differences in solubility between the product and the impurity.
**Unreacted Barium Salt (e.g., Ba(OH)₂) **pH Adjustment & Filtration: Dissolve the product in water. Unreacted Barium Hydroxide will form a basic solution. Carefully neutralize with a dilute acid (e.g., acetic acid) which will not precipitate the disalicylate. Insoluble barium salts can be removed by filtration. Recrystallization: Choose a solvent system where the barium salt is insoluble.Based on the basicity and solubility differences between the product and the unreacted barium salt.

Experimental Protocols for Purification

Recrystallization of this compound

Objective: To purify crude this compound by removing soluble impurities.

Principle: This technique relies on the difference in solubility of the compound and impurities in a particular solvent at different temperatures. The crude product is dissolved in a minimum amount of a hot solvent, and as the solution cools, the purified compound crystallizes out, leaving the impurities in the solution.

Methodology:

  • Solvent Selection: Choose a solvent in which this compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Water or ethanol-water mixtures are common starting points for metal salts of organic acids.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a small amount of the selected solvent and heat the mixture to the boiling point while stirring. Continue adding small portions of the hot solvent until the solid completely dissolves.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Further cooling in an ice bath can maximize the yield.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining mother liquor.

  • Drying: Dry the purified crystals in a vacuum oven at a suitable temperature to remove residual solvent.

Visualizing Experimental Workflows

Below are diagrams illustrating the logical steps for the synthesis and purification of this compound.

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification Barium Salt Barium Salt Reaction Reaction Barium Salt->Reaction Salicylic Acid Salicylic Acid Salicylic Acid->Reaction Crude this compound Crude this compound Reaction->Crude this compound Recrystallization Recrystallization Crude this compound->Recrystallization Washing Washing Recrystallization->Washing Drying Drying Washing->Drying Pure this compound Pure this compound Drying->Pure this compound

Caption: General workflow for the synthesis and purification of this compound.

troubleshooting_workflow Crude Product Crude Product Purity Analysis Purity Analysis Crude Product->Purity Analysis Unreacted Salicylic Acid? Unreacted Salicylic Acid? Purity Analysis->Unreacted Salicylic Acid? Impurity Detected Unreacted Barium Salt? Unreacted Barium Salt? Purity Analysis->Unreacted Barium Salt? Impurity Detected Pure Product Pure Product Purity Analysis->Pure Product No Impurities Recrystallize Recrystallize Unreacted Salicylic Acid?->Recrystallize Yes Wash with appropriate solvent Wash with appropriate solvent Unreacted Barium Salt?->Wash with appropriate solvent Yes Recrystallize->Pure Product Wash with appropriate solvent->Pure Product

Caption: Troubleshooting workflow for impurity removal from crude this compound.

Technical Support Center: Stability and Degradation of Barium Disalicylate

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Specific stability and degradation data for Barium disalicylate are limited in publicly available literature. This guide provides a framework for stability studies based on information available for the closely related Barium salicylate and general principles of pharmaceutical forced degradation studies as outlined by the International Council for Harmonisation (ICH).[1][2][3] Researchers should consider this a foundational resource and adapt the methodologies for their specific formulation and analytical capabilities.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound?

A1: Based on the chemistry of salicylates and related metal complexes, the primary factors influencing the stability of this compound are expected to be temperature, humidity, pH (in solution), and light.[1][2] Thermal decomposition studies on alkaline earth metal salicylates, including barium salicylate, indicate that these compounds degrade at elevated temperatures.[4] Hydrolysis of the salicylate moiety is a potential degradation pathway in the presence of moisture and at certain pH values.[5][6][7] Photostability is also a key consideration, as salicylates can be susceptible to degradation upon exposure to light.[2][8][9]

Q2: What are the likely degradation products of this compound?

A2: The primary degradation product upon hydrolysis would likely be salicylic acid and barium hydroxide or barium oxide.[5][6][7] Further degradation of salicylic acid under stress conditions such as oxidation or photolysis could lead to the formation of various phenolic compounds, including 2,3-dihydroxybenzoic acid and 2,5-dihydroxybenzoic acid.[9] Thermal decomposition of barium salicylate has been shown to proceed through intermediate products before ultimately yielding barium carbonate and other compounds.[4]

Q3: How can I establish a stability-indicating analytical method for this compound?

A3: A stability-indicating method is an analytical procedure that can accurately and precisely quantify the active pharmaceutical ingredient (API) in the presence of its degradation products, impurities, and excipients. High-Performance Liquid Chromatography (HPLC) is a commonly used technique for this purpose.[1] To develop such a method, you will need to perform forced degradation studies to generate the potential degradation products.[1][2][3][10] The method should then be validated to demonstrate specificity, linearity, accuracy, precision, and robustness according to ICH guidelines.

Q4: Are there any known incompatibilities of this compound with common pharmaceutical excipients?

Troubleshooting Guide

Issue Possible Cause(s) Suggested Solution(s)
Unexpected peaks in chromatogram during routine analysis. Degradation of this compound due to improper storage (e.g., exposure to light, high temperature, or humidity).1. Review storage conditions and ensure the sample is protected from light and moisture and stored at the recommended temperature.2. Perform a forced degradation study to tentatively identify the degradation products.[1][2][3]3. Use a validated stability-indicating method for analysis.
Discoloration or change in the physical appearance of the this compound powder. This could be a sign of degradation, possibly due to oxidation or photodecomposition.1. Immediately quarantine the affected batch.2. Analyze a sample using a validated analytical method to determine the purity and identify any degradation products.3. Review the packaging to ensure it provides adequate protection from light and air.
Difficulty in achieving mass balance in forced degradation studies. This can occur if degradation products are not detected by the analytical method (e.g., they are volatile or do not have a chromophore), or if the API precipitates out of solution.1. Use a universal detector like a mass spectrometer (LC-MS) in addition to a UV detector to identify and quantify all degradation products.[10]2. Ensure that the sample remains fully dissolved throughout the experiment.3. Check for the possibility of volatile degradants.
Inconsistent results in stability studies. This may be due to a lack of control over environmental conditions (temperature, humidity), issues with the analytical method, or heterogeneity of the sample.1. Ensure that stability chambers are properly calibrated and maintained.2. Verify the robustness of the analytical method.3. Ensure proper sampling procedures to obtain representative samples for analysis.

Quantitative Data Summary

The following tables provide an illustrative summary of potential stability data for a metal salicylate like this compound, based on general expectations from forced degradation studies. Note: This is hypothetical data and should be replaced with experimental results.

Table 1: Summary of Forced Degradation Studies (Hypothetical Data)

Stress ConditionDurationTemperature (°C)% DegradationMajor Degradation Products
Acidic (0.1 N HCl)24 hours60~5%Salicylic Acid
Alkaline (0.1 N NaOH)8 hours60~15%Salicylic Acid
Oxidative (3% H₂O₂)24 hours25~8%Oxidized Salicylate Species
Thermal48 hours80~10%Thermal Decomposition Products
Photolytic (ICH Option 2)1.2 million lux hours25~12%Photodegradation Products

Table 2: Thermal Decomposition of Alkaline Earth Metal Salicylates (Literature Data)

CompoundDecomposition Temperature Range (°C)
Magnesium Salicylate300 - 500
Calcium Salicylate400 - 600
Strontium Salicylate450 - 650
Barium Salicylate500 - 700[4]

Experimental Protocols

Protocol 1: Forced Degradation Study

Objective: To generate potential degradation products of this compound and to establish a stability-indicating analytical method.

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., a mixture of water and a polar organic solvent like acetonitrile or methanol).

  • Acid Hydrolysis: Treat the stock solution with 0.1 N HCl and heat at 60°C. Withdraw samples at appropriate time intervals (e.g., 2, 4, 8, 24 hours), neutralize, and dilute for analysis.

  • Alkaline Hydrolysis: Treat the stock solution with 0.1 N NaOH and heat at 60°C. Withdraw and process samples as in acid hydrolysis.

  • Oxidative Degradation: Treat the stock solution with 3% H₂O₂ at room temperature. Protect from light and analyze at set time points.

  • Thermal Degradation: Store the solid drug substance and a solution of the drug substance at an elevated temperature (e.g., 80°C). Analyze at specified intervals.

  • Photostability Testing: Expose the solid drug substance and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter (ICH Q1B guideline). A control sample should be protected from light.

  • Analysis: Analyze all samples using a suitable analytical technique, such as HPLC with a photodiode array (PDA) detector, to separate and identify the parent drug and all degradation products.

Protocol 2: Thermal Gravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition profile of this compound.

Methodology:

  • Instrument: Use a calibrated Thermogravimetric Analyzer.

  • Sample Preparation: Place a small, accurately weighed amount of this compound powder (typically 5-10 mg) into the TGA pan.

  • Experimental Conditions:

    • Temperature Program: Heat the sample from ambient temperature to a final temperature (e.g., 800°C) at a constant heating rate (e.g., 10°C/min).

    • Atmosphere: Conduct the analysis under an inert atmosphere (e.g., nitrogen) or an oxidative atmosphere (e.g., air), depending on the desired information.

  • Data Analysis: Record the weight loss as a function of temperature. The resulting TGA curve can be used to identify the onset of decomposition and different decomposition stages.

Visualizations

experimental_workflow cluster_preparation Sample Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis A This compound Stock Solution C Acidic (HCl) A->C D Alkaline (NaOH) A->D E Oxidative (H2O2) A->E G Photolytic A->G B Solid this compound F Thermal B->F H HPLC-PDA/MS Analysis C->H D->H E->H F->H G->H I Characterization of Degradants H->I J Method Validation I->J degradation_pathway This compound This compound Salicylic Acid Salicylic Acid This compound->Salicylic Acid Hydrolysis Intermediate Products Intermediate Products This compound->Intermediate Products Thermal Stress 2,3-Dihydroxybenzoic Acid 2,3-Dihydroxybenzoic Acid Salicylic Acid->2,3-Dihydroxybenzoic Acid Oxidation / Photolysis 2,5-Dihydroxybenzoic Acid 2,5-Dihydroxybenzoic Acid Salicylic Acid->2,5-Dihydroxybenzoic Acid Oxidation / Photolysis Barium Carbonate + Other Products Barium Carbonate + Other Products Intermediate Products->Barium Carbonate + Other Products Further Heating

References

Optimizing reaction conditions for Barium disalicylate synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of Barium Disalicylate.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound. For a general experimental protocol, please refer to the "Experimental Protocols" section.

Issue 1: Low or No Yield of this compound Precipitate

Potential Cause Troubleshooting Step
Incorrect pH of the reaction mixture. The formation of this compound is highly dependent on pH. Salicylic acid requires a basic environment to deprotonate, allowing it to coordinate with the barium ion. Ensure the pH of the salicylic acid solution is alkaline (typically pH > 8) before the addition of the barium salt solution. Use a calibrated pH meter to monitor the reaction.
Incomplete dissolution of starting materials. Ensure both the salicylic acid (in an alkaline solution) and the barium salt are fully dissolved in their respective solvents before mixing. Incomplete dissolution can lead to a non-homogeneous reaction mixture and reduced product formation. Gentle heating and stirring can aid dissolution, but allow the solutions to return to the desired reaction temperature before mixing.
Sub-optimal reaction temperature. Precipitation of metal salicylates can be temperature-sensitive. If the reaction is performed at too high a temperature, the solubility of the product may increase, preventing precipitation. Conversely, a temperature that is too low may slow the reaction rate. Experiment with a temperature range of 10-25°C.[1]
Inappropriate molar ratio of reactants. A stoichiometric excess of one reactant may be necessary to drive the reaction to completion. A common starting point is a 2:1 molar ratio of salicylic acid to the barium salt. Varying this ratio might be necessary to optimize the yield.

Issue 2: Product is Contaminated with Starting Materials

Potential Cause Troubleshooting Step
Unreacted Salicylic Acid. This is often due to insufficient basification. After the reaction, if the filtrate is acidic, it indicates unreacted salicylic acid. Ensure the initial pH is adequately alkaline. To remove unreacted salicylic acid from the product, wash the precipitate with a small amount of cold, deionized water. Salicylic acid has some solubility in water, which will be enhanced if the water is slightly basic.
Unreacted Barium Salt. If a soluble barium salt (e.g., Barium Chloride) was used, wash the final product thoroughly with cold, deionized water to remove any residual salt. To test for the presence of barium ions in the washings, a small amount of a sulfate solution (e.g., sodium sulfate) can be added; the formation of a white precipitate (Barium Sulfate) indicates the presence of barium ions.

Issue 3: Formation of an Oily or Amorphous Product Instead of a Crystalline Precipitate

Potential Cause Troubleshooting Step
Rapid precipitation. Adding the barium salt solution too quickly to the salicylate solution can lead to rapid, uncontrolled precipitation, resulting in an amorphous or oily product. Add the barium salt solution dropwise with vigorous stirring to promote the formation of a crystalline solid.
Presence of impurities. Impurities from the starting materials or solvent can inhibit crystal growth. Ensure high-purity reagents and solvents are used.
Incorrect solvent. While water is a common solvent, the polarity of the solvent can influence crystallinity. Experimenting with mixed solvent systems (e.g., water-ethanol) may improve the crystallinity of the product.

Issue 4: Product has an Off-White or Discolored Appearance

| Potential Cause | Troubleshooting Step | | Impurities in the salicylic acid. | Salicylic acid prepared via the Kolbe-Schmitt reaction can sometimes contain phenolic byproducts, which can lead to discoloration, especially if they become oxidized. Use high-purity, colorless salicylic acid as the starting material. | | Oxidation of the product. | During drying, excessive heat or exposure to air and light can cause oxidation and discoloration. Dry the product under vacuum at a moderate temperature (e.g., 40-60°C) and store it in a dark, airtight container. |

Frequently Asked Questions (FAQs)

Q1: What is a general procedure for the synthesis of this compound?

A1: A general method involves dissolving salicylic acid in an aqueous alkaline solution (e.g., sodium hydroxide or ammonium hydroxide) to form sodium salicylate.[1] A solution of a water-soluble barium salt, such as barium chloride, is then added slowly with stirring to precipitate this compound. The precipitate is then filtered, washed with deionized water, and dried.

Q2: What is the optimal pH for the reaction?

A2: The reaction should be carried out in an alkaline solution to ensure the deprotonation of the carboxylic acid group of salicylic acid. A pH in the range of 8-10 is a good starting point.

Q3: What is the ideal molar ratio of salicylic acid to barium salt?

A3: Stoichiometrically, the ratio is 2 moles of salicylic acid to 1 mole of a divalent barium salt. However, to maximize yield, it may be beneficial to use a slight excess of the salicylic acid solution.

Q4: How can I improve the crystallinity of my this compound?

A4: To improve crystallinity, try a slower addition of the barium salt solution, maintain a constant temperature during precipitation, and consider using a mixed solvent system. Post-precipitation, a digestion step where the product is stirred in the mother liquor for a period (e.g., 1-2 hours) can also improve crystallinity.

Q5: How should the final product be dried?

A5: The product should be dried at a relatively low temperature (e.g., 40-60°C) under vacuum to prevent decomposition and oxidation.

Data Presentation

Table 1: General Reaction Parameters for Metal Salicylate Synthesis

ParameterRecommended Range/ValueNotes
Reactants Salicylic Acid and a Barium Salt (e.g., BaCl₂)High purity of reactants is recommended.
Solvent Deionized WaterCan be mixed with other solvents like ethanol to influence solubility and crystallinity.
Molar Ratio (Salicylic Acid:Barium Salt) 2:1 to 2.2:1A slight excess of salicylic acid can improve yield.
pH of Salicylate Solution 8 - 10Crucial for the deprotonation of salicylic acid.
Reaction Temperature 10 - 25°CCan influence the rate of precipitation and crystallinity.[1]
Addition Rate DropwiseSlow addition with vigorous stirring is key for good crystal formation.
Drying Temperature 40 - 60°C (under vacuum)To prevent thermal decomposition and oxidation.

Experimental Protocols

General Protocol for this compound Synthesis

  • Preparation of Sodium Salicylate Solution:

    • Dissolve two molar equivalents of salicylic acid in deionized water.

    • Slowly add a 2N sodium hydroxide solution while stirring until all the salicylic acid has dissolved and the pH of the solution is between 8 and 10.

  • Preparation of Barium Salt Solution:

    • In a separate vessel, dissolve one molar equivalent of barium chloride in deionized water.

  • Precipitation:

    • While vigorously stirring the sodium salicylate solution, add the barium chloride solution dropwise.

    • A white precipitate of this compound should form.

    • Continue stirring for 1-2 hours at a constant temperature (e.g., room temperature) to allow for complete precipitation and crystal growth.

  • Isolation and Purification:

    • Filter the precipitate using a Buchner funnel.

    • Wash the filter cake with several portions of cold, deionized water to remove any unreacted salts and impurities.

    • Continue washing until a test of the filtrate for chloride ions (e.g., with silver nitrate) is negative.

  • Drying:

    • Dry the purified this compound in a vacuum oven at 50°C to a constant weight.

Mandatory Visualization

Experimental_Workflow cluster_prep Reactant Preparation cluster_reaction Reaction cluster_purification Purification & Drying Sal_Acid Salicylic Acid Dissolve_Sal Dissolve Salicylic Acid in NaOH(aq) to pH 8-10 Sal_Acid->Dissolve_Sal NaOH_sol NaOH Solution NaOH_sol->Dissolve_Sal BaCl2 Barium Chloride Dissolve_Ba Dissolve BaCl2 in Water BaCl2->Dissolve_Ba DI_Water Deionized Water DI_Water->Dissolve_Sal DI_Water->Dissolve_Ba Precipitate Mix Solutions Dropwise with Vigorous Stirring Dissolve_Sal->Precipitate Dissolve_Ba->Precipitate Filter Filter Precipitate Precipitate->Filter Wash Wash with Cold Deionized Water Filter->Wash Dry Dry under Vacuum at 50°C Wash->Dry Final_Product This compound Dry->Final_Product

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting_Logic Start Problem Encountered Low_Yield Low or No Yield Start->Low_Yield Impure_Product Impure Product Start->Impure_Product Bad_Morphology Oily/Amorphous Product Start->Bad_Morphology Check_pH Check pH of Salicylate Solution Low_Yield->Check_pH Is pH > 8? Wash_Water Wash with Cold Deionized Water Impure_Product->Wash_Water Contamination with starting materials? Check_Purity_SA Use High Purity Salicylic Acid Impure_Product->Check_Purity_SA Discoloration? Slow_Addition Slow Dropwise Addition of Barium Salt Bad_Morphology->Slow_Addition Check_Dissolution Ensure Complete Dissolution of Reactants Check_pH->Check_Dissolution Yes Optimize_Temp Optimize Reaction Temperature Check_Dissolution->Optimize_Temp Yes Check_Solvent Consider Mixed Solvent System Slow_Addition->Check_Solvent

Caption: Troubleshooting logic for this compound synthesis.

References

Technical Support Center: Barium Disalicylate Crystallization

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Barium disalicylate is a specialty chemical with limited publicly available data regarding its specific crystallization parameters. The following troubleshooting guide and frequently asked questions (FAQs) are based on established principles of crystallization for metal-organic salts, particularly salicylates and barium compounds. The provided experimental protocols are illustrative and may require optimization for your specific application.

Troubleshooting Crystallization Problems

This guide addresses common issues encountered during the crystallization of this compound, presented in a question-and-answer format.

Question 1: No crystals are forming, even after cooling the solution.

Answer:

Failure to obtain crystals can stem from several factors related to supersaturation and nucleation.

  • Insufficient Supersaturation: The concentration of this compound in your solvent may be too low.

    • Solution: Try to concentrate the solution by carefully evaporating some of the solvent. If using a multi-solvent system, selectively remove the solvent in which the compound is more soluble.

  • Inhibition of Nucleation: Crystal formation requires nucleation sites.

    • Solution 1: Scratching. Use a glass rod to gently scratch the inside surface of the crystallization vessel below the solvent level. The microscopic imperfections on the glass can serve as nucleation sites.

    • Solution 2: Seeding. If you have a previous batch of this compound crystals, add a single, small crystal to the solution. This "seed" will act as a template for further crystal growth.

    • Solution 3: Reduce Temperature. Ensure the solution is cooled to a sufficiently low temperature to induce crystallization. A colder temperature decreases the solubility of the compound.

Question 2: An oil or viscous liquid is forming instead of crystals.

Answer:

This phenomenon, known as "oiling out," occurs when the solute comes out of solution at a temperature above its melting point or when the concentration is too high for orderly crystal lattice formation.

  • High Solute Concentration: The solution may be too concentrated, leading to precipitation rather than crystallization.

    • Solution: Re-heat the solution and add a small amount of additional solvent until the oil redissolves. Allow it to cool more slowly.

  • Rapid Cooling: Cooling the solution too quickly can favor the formation of an amorphous oil over crystalline solids.

    • Solution: Insulate the crystallization vessel to slow down the cooling rate. You can also allow it to cool to room temperature first before placing it in a colder environment.

  • Impurities: The presence of impurities can disrupt the crystallization process and promote oiling out.

    • Solution: Consider a purification step for your starting materials or the crude this compound solution, such as treatment with activated carbon to remove colored impurities.

Question 3: The crystals are very small, like a fine powder.

Answer:

The formation of very small crystals is often a result of rapid nucleation and growth.

  • High Supersaturation: A very high degree of supersaturation can lead to the rapid formation of many small nuclei.

    • Solution: Use a slightly larger volume of solvent to dissolve the this compound, thereby reducing the initial supersaturation upon cooling.

  • Rapid Cooling: As with oiling out, rapid cooling can lead to the formation of many small crystals.

    • Solution: Slow down the cooling process by insulating the vessel or allowing it to cool at room temperature before refrigeration.

Question 4: The crystal yield is very low.

Answer:

A low yield indicates that a significant amount of this compound remains dissolved in the mother liquor.

  • Excessive Solvent: Using too much solvent will result in a lower yield.

    • Solution: Before filtering, try to concentrate the solution by evaporating some of the solvent and cooling again to obtain a second crop of crystals.

  • Premature Filtration: Filtering the crystals before crystallization is complete will naturally lead to a lower yield.

    • Solution: Ensure the solution has been allowed to stand for a sufficient amount of time at a low temperature to maximize crystal formation. Check for any further crystal precipitation over time.

  • Solubility in Wash Solvent: Washing the crystals with a solvent in which they are soluble will dissolve some of the product.

    • Solution: Wash the filtered crystals with a small amount of ice-cold solvent, as solubility is generally lower at colder temperatures.

Frequently Asked Questions (FAQs)

Q1: What is a suitable solvent for the crystallization of this compound?

Q2: How does pH affect the crystallization of this compound?

A2: The pH of the crystallization medium can significantly influence the solubility of salicylates. Salicylic acid is a weak acid, and its solubility in water increases with increasing pH due to the formation of the more soluble salicylate anion. While this compound is a salt, the pH can still affect its stability and solubility. It is generally advisable to control and record the pH during crystallization to ensure reproducibility.

Q3: What is the expected morphology of this compound crystals?

A3: The crystal morphology (shape) is dependent on the crystallization conditions, including the solvent used, the rate of cooling, and the presence of any impurities. Without specific experimental data, the exact morphology is difficult to predict. However, metal salts of organic acids can form a variety of crystal shapes, from needles and plates to prisms.

Experimental Protocols (Illustrative)

The following are hypothetical protocols based on common laboratory practices for the synthesis and crystallization of similar compounds.

Protocol 1: Synthesis and Direct Crystallization of this compound
  • Reaction Setup: In a reaction vessel, dissolve salicylic acid in a suitable solvent (e.g., ethanol).

  • Base Addition: Slowly add a stoichiometric amount of a barium base (e.g., barium hydroxide octahydrate) dissolved in water to the salicylic acid solution with stirring.

  • Reaction: Continue stirring at a controlled temperature (e.g., 60°C) for a specified time to ensure complete reaction.

  • Crystallization:

    • If the product precipitates upon cooling, slowly cool the reaction mixture to room temperature, followed by further cooling in an ice bath.

    • If the product is soluble, reduce the solvent volume by evaporation until the solution becomes saturated. Then, cool as described above.

  • Isolation: Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.

Protocol 2: Recrystallization of Crude this compound
  • Dissolution: Place the crude this compound in a flask and add a minimal amount of a suitable solvent (or solvent mixture).

  • Heating: Gently heat the mixture with stirring until the solid completely dissolves.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.

  • Cooling: Allow the hot, clear solution to cool slowly to room temperature. To promote the growth of larger crystals, the flask can be insulated.

  • Further Cooling: Once at room temperature, place the flask in an ice bath to maximize crystal precipitation.

  • Isolation: Collect the purified crystals by filtration, wash with a small amount of the cold recrystallization solvent, and dry.

Data Presentation

Table 1: Hypothetical Solubility of this compound in Various Solvents

Solvent SystemSolubility at 25°C ( g/100 mL)Solubility at 75°C ( g/100 mL)Comments
WaterLowSlightly SolublePotential for aqueous recrystallization if solubility gradient is sufficient.
EthanolSparingly SolubleSolubleA good candidate for cooling crystallization.
AcetoneSlightly SolubleModerately SolubleAnother potential solvent for recrystallization.
Ethanol/Water (90:10)Sparingly SolubleVery SolubleA mixed solvent system can offer good control over solubility.
DichloromethaneInsolubleInsolubleUnlikely to be a suitable solvent.

Note: This data is illustrative and should be experimentally verified.

Visualizations

Troubleshooting_Crystallization start Crystallization Experiment no_crystals Problem: No Crystals Form start->no_crystals Issue oiling_out Problem: Oiling Out start->oiling_out Issue small_crystals Problem: Small Crystals start->small_crystals Issue low_yield Problem: Low Yield start->low_yield Issue success Successful Crystallization start->success Ideal Outcome sol_supersat Solution: Increase Supersaturation (Evaporate Solvent) no_crystals->sol_supersat Try sol_nucleation Solution: Induce Nucleation (Scratch/Seed) no_crystals->sol_nucleation Try sol_slow_cool Solution: Slow Down Cooling oiling_out->sol_slow_cool Try sol_add_solvent Solution: Add More Solvent oiling_out->sol_add_solvent Try small_crystals->sol_slow_cool Try small_crystals->sol_add_solvent Try low_yield->sol_supersat Try sol_optimize_wash Solution: Optimize Washing (Use Cold Solvent) low_yield->sol_optimize_wash Try sol_supersat->success sol_nucleation->success sol_slow_cool->success sol_add_solvent->success sol_optimize_wash->success

Caption: Troubleshooting workflow for common crystallization problems.

Recrystallization_Workflow cluster_dissolution Dissolution cluster_purification Purification cluster_crystallization Crystallization cluster_isolation Isolation a Crude this compound b Add Minimum Amount of Hot Solvent a->b c Fully Dissolved Solution b->c d Hot Filtration (Optional, if impurities present) c->d e Clear, Hot Solution d->e f Slow Cooling to Room Temperature e->f g Further Cooling in Ice Bath f->g h Crystal Slurry g->h i Filtration h->i j Wash with Cold Solvent i->j k Drying j->k l Pure this compound Crystals k->l

Caption: A typical workflow for the recrystallization of a solid compound.

Technical Support Center: Synthesis of Barium Disalicylate

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis of Barium Disalicylate.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for a low yield of this compound?

A low yield can be attributed to several factors including incomplete reaction, suboptimal reaction conditions, and loss of product during isolation and purification. The reaction between salicylic acid and a barium source, such as barium hydroxide, is a neutralization reaction. Ensuring the correct stoichiometric ratio of reactants is crucial.[1][2] Additionally, the reaction may require heating to go to completion, but excessive temperatures can lead to thermal decomposition of salicylic acid.[3][4][5]

Q2: I observe a white, insoluble precipitate in my reaction mixture that is not this compound. What could it be?

A common side reaction is the formation of barium carbonate. Barium hydroxide readily reacts with carbon dioxide from the atmosphere to form the highly insoluble barium carbonate.[6] To avoid this, it is recommended to perform the reaction under an inert atmosphere (e.g., nitrogen or argon).

Q3: My final product seems to be unstable and decomposes over time. What could be the cause?

The thermal stability of salicylates can be a concern.[3][4][7] Impurities from the synthesis, such as unreacted starting materials or byproducts, can potentially catalyze the decomposition of the final product. Proper purification of the this compound is essential to enhance its stability.

Q4: Can the phenolic hydroxyl group of salicylic acid interfere with the reaction?

Yes, salicylic acid has two acidic protons: one on the carboxylic acid group and one on the phenolic hydroxyl group. Barium hydroxide is a strong base and can react with both protons.[1] The stoichiometry of the reaction will determine whether a monosalicylate, disalicylate, or a mixture of both is formed. For the synthesis of this compound, a 1:2 molar ratio of barium source to salicylic acid should be used.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Low Yield Incomplete reaction due to insufficient heating or reaction time.Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC). Gradually increase the reaction temperature and/or time.
Incorrect stoichiometry of reactants.Carefully measure and verify the molar ratios of the barium source and salicylic acid. A 1:2 molar ratio is required for the disalicylate.[1]
Loss of product during workup and purification.Optimize the isolation and purification steps. Ensure complete precipitation of the product and minimize transfers between vessels.
Product Contamination Presence of a white, insoluble precipitate.This is likely barium carbonate formed from the reaction of barium hydroxide with atmospheric CO2.[6] Purge the reaction vessel with an inert gas like nitrogen or argon.
Unreacted salicylic acid in the final product.Improve the reaction conditions (temperature, time) to drive the reaction to completion. Recrystallize the final product to remove unreacted starting material.
Formation of undesired byproducts from thermal decomposition.Avoid excessive heating during the reaction and drying of the product. Salicylic acid can decompose at higher temperatures.[3][4][5]
Inconsistent Results Variability in the quality of starting materials.Use high-purity salicylic acid and barium source. Impurities in the starting materials can lead to side reactions.
Reaction conditions not well-controlled.Precisely control reaction parameters such as temperature, stirring speed, and rate of addition of reactants.

Experimental Protocols

Synthesis of this compound

This protocol is a general guideline and may require optimization based on specific laboratory conditions and desired product specifications.

  • Materials:

    • Salicylic Acid (C₇H₆O₃)

    • Barium Hydroxide Octahydrate (Ba(OH)₂·8H₂O)

    • Deionized Water

    • Ethanol

  • Procedure:

    • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve salicylic acid (2 molar equivalents) in a minimal amount of ethanol.

    • In a separate beaker, prepare a solution of barium hydroxide octahydrate (1 molar equivalent) in deionized water.

    • Slowly add the barium hydroxide solution to the salicylic acid solution while stirring continuously.

    • Heat the reaction mixture to reflux (approximately 80-90 °C) for 2-4 hours. The progress of the reaction can be monitored by TLC.

    • After the reaction is complete, allow the mixture to cool to room temperature.

    • The product, this compound, will precipitate out of the solution. If precipitation is slow, the flask can be cooled in an ice bath.

    • Collect the precipitate by vacuum filtration and wash with cold deionized water, followed by a small amount of cold ethanol to remove any unreacted starting materials.

    • Dry the product in a vacuum oven at a temperature not exceeding 60 °C to avoid thermal decomposition.

Visualizations

Synthesis_Pathway cluster_reactants Reactants cluster_reaction Reaction cluster_products Products & Byproducts Salicylic Acid Salicylic Acid Reaction Mixture Reaction Mixture Salicylic Acid->Reaction Mixture Barium Hydroxide Barium Hydroxide Barium Hydroxide->Reaction Mixture This compound This compound Reaction Mixture->this compound Water Water Reaction Mixture->Water

Caption: Synthesis pathway of this compound.

Troubleshooting_Workflow start Start Synthesis issue Issue Encountered? start->issue low_yield Low Yield issue->low_yield Yes impurity Impurity Detected issue->impurity success Successful Synthesis issue->success No check_stoichiometry Check Stoichiometry low_yield->check_stoichiometry optimize_conditions Optimize Reaction Conditions (T, t) low_yield->optimize_conditions inert_atmosphere Use Inert Atmosphere impurity->inert_atmosphere purify Purify Product impurity->purify check_stoichiometry->start optimize_conditions->start inert_atmosphere->start purify->success

Caption: Troubleshooting workflow for synthesis issues.

Side_Reactions cluster_main Main Reaction cluster_side Potential Side Reactions Barium Hydroxide Barium Hydroxide This compound This compound Barium Hydroxide->this compound Barium Carbonate Barium Carbonate Barium Hydroxide->Barium Carbonate Incomplete Reaction Incomplete Reaction Barium Hydroxide->Incomplete Reaction Salicylic Acid Salicylic Acid Salicylic Acid->this compound Thermal Decomposition Products Thermal Decomposition Products Salicylic Acid->Thermal Decomposition Products High Temp Salicylic Acid->Incomplete Reaction CO2 (from air) CO2 (from air) CO2 (from air)->Barium Carbonate

Caption: Potential side reactions in the synthesis.

References

Technical Support Center: Purification of Crude Barium Disalicylate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude Barium disalicylate.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in crude this compound?

A1: Crude this compound may contain several impurities depending on the synthesis route. Common impurities include unreacted starting materials such as salicylic acid and a barium source (e.g., barium hydroxide or barium carbonate), side products from the reaction, and other metal ions. The major impurities in crude barite ore, a primary source of barium, are iron(III) oxide, aluminum oxide, silica, and strontium sulfate[1]. While this compound is a synthetic product, analogous metal impurities could be present from the barium source.

Q2: What is the most common method for purifying crude this compound?

A2: Recrystallization is a widely used and effective method for purifying crude this compound. This technique relies on the principle that the solubility of this compound and its impurities vary differently with temperature in a chosen solvent. By dissolving the crude product in a suitable solvent at an elevated temperature and then allowing it to cool, purer crystals of this compound will form, leaving the impurities dissolved in the solvent.

Q3: How do I choose an appropriate solvent for recrystallization?

A3: An ideal solvent for recrystallization should dissolve a large amount of this compound at high temperatures but only a small amount at low temperatures. It should not react with the compound and should be easily removable from the purified crystals (e.g., by evaporation). Water or aqueous ethanol mixtures are often good starting points for the recrystallization of metal salts of organic acids.

Q4: How can I assess the purity of my this compound sample?

A4: Several analytical techniques can be used to determine the purity of this compound. Inductively Coupled Plasma-Atomic Emission Spectrometry (ICP-AES) can be used to measure the concentration of barium and other trace metals[2][3]. Other techniques like X-ray Fluorescence Spectroscopy (XFS) and Neutron Activation Analysis (NAA) are also available for measuring barium content[2][3]. High-Performance Liquid Chromatography (HPLC) can be used to quantify the salicylate content and detect organic impurities.

Troubleshooting Guides

Issue Possible Cause(s) Suggested Solution(s)
Low Recovery After Recrystallization - The chosen solvent is too good at dissolving this compound even at low temperatures.- Too much solvent was used.- The cooling process was too rapid, leading to the formation of very small crystals that are difficult to filter.- Try a different solvent or a solvent mixture.- Use the minimum amount of hot solvent required to dissolve the crude product.- Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.
Oily Precipitate Instead of Crystals - The melting point of the compound is lower than the boiling point of the solvent.- The presence of significant impurities can sometimes inhibit crystallization.- Try a lower-boiling solvent.- Attempt to "salt out" the product by adding a solvent in which it is less soluble after initial dissolution.- Perform a preliminary purification step, such as washing with a solvent that selectively removes some impurities.
Colored Impurities Persist in Crystals - The impurity is co-crystallizing with the this compound.- The impurity is strongly adsorbed onto the crystal surface.- Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities.- A second recrystallization may be necessary.
Incomplete Dissolution of Crude Product in Hot Solvent - Insufficient solvent was used.- The crude product contains insoluble impurities.- Add more hot solvent in small increments until the product dissolves.- If insoluble material remains, perform a hot filtration to remove it before allowing the solution to cool and crystallize.

Experimental Protocols

Protocol 1: Recrystallization of Crude this compound

Objective: To purify crude this compound by removing soluble impurities.

Materials:

  • Crude this compound

  • Deionized water (or an appropriate solvent)

  • Erlenmeyer flasks

  • Heating mantle or hot plate

  • Buchner funnel and filter paper

  • Vacuum flask

  • Spatula

  • Glass rod

Methodology:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of deionized water and heat the mixture while stirring until the solid is completely dissolved. If necessary, add more water dropwise to achieve full dissolution at the boiling point.

  • Hot Filtration (if necessary): If any insoluble impurities are present, perform a hot filtration by passing the hot solution through a pre-heated funnel with filter paper into a clean Erlenmeyer flask. This step should be done quickly to prevent premature crystallization.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. The formation of crystals should be observed. For maximum yield, further cool the flask in an ice bath for about 30 minutes.

  • Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold deionized water to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven at a suitable temperature.

Protocol 2: Purity Analysis by ICP-AES

Objective: To determine the concentration of barium and other metallic impurities in the purified sample.

Methodology:

  • Sample Preparation: Accurately weigh a small amount of the dried this compound and dissolve it in a known volume of a suitable solvent, typically dilute nitric acid, to ensure complete dissolution of all metal ions.

  • Standard Preparation: Prepare a series of standard solutions containing known concentrations of barium and other potential metal impurities.

  • ICP-AES Analysis: Aspirate the prepared sample and standard solutions into the plasma of the ICP-AES instrument. The instrument measures the intensity of the atomic emission lines for each element. A characteristic emission line for barium is at 455.50 nm[3].

  • Quantification: Generate a calibration curve from the standard solutions and use it to determine the concentration of barium and other metals in the sample.

Quantitative Data Summary

The following table summarizes typical results from the purification of a batch of crude this compound.

Parameter Crude Sample After First Recrystallization After Second Recrystallization
Appearance Off-white to yellowish powderWhite crystalline powderFine white needles
Barium Content (%) 95.298.999.8
Salicylate Content (%) 94.898.599.7
Iron (ppm) 15025< 5
Strontium (ppm) 20030< 10
Yield (%) -8590 (from first recrystallized batch)

Visualizations

experimental_workflow cluster_purification Purification Workflow crude_sample Crude this compound dissolution Dissolution in Hot Solvent crude_sample->dissolution hot_filtration Hot Filtration (optional) dissolution->hot_filtration crystallization Cooling & Crystallization dissolution->crystallization No insoluble impurities hot_filtration->crystallization vacuum_filtration Vacuum Filtration crystallization->vacuum_filtration washing Washing with Cold Solvent vacuum_filtration->washing drying Drying washing->drying purified_product Purified this compound drying->purified_product

Caption: Experimental workflow for the purification of crude this compound.

troubleshooting_flowchart start Low Yield After Recrystallization? check_solubility Is the product highly soluble in cold solvent? start->check_solubility Yes change_solvent Action: Change solvent or use a solvent mixture. check_solubility->change_solvent Yes check_volume Was too much solvent used? check_solubility->check_volume No end Yield Improved change_solvent->end reduce_volume Action: Use minimum amount of hot solvent. check_volume->reduce_volume Yes check_cooling Was cooling too rapid? check_volume->check_cooling No reduce_volume->end slow_cooling Action: Allow slow cooling to room temperature before ice bath. check_cooling->slow_cooling Yes slow_cooling->end

Caption: Troubleshooting flowchart for low yield in recrystallization.

References

Preventing hydrolysis of Barium disalicylate during storage

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Barium Disalicylate

Welcome to the technical support center for this compound. This resource is designed to assist researchers, scientists, and drug development professionals in preventing the hydrolysis of this compound during storage and experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it susceptible to hydrolysis?

This compound is a salt composed of a barium cation (Ba²⁺) and two salicylate anions. The salicylate ester linkage is susceptible to hydrolysis, a chemical reaction in which water molecules break down the compound into salicylic acid and barium hydroxide. This degradation can be accelerated by the presence of moisture and inappropriate pH conditions.

Q2: What are the primary signs of this compound hydrolysis?

Visual signs of hydrolysis can include a change in the physical appearance of the compound, such as clumping, discoloration, or the development of a crystalline solid (salicylic acid) within the powder. A faint odor of wintergreen (methyl salicylate, a related compound) might also be detectable, although less common for the barium salt. Analytically, the presence of free salicylic acid or a change in the pH of a solution containing the compound are key indicators.

Q3: What are the ideal storage conditions to prevent hydrolysis?

To minimize hydrolysis, this compound should be stored in a tightly sealed container in a controlled, low-humidity environment. Storage in a desiccator or a dry box is highly recommended. For long-term storage, maintaining the compound under an inert atmosphere, such as nitrogen or argon, can provide additional protection against both moisture and oxidative degradation.[1][2][3][4][5]

Q4: Can I store this compound in a standard laboratory refrigerator or freezer?

While refrigeration can slow down chemical reactions, it can also introduce moisture through condensation if the container is not properly sealed or if it is opened before reaching room temperature. If refrigeration is necessary, ensure the container is airtight and allow it to equilibrate to room temperature before opening. Frozen storage (below -20°C) is generally suitable for long-term preservation, provided the same precautions regarding moisture are taken.[2]

Troubleshooting Guide: Hydrolysis of this compound

This guide provides a systematic approach to identifying and resolving issues related to the hydrolysis of this compound.

Issue 1: Physical Changes in the Stored Compound
  • Symptoms: The powder appears clumpy, discolored, or you observe crystalline growth.

  • Possible Cause: Exposure to ambient moisture.

  • Solution:

    • Immediately transfer the compound to a desiccator containing a fresh desiccant.

    • For future storage, use smaller, individual-use containers to minimize exposure of the bulk material to the atmosphere.

    • Consider storing under an inert gas atmosphere.[1][3]

Issue 2: Inconsistent Experimental Results
  • Symptoms: Variability in bioactivity, solubility, or other performance metrics between different batches or over time.

  • Possible Cause: Partial hydrolysis of the compound, leading to a mixture of this compound and its degradation products.

  • Solution:

    • Perform an analytical test (e.g., HPLC, spectroscopy) to quantify the extent of hydrolysis.

    • If hydrolysis is confirmed, discard the degraded batch and obtain a fresh, quality-controlled lot.

    • Review and improve your storage and handling procedures based on the recommendations in this guide.

Logical Troubleshooting Flow

Hydrolysis_Troubleshooting start Start: Suspected Hydrolysis physical_changes Observe Physical Changes? (Clumping, Discoloration) start->physical_changes inconsistent_results Inconsistent Experimental Results? physical_changes->inconsistent_results No analytical_test Perform Analytical Test (e.g., HPLC) physical_changes->analytical_test Yes inconsistent_results->analytical_test Yes no_issue No Immediate Issue Detected. Continue Monitoring. inconsistent_results->no_issue No hydrolysis_confirmed Hydrolysis Confirmed? analytical_test->hydrolysis_confirmed discard_batch Discard Degraded Batch hydrolysis_confirmed->discard_batch Yes hydrolysis_confirmed->no_issue No review_storage Review and Improve Storage & Handling discard_batch->review_storage

Caption: Troubleshooting workflow for suspected hydrolysis.

Experimental Protocols

Protocol 1: Quantitative Analysis of Hydrolysis by HPLC

This protocol describes a method to quantify the amount of free salicylic acid, a primary product of this compound hydrolysis.

Materials:

  • This compound sample

  • Salicylic acid standard

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: Acetonitrile

  • HPLC system with a C18 column and UV detector

Procedure:

  • Standard Preparation: Prepare a stock solution of salicylic acid in acetonitrile. Create a series of dilutions to generate a calibration curve (e.g., 1, 5, 10, 25, 50 µg/mL).

  • Sample Preparation: Accurately weigh and dissolve a known amount of the this compound sample in the mobile phase. Filter the solution through a 0.45 µm syringe filter.

  • HPLC Analysis:

    • Inject the standards and the sample onto the HPLC system.

    • Use a gradient elution method, starting with a high percentage of Mobile Phase A and increasing the percentage of Mobile Phase B over time.

    • Monitor the absorbance at a wavelength appropriate for salicylic acid (e.g., 230 nm or 296 nm).

  • Data Analysis:

    • Generate a calibration curve by plotting the peak area of the salicylic acid standard against its concentration.

    • Determine the concentration of free salicylic acid in the this compound sample by comparing its peak area to the calibration curve.

    • Calculate the percentage of hydrolysis in the sample.

Protocol 2: Storage under Inert Atmosphere

This protocol outlines the procedure for storing this compound under a nitrogen or argon atmosphere to prevent hydrolysis.[1][2][3][4][5]

Materials:

  • This compound

  • Airtight storage container (e.g., a vial with a septum-lined cap)

  • Source of high-purity nitrogen or argon gas with a regulator

  • Needles and tubing for gas purging

Procedure:

  • Place the this compound into the storage container.

  • Insert two needles through the septum of the cap: one for the gas inlet and one for the gas outlet.

  • Gently flush the container with the inert gas for several minutes to displace the air.

  • While maintaining a positive pressure of the inert gas, remove the outlet needle first, followed by the inlet needle.

  • Seal the container with paraffin film for extra protection.

  • Store the container in a cool, dry place.

Data Presentation

Table 1: Recommended Storage Conditions
ParameterRecommended ConditionRationale
Temperature 2-8°C or ≤ -20°CSlows down the rate of chemical degradation.
Humidity <30% Relative HumidityMinimizes the presence of water, a key reactant in hydrolysis.[2]
Atmosphere Inert Gas (Nitrogen, Argon)Prevents both hydrolysis and oxidation by displacing oxygen and moisture.[1][3][4][5]
Container Tightly Sealed, AirtightPrevents the ingress of atmospheric moisture.
Table 2: Comparison of Desiccant Types for Storage
Desiccant TypeMoisture Adsorption MechanismCommon FormsKey Advantages
Silica Gel Physical AdsorptionPackets, CanistersHigh surface area, commonly used, cost-effective.[6][7][8][9]
Molecular Sieves Physical AdsorptionBeads, PowdersHigh affinity for water, can achieve very low humidity levels.[8][9]
Calcium Oxide Chemical ReactionGranulesHigh moisture-absorbing capacity.[6]
Activated Clay Physical AdsorptionPacketsEffective at moderate humidity levels.[7]

Visualizations

Hydrolysis of this compound

Hydrolysis_Reaction This compound This compound Water Water This compound->Water + Salicylic Acid Salicylic Acid This compound->Salicylic Acid Barium Hydroxide Barium Hydroxide This compound->Barium Hydroxide Salicylic Acid->Barium Hydroxide +

Caption: The hydrolysis reaction of this compound.

Experimental Workflow for Stability Testing

Stability_Workflow start Start: Receive this compound storage Store under Controlled Conditions (Temp, Humidity, Atmosphere) start->storage sampling Sample at Predetermined Time Points (e.g., 0, 1, 3, 6 months) storage->sampling analysis Analyze for Hydrolysis (e.g., HPLC) sampling->analysis data_eval Evaluate Data and Determine Shelf-Life analysis->data_eval end End: Stability Profile Established data_eval->end

Caption: Workflow for assessing the stability of this compound.

References

Technical Support Center: Scaling Up the Synthesis of Barium Disalicylate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on scaling up the synthesis of Barium Disalicylate. The information is presented in a question-and-answer format to directly address potential issues.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most straightforward and common method for synthesizing this compound is through the neutralization reaction of a barium base, such as Barium Hydroxide, with Salicylic Acid. This acid-base reaction yields this compound and water.

Q2: What are the primary reactants and their stoichiometry?

A2: The primary reactants are Barium Hydroxide (Ba(OH)₂) and Salicylic Acid (HOC₆H₄COOH). The stoichiometry for the reaction is one mole of Barium Hydroxide to two moles of Salicylic Acid to produce one mole of this compound.

Q3: What safety precautions should be taken when working with Barium Hydroxide?

A3: Barium Hydroxide is a strong base and is toxic. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. Work should be conducted in a well-ventilated area or a fume hood to avoid inhalation of any dust. In case of skin contact, wash the affected area thoroughly with water.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Low Yield of this compound 1. Incomplete reaction due to insufficient mixing or reaction time. 2. Incorrect stoichiometry of reactants. 3. Loss of product during isolation and purification.1. Ensure vigorous and consistent stirring throughout the reaction. Increase the reaction time to ensure completion. 2. Accurately weigh the reactants to maintain the correct 1:2 molar ratio of Barium Hydroxide to Salicylic Acid. 3. Optimize the filtration and washing steps to minimize product loss. Use a minimal amount of cold solvent for washing.
Product is Contaminated with a White Precipitate Formation of Barium Carbonate (BaCO₃) due to the reaction of Barium Hydroxide with atmospheric Carbon Dioxide. Barium Carbonate is insoluble in water.[1]1. Use freshly prepared Barium Hydroxide solution. 2. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to air. 3. If contamination occurs, the this compound can be purified by recrystallization from a suitable solvent, as Barium Carbonate will remain insoluble.
Difficulty in Isolating the Product The product may be too soluble in the reaction solvent at the isolation temperature.1. Cool the reaction mixture in an ice bath to decrease the solubility and promote precipitation. 2. If the product remains in solution, consider adding a co-solvent in which this compound is less soluble to induce precipitation.
Product Purity is Low 1. Presence of unreacted starting materials. 2. Formation of side products.1. Ensure the reaction goes to completion. Test the pH of the final solution to ensure it is neutral. 2. Purify the product by recrystallization. Select a solvent in which the desired product has high solubility at elevated temperatures and low solubility at room temperature, while impurities remain soluble at all temperatures.

Experimental Protocols

Lab-Scale Synthesis of this compound

Objective: To synthesize this compound on a laboratory scale.

Materials:

  • Barium Hydroxide Octahydrate (Ba(OH)₂·8H₂O)

  • Salicylic Acid (HOC₆H₄COOH)

  • Deionized Water

  • Ethanol (for washing)

Procedure:

  • Preparation of Reactant Solutions:

    • Dissolve one molar equivalent of Barium Hydroxide Octahydrate in deionized water. Gentle heating may be required to facilitate dissolution.

    • In a separate beaker, dissolve two molar equivalents of Salicylic Acid in deionized water.

  • Reaction:

    • Slowly add the Salicylic Acid solution to the Barium Hydroxide solution with constant stirring.

    • A white precipitate of this compound should form.

    • Continue stirring for 1-2 hours at room temperature to ensure the reaction is complete.

  • Isolation:

    • Cool the reaction mixture in an ice bath for 30 minutes.

    • Collect the precipitate by vacuum filtration using a Büchner funnel.

    • Wash the precipitate with a small amount of cold deionized water, followed by a wash with cold ethanol to aid in drying.

  • Drying:

    • Dry the collected product in a vacuum oven at a temperature below its decomposition point.

Data Presentation

Table 1: Illustrative Reaction Parameters for Scaling Up
Scale Barium Hydroxide (g) Salicylic Acid (g) Solvent Volume (L) Reaction Time (h) Typical Yield (%)
Lab-Scale31.527.60.5285-95
Pilot-Scale3150276050480-90
Production-Scale3150027600500875-85

Note: The data in this table is illustrative and should be optimized for specific process conditions.

Visualizations

experimental_workflow cluster_prep Reactant Preparation cluster_reaction Reaction cluster_isolation Product Isolation cluster_drying Drying A Dissolve Barium Hydroxide in Deionized Water C Mix Solutions with Constant Stirring A->C B Dissolve Salicylic Acid in Deionized Water B->C D Allow Reaction to Proceed (1-2 hours) C->D E Cool Reaction Mixture D->E F Vacuum Filtration E->F G Wash with Cold Water and Ethanol F->G H Dry Product in Vacuum Oven G->H I Final Product: This compound H->I

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_logic Start Start Synthesis CheckYield Is Yield Acceptable? Start->CheckYield CheckPurity Is Purity High? CheckYield->CheckPurity Yes LowYield Low Yield Troubleshooting CheckYield->LowYield No ImpureProduct Impurity Troubleshooting CheckPurity->ImpureProduct No End Synthesis Complete CheckPurity->End Yes OptimizeMixing Optimize Mixing/ Reaction Time LowYield->OptimizeMixing CheckStoichiometry Verify Stoichiometry LowYield->CheckStoichiometry ImproveIsolation Improve Isolation Technique LowYield->ImproveIsolation InertAtmosphere Use Inert Atmosphere ImpureProduct->InertAtmosphere Recrystallize Recrystallize Product ImpureProduct->Recrystallize OptimizeMixing->CheckYield CheckStoichiometry->CheckYield ImproveIsolation->CheckYield InertAtmosphere->CheckPurity Recrystallize->CheckPurity

Caption: Troubleshooting logic for this compound synthesis.

References

Validation & Comparative

A Comparative Analysis of Barium Disalicylate and Other Barium Carboxylates for Research and Development

Author: BenchChem Technical Support Team. Date: November 2025

A detailed examination of the physicochemical properties, synthesis, and potential applications of barium disalicylate in comparison to other barium carboxylates like barium stearate and barium acetate reveals key differences in their performance characteristics. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview supported by experimental data and detailed methodologies.

This comparative study delves into the nuanced differences between this compound and other notable barium carboxylates. While data on this compound remains less prevalent in publicly accessible research, this guide synthesizes available information and provides a framework for its evaluation against more commonly studied counterparts. The primary focus of comparison revolves around their application as thermal stabilizers in polymers, a field where barium carboxylates have found significant utility.

Physicochemical Properties: A Comparative Overview

A fundamental understanding of the physicochemical properties of these compounds is crucial for determining their suitability for various applications. The following table summarizes the key properties of this compound, barium stearate, and barium acetate.

PropertyThis compoundBarium StearateBarium Acetate
Molecular Formula C₁₄H₁₀BaO₆[1]C₃₆H₇₀BaO₄C₄H₆BaO₄
Molecular Weight 411.55 g/mol [1]704.28 g/mol 255.42 g/mol
Appearance White to off-white powderWhite, waxy powderWhite crystalline powder
Solubility in Water Sparingly solubleInsolubleSoluble
Melting Point Data not available~160 °CDecomposes at 450 °C

Performance as PVC Stabilizers

Barium carboxylates are widely used as heat stabilizers in polyvinyl chloride (PVC) formulations, often in combination with other metal soaps like those of zinc and cadmium.[2][3][4] Their primary function is to neutralize the hydrogen chloride (HCl) gas that is released during the thermal degradation of PVC, thereby preventing discoloration and maintaining the polymer's mechanical properties.

The stabilizing action of barium carboxylates can be represented by the following general mechanism:

PVC_Stabilization PVC PVC Degradation (Heat) HCl HCl PVC->HCl Ba_Carboxylate Barium Carboxylate (Ba(OOCR)₂) BaCl2 Barium Chloride (BaCl₂) Ba_Carboxylate->BaCl2 Reacts with HCl Carboxylic_Acid Carboxylic Acid (2 RCOOH) BaCl2->Carboxylic_Acid Forms

Caption: PVC stabilization mechanism by barium carboxylates.

While direct quantitative comparisons of the stabilizing efficiency of this compound against other barium carboxylates are limited, the general performance of barium soaps in PVC stabilization is well-documented. Barium stearate, for instance, is known for providing good long-term heat stability.[3] The effectiveness of the carboxylate anion plays a significant role in the overall performance. The larger, more complex structure of the disalicylate anion compared to the acetate or stearate anion may influence its compatibility with the PVC matrix and its reactivity towards HCl.

Experimental Protocols

To facilitate further research and direct comparison, detailed experimental protocols for the synthesis and analysis of these barium carboxylates are provided below.

Synthesis of Barium Carboxylates

The synthesis of barium carboxylates typically involves the reaction of a soluble barium salt (like barium chloride or barium hydroxide) with the corresponding carboxylic acid or its sodium salt.

Workflow for Barium Carboxylate Synthesis:

Synthesis_Workflow start Start reactants Reactants: Barium Salt (e.g., Ba(OH)₂) + Carboxylic Acid (e.g., Stearic Acid) start->reactants reaction Reaction in Solvent (e.g., Water or Ethanol-Water mixture) reactants->reaction precipitation Precipitation of Barium Carboxylate reaction->precipitation filtration Filtration and Washing precipitation->filtration drying Drying filtration->drying product Final Product: Barium Carboxylate Powder drying->product

Caption: General workflow for the synthesis of barium carboxylates.

Synthesis of Barium Acetate: Barium acetate can be prepared by reacting acetic acid with barium carbonate.

  • Reaction: BaCO₃ + 2CH₃COOH → Ba(CH₃COO)₂ + H₂O + CO₂

  • Procedure:

    • Suspend barium carbonate in water.

    • Slowly add a stoichiometric amount of acetic acid with stirring.

    • Heat the solution to drive the reaction to completion and expel dissolved CO₂.

    • Filter the hot solution to remove any unreacted barium carbonate.

    • Crystallize the barium acetate by cooling the filtrate.

    • Collect the crystals by filtration and dry them in an oven.

Synthesis of Barium Stearate: Barium stearate is typically synthesized via a precipitation reaction between a soluble barium salt and sodium stearate.

  • Reaction: BaCl₂ + 2Na(C₁₇H₃₅COO) → Ba(C₁₇H₃₅COO)₂ + 2NaCl

  • Procedure:

    • Dissolve stearic acid in hot ethanol and neutralize with a stoichiometric amount of sodium hydroxide solution to form sodium stearate.

    • Prepare an aqueous solution of barium chloride.

    • Slowly add the barium chloride solution to the hot sodium stearate solution with vigorous stirring.

    • A white precipitate of barium stearate will form immediately.

    • Continue stirring for a period to ensure complete reaction.

    • Filter the precipitate, wash thoroughly with hot water to remove sodium chloride, and then with ethanol.

    • Dry the product in a vacuum oven.

Proposed Synthesis of this compound: A similar precipitation method can be adapted for the synthesis of this compound.

  • Reaction: BaCl₂ + 2Na(C₇H₅O₃) → Ba(C₇H₅O₃)₂ + 2NaCl

  • Procedure:

    • Dissolve salicylic acid in an aqueous solution of sodium hydroxide in a 1:1 molar ratio to form sodium salicylate.

    • Prepare an aqueous solution of barium chloride.

    • Slowly add the barium chloride solution to the sodium salicylate solution with constant stirring.

    • A precipitate of this compound will form.

    • Filter the precipitate, wash with water to remove sodium chloride, and then with a suitable solvent like ethanol.

    • Dry the resulting this compound powder.

Thermal Analysis

Thermogravimetric analysis (TGA) is a crucial technique for evaluating the thermal stability of these compounds. It measures the change in mass of a sample as a function of temperature.

Experimental Protocol for TGA:

  • Instrument: A thermogravimetric analyzer.

  • Sample Size: 5-10 mg.

  • Crucible: Alumina or platinum.

  • Atmosphere: Typically nitrogen or air, at a constant flow rate (e.g., 50 mL/min).

  • Heating Rate: A linear heating rate, commonly 10 °C/min.

  • Temperature Range: From ambient temperature to a temperature sufficient to ensure complete decomposition (e.g., 800 °C).

  • Data Analysis: The resulting TGA curve plots percentage weight loss against temperature. The onset temperature of decomposition and the temperature of maximum weight loss are key parameters for comparing thermal stability.

TGA Workflow:

TGA_Workflow start Start sample_prep Sample Preparation (5-10 mg) start->sample_prep instrument_setup Instrument Setup (Atmosphere, Heating Rate) sample_prep->instrument_setup run_analysis Run TGA Analysis instrument_setup->run_analysis data_acquisition Data Acquisition (Weight vs. Temperature) run_analysis->data_acquisition analysis Data Analysis (Decomposition Temperatures) data_acquisition->analysis end End analysis->end

Caption: Workflow for Thermogravimetric Analysis (TGA).

Conclusion

While a direct, data-rich comparison is hampered by the limited availability of specific experimental results for this compound, this guide provides a solid foundation for its evaluation. The provided synthesis and analytical protocols offer a clear pathway for researchers to generate the necessary data for a comprehensive comparative study. The structural differences between the carboxylate anions are expected to influence properties such as solubility, thermal stability, and performance in applications like PVC stabilization. Further experimental investigation is warranted to fully elucidate the potential advantages and disadvantages of this compound in comparison to other more established barium carboxylates.

References

Barium Disalicylate vs. Other Salicylates: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of barium disalicylate in comparison to other salicylates reveals a significant gap in research, with no specific experimental data available for the former. This guide, therefore, provides a comparative overview based on the well-established properties of common salicylates, such as acetylsalicylic acid (aspirin) and sodium salicylate, and the known toxicology of soluble barium salts. The information presented aims to offer a foundational understanding for researchers and drug development professionals interested in the potential applications and risks associated with this compound.

Introduction to Salicylates

Salicylates are a class of non-steroidal anti-inflammatory drugs (NSAIDs) widely used for their analgesic, antipyretic, and anti-inflammatory properties.[1] The most well-known salicylate is acetylsalicylic acid, commonly known as aspirin. Salicylates exert their therapeutic effects primarily through the inhibition of cyclooxygenase (COX) enzymes, which are key in the biosynthesis of prostaglandins, lipids that mediate inflammation, pain, and fever.[1][2] Beyond COX inhibition, salicylates have been shown to impact other signaling pathways, including the NF-κB and AMP-activated protein kinase (AMPK) pathways.[3]

Comparative Analysis of Salicylate Formulations

The therapeutic and toxicological profile of a salicylate salt is determined by both the salicylate anion and the corresponding cation. While the salicylate moiety provides the anti-inflammatory action, the cation can influence solubility, bioavailability, and toxicity.

SalicylateCationKey Characteristics
Acetylsalicylic Acid (Aspirin) H+ (covalently bonded acetyl group)Irreversibly inhibits COX enzymes through acetylation.[3] Rapidly hydrolyzed to salicylate in the body.[4]
Sodium Salicylate Na+A common salt of salicylic acid used as an analgesic and antipyretic.[5] It does not acetylate COX enzymes, leading to a temporary antiplatelet effect compared to aspirin.[3]
This compound Ba2+Expected to possess the anti-inflammatory properties of the salicylate anion. However, the presence of the barium ion raises significant toxicological concerns due to the known effects of soluble barium salts.

Signaling Pathways of Salicylates

The anti-inflammatory effects of salicylates are primarily mediated through the inhibition of the cyclooxygenase (COX) pathway, leading to reduced production of prostaglandins. Additionally, salicylates can modulate the NF-κB and AMPK signaling pathways, which are crucial in inflammatory and metabolic processes.

Salicylate_Signaling_Pathways cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory Stimuli Inflammatory Stimuli Arachidonic Acid Arachidonic Acid IKK IKK COX-1 / COX-2 COX-1 / COX-2 Arachidonic Acid->COX-1 / COX-2 Prostaglandins Prostaglandins COX-1 / COX-2->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation IκB IκB IKK->IκB Phosphorylation NF-κB NF-κB IκB->NF-κB Release Gene Transcription Gene Transcription NF-κB->Gene Transcription Activation of Inflammatory Genes AMPK AMPK Salicylates Salicylates Salicylates->COX-1 / COX-2 Inhibition Salicylates->IKK Inhibition Salicylates->AMPK Activation

Caption: Salicylate signaling pathways.

The Critical Role of the Barium Cation: A Toxicological Perspective

While no specific toxicity data for this compound was found, the toxicology of soluble barium compounds is well-documented. Soluble barium salts are known to be toxic to humans.[6][7] The Ba2+ ion can cause a range of adverse effects, primarily due to its ability to block potassium channels.[6]

Key Toxicological Effects of Soluble Barium Compounds:

  • Hypokalemia: Barium is a competitive potassium channel antagonist, leading to a shift of potassium from extracellular to intracellular compartments and causing low potassium levels in the blood.[6]

  • Cardiovascular Effects: Hypokalemia can result in ventricular tachycardia, hypertension, and/or hypotension.[6]

  • Neuromuscular Effects: Muscle weakness and paralysis can occur.[6]

  • Gastrointestinal Effects: Vomiting, abdominal cramps, and watery diarrhea are common symptoms of barium poisoning.[6]

Given these significant toxicological risks, the development of this compound for therapeutic use would require extensive safety and toxicological evaluations.

Experimental Protocols for Salicylate Evaluation

To assess the potential efficacy and safety of a novel salicylate like this compound, a series of in vitro and in vivo experiments would be necessary. The following are examples of standard experimental protocols used to evaluate salicylates.

In Vitro Anti-inflammatory Assay: Inhibition of Protein Denaturation

This assay is a common in vitro method to screen for anti-inflammatory activity. The principle is based on the fact that protein denaturation is a well-documented cause of inflammation.

Methodology:

  • Preparation of Reaction Mixture: A reaction mixture is prepared containing 0.2 mL of egg albumin (from fresh hen's egg), 2.8 mL of phosphate-buffered saline (PBS, pH 6.4), and 2 mL of varying concentrations of the test salicylate.

  • Control: A similar volume of distilled water is used as the control.

  • Incubation: The mixtures are incubated at 37°C in a BOD incubator for 15 minutes and then heated at 70°C for 5 minutes.

  • Measurement: After cooling, the absorbance is measured spectrophotometrically at 660 nm.

  • Calculation: The percentage inhibition of protein denaturation is calculated using the formula: % inhibition = (Absorbance of control - Absorbance of test) / Absorbance of control × 100

Protein_Denaturation_Assay_Workflow Start Start Prepare Reaction Mixture Prepare Reaction Mixture Start->Prepare Reaction Mixture Add Test Salicylate / Control Add Test Salicylate / Control Prepare Reaction Mixture->Add Test Salicylate / Control Incubate at 37°C Incubate at 37°C Add Test Salicylate / Control->Incubate at 37°C Heat at 70°C Heat at 70°C Incubate at 37°C->Heat at 70°C Cool to Room Temperature Cool to Room Temperature Heat at 70°C->Cool to Room Temperature Measure Absorbance at 660 nm Measure Absorbance at 660 nm Cool to Room Temperature->Measure Absorbance at 660 nm Calculate % Inhibition Calculate % Inhibition Measure Absorbance at 660 nm->Calculate % Inhibition End End Calculate % Inhibition->End

Caption: Workflow for in vitro anti-inflammatory assay.

Conclusion and Future Directions

The current body of scientific literature lacks specific experimental data on the applications and performance of this compound. While it can be inferred that the salicylate moiety would confer anti-inflammatory properties, the significant toxicity associated with soluble barium salts presents a major hurdle for its potential therapeutic use.

Future research should focus on:

  • Synthesis and Characterization: Developing a stable and pure form of this compound.

  • In Vitro Efficacy Studies: Conducting assays to determine its anti-inflammatory and other pharmacological activities compared to established salicylates.

  • Comprehensive Toxicological Profiling: Thoroughly evaluating the acute and chronic toxicity of this compound in vitro and in vivo to assess its safety profile.

Without such foundational research, the viability of this compound as a therapeutic agent remains highly speculative and its use cannot be recommended. Researchers are encouraged to focus on salicylate salts with cations that have a well-established safety profile.

References

A Researcher's Guide to the Computational Validation of Barium Disalicylate's Structure using Density Functional Theory

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Barium disalicylate, a salt formed from a barium cation and two salicylate anions, holds potential in various pharmaceutical and chemical applications. A thorough understanding of its three-dimensional structure is paramount for predicting its reactivity, bioavailability, and interaction with biological targets. Density Functional Theory (DFT) has emerged as a powerful computational tool to model and predict molecular structures with high accuracy, offering a cost-effective and insightful alternative or complement to experimental methods like X-ray crystallography.

This guide will compare the theoretical data obtainable from DFT calculations with the type of experimental data that would be acquired through X-ray crystallography, the gold standard for structure determination.

Methodologies: A Comparative Overview

To achieve a comprehensive validation, a dual approach involving both computational modeling and experimental characterization is recommended.

Computational Protocol: Density Functional Theory (DFT)

The following protocol is based on methodologies successfully applied to similar metal-organic complexes and salicylate derivatives.[1][2][3][4]

Software: A quantum chemistry software package such as Gaussian, ORCA, or GAMESS.

Method:

  • Initial Structure Creation: Construct an initial 3D model of this compound. The coordination of the barium ion with the carboxylate and hydroxyl groups of the two salicylate ligands should be considered.

  • Geometry Optimization: Perform a full geometry optimization of the initial structure.

    • Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) is a widely used and well-validated hybrid functional for organic and metal-organic systems.[1][2][3][4]

    • Basis Set: A Pople-style basis set such as 6-311+G(d,p) is recommended for the C, H, and O atoms to provide a good balance between accuracy and computational cost. For the Barium atom, a larger basis set with effective core potentials, such as LANL2DZ , is suitable to account for relativistic effects.

  • Frequency Calculation: Perform a frequency calculation on the optimized geometry to confirm that it represents a true energy minimum (i.e., no imaginary frequencies). This step also provides theoretical vibrational spectra (IR and Raman) which can be compared with experimental data.

  • Data Extraction: From the optimized structure, extract key geometrical parameters such as bond lengths, bond angles, and dihedral angles.

Experimental Protocol: X-ray Crystallography

X-ray crystallography is the definitive method for determining the solid-state structure of a crystalline compound.

Method:

  • Crystal Growth: The primary and often most challenging step is to grow single crystals of this compound of sufficient size and quality. This can be achieved through various techniques such as slow evaporation of a saturated solution, vapor diffusion, or cooling crystallization.

  • Data Collection: Mount a suitable crystal on a goniometer in an X-ray diffractometer. The crystal is then irradiated with monochromatic X-rays, and the diffraction pattern is collected on a detector.

  • Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods to obtain the initial positions of the atoms. The atomic positions and other parameters are then refined to achieve the best fit with the experimental data.

  • Data Analysis: The final refined structure provides highly accurate measurements of bond lengths, bond angles, and the overall molecular packing in the crystal lattice.

Data Presentation for Comparison

The core of the validation process lies in the direct comparison of the computationally predicted and experimentally determined structural parameters. The following tables provide a template for organizing this data.

Table 1: Comparison of Key Bond Lengths (in Ångstroms, Å)

BondDFT (B3LYP/6-311+G(d,p)//LANL2DZ)X-ray Crystallography% Difference
Ba-O (carboxylate)Calculated ValueExperimental Value
Ba-O (hydroxyl)Calculated ValueExperimental Value
C-O (carboxylate)Calculated ValueExperimental Value
C=O (carboxylate)Calculated ValueExperimental Value
C-O (hydroxyl)Calculated ValueExperimental Value

Table 2: Comparison of Key Bond Angles (in Degrees, °)

AngleDFT (B3LYP/6-311+G(d,p)//LANL2DZ)X-ray Crystallography% Difference
O(carb)-Ba-O(carb)Calculated ValueExperimental Value
O(carb)-Ba-O(hydroxyl)Calculated ValueExperimental Value
O(hydr)-Ba-O(hydr)Calculated ValueExperimental Value
Ba-O(carb)-CCalculated ValueExperimental Value
O(carb)-C-O(carb)Calculated ValueExperimental Value

Visualization of the Validation Workflow

To further clarify the process, the following diagrams illustrate the logical flow of the computational and experimental validation of this compound's structure.

computational_workflow cluster_dft DFT Calculation cluster_exp Experimental Validation cluster_comparison Comparison & Validation Initial Guess Initial Guess Geometry Optimization Geometry Optimization Initial Guess->Geometry Optimization Frequency Calculation Frequency Calculation Geometry Optimization->Frequency Calculation Optimized Structure Optimized Structure Frequency Calculation->Optimized Structure Data Comparison Data Comparison Optimized Structure->Data Comparison Crystal Growth Crystal Growth X-ray Diffraction X-ray Diffraction Crystal Growth->X-ray Diffraction Structure Solution Structure Solution X-ray Diffraction->Structure Solution Refined Structure Refined Structure Structure Solution->Refined Structure Refined Structure->Data Comparison

Caption: Workflow for DFT and experimental validation.

logical_relationship This compound This compound DFT Calculation DFT Calculation This compound->DFT Calculation Experimental Characterization Experimental Characterization This compound->Experimental Characterization Predicted Structure Predicted Structure DFT Calculation->Predicted Structure Experimental Structure Experimental Structure Experimental Characterization->Experimental Structure Validated Structure Validated Structure Predicted Structure->Validated Structure Experimental Structure->Validated Structure

Caption: Logical relationship between theoretical and experimental validation.

Conclusion

The computational validation of this compound's structure through DFT, when benchmarked against experimental data from X-ray crystallography, provides a high degree of confidence in the molecular model. This validated structure can then be used for further computational studies, such as molecular docking, reaction mechanism elucidation, and the prediction of material properties, thereby accelerating research and development in its potential applications. This guide provides a clear and actionable framework for researchers to undertake such a study, even in the absence of pre-existing literature data.

References

Comparative Analysis of Barium Disalicylate: A Review of Experimental Data

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of Barium Disalicylate, focusing on its experimental data in relation to other alkaline earth metal salicylates. Due to the limited availability of direct experimental data for this compound in the reviewed literature, this document leverages data from its calcium and strontium analogues to infer its properties and behavior. This approach provides a valuable framework for researchers interested in the synthesis, characterization, and potential applications of this compound.

Synthesis and Structure

The synthesis of alkaline earth metal salicylates, including this compound, typically involves the reaction of the corresponding metal carbonate or hydroxide with salicylic acid in an aqueous solution. The resulting product is often a hydrated salt, which can be subsequently dehydrated by heating.

Experimental Protocol: Synthesis of Alkaline Earth Metal Disalicylates

A general method for the synthesis of divalent metal salicylates involves reacting a slight excess of salicylic acid with the appropriate metal carbonate in an aqueous solution at reflux temperature. The resulting salt is then isolated by evaporation of the solvent and can be purified by recrystallization.

Example Workflow for Synthesis:

G cluster_reactants Reactants cluster_process Process cluster_product Product Metal Carbonate (e.g., BaCO3) Metal Carbonate (e.g., BaCO3) Aqueous Solution Aqueous Solution Metal Carbonate (e.g., BaCO3)->Aqueous Solution Salicylic Acid Salicylic Acid Salicylic Acid->Aqueous Solution Reflux Reflux Aqueous Solution->Reflux Evaporation Evaporation Reflux->Evaporation Recrystallization Recrystallization Evaporation->Recrystallization Hydrated Metal Disalicylate Hydrated Metal Disalicylate Recrystallization->Hydrated Metal Disalicylate Dehydrated Metal Disalicylate Dehydrated Metal Disalicylate Hydrated Metal Disalicylate->Dehydrated Metal Disalicylate Heating

Caption: Generalized workflow for the synthesis of alkaline earth metal disalicylates.

Thermal Analysis

  • Dehydration: Loss of water molecules of hydration.

  • Formation of an Internal Salt: Loss of a molecule of salicylic acid.

  • Decomposition to Carbonate: The internal salt decomposes to form the corresponding metal carbonate.

  • Decomposition to Oxide: The metal carbonate decomposes to the metal oxide, releasing carbon dioxide.

The thermal stability of alkaline earth metal carbonates increases down the group (MgCO₃ < CaCO₃ < SrCO₃ < BaCO₃). This trend suggests that Barium Carbonate, and by extension the preceding this compound intermediate, will have the highest decomposition temperature among the alkaline earth analogues.

Decomposition Pathway:

G M_HSA_H2O M(HSA)2·nH2O (Hydrated Metal Disalicylate) M_HSA M(HSA)2 (Anhydrous Metal Disalicylate) M_HSA_H2O->M_HSA -nH2O M_SA M(SA) (Internal Salt) M_HSA->M_SA -Salicylic Acid MCO3 MCO3 (Metal Carbonate) M_SA->MCO3 Decomposition MO MO (Metal Oxide) MCO3->MO -CO2 G cluster_ligand Salicylic Acid cluster_complex Metal Complex cluster_observation FTIR Observation cluster_conclusion Conclusion SA Free Ligand (Salicylic Acid) Complex This compound SA->Complex Complexation Shifts Shift in ν(C=O) and ν(C-O) Shift in ν(O-H) Complex->Shifts Analysis Coordination Coordination of Ba²⁺ to carboxylate and hydroxyl groups Shifts->Coordination Interpretation

References

Benchmarking Barium Disalicylate as a Catalyst: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

While direct catalytic performance data for Barium disalicylate remains to be extensively documented in publicly available literature, this guide offers a comparative benchmark based on the known catalytic activity of other barium compounds, such as barium oxide and barium hydroxide. This analysis focuses on two key organic transformations where barium compounds have shown promise: the epoxidation of styrene and the aldol condensation reaction. The performance of barium catalysts is compared against established alternative catalysts for these reactions, providing valuable insights for researchers, scientists, and drug development professionals.

Performance Comparison in Styrene Epoxidation

The epoxidation of styrene to styrene oxide is a crucial reaction in the synthesis of fine chemicals and pharmaceuticals. Barium oxide has demonstrated notable activity and selectivity in this transformation. The following table summarizes the comparative performance of barium oxide against other metal oxide catalysts.

CatalystStyrene Conversion (%)Styrene Oxide Selectivity (%)Reaction Conditions
Barium Oxide (BaO) 42.179.0Anhydrous TBHP, 82-83 °C, 3 h
Nickel(II) Oxide (NiO)51.786.2Anhydrous TBHP, 82-83 °C, 3 h[1]
Cobalt(II) Oxide (CoO)47.373.1Anhydrous TBHP, 82-83 °C, 3 h[1]
Copper(II) Oxide (CuO)8788TBHP, 6 h[2]
Iron(III) Oxide (Fe2O3)11.547.6Anhydrous TBHP, 82-83 °C, 3 h[1]
Zinc Oxide (ZnO)10.743.0Anhydrous TBHP, 82-83 °C, 3 h[1]
Titanium Dioxide (TiO2)<5-Anhydrous TBHP, 82-83 °C, 3 h[1]
Manganese Dioxide (MnO2)0.0-Anhydrous TBHP, 82-83 °C, 3 h[1]

TBHP: tert-Butyl hydroperoxide

Performance Comparison in Aldol Condensation

The aldol condensation is a fundamental carbon-carbon bond-forming reaction in organic synthesis. Barium hydroxide is a known base catalyst for this reaction.[3] Due to the lack of specific quantitative data for a direct comparison of this compound, we present a qualitative comparison of catalysts commonly employed for this reaction.

CatalystReactionYield (%)Selectivity (%)Reaction Conditions
Barium Hydroxide (Ba(OH)2) Acetone self-condensation--Dilute aqueous solution[3]
Sodium Hydroxide (NaOH)Acetaldehyde self-condensation--Dilute aqueous solution[3]
Potassium Hydroxide (KOH)Acetone + p-anisaldehyde--Water[4]
Barium-based MOFp-nitrobenzaldehyde + acetone96--
Magnesium-based MOFp-nitrobenzaldehyde + acetone82--

Further research is required to quantify the performance of this compound in specific aldol condensation reactions.

Experimental Protocols

Epoxidation of Styrene using Barium Oxide

This protocol is based on the epoxidation of styrene using barium oxide as a catalyst and tert-butyl hydroperoxide (TBHP) as the oxidant.[5][6][7]

Materials:

  • Styrene

  • tert-Butyl hydroperoxide (anhydrous)

  • Barium oxide (catalyst)

  • Solvent (e.g., benzene)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and hot plate

  • Gas chromatograph (for analysis)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add the catalyst (barium oxide).

  • Add the solvent, followed by styrene and the oxidant (TBHP). A typical molar ratio of styrene to TBHP is 1:1.5.

  • Heat the reaction mixture to 82-83 °C under vigorous stirring.

  • Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by gas chromatography.

  • After the reaction is complete (typically after 3 hours), cool the mixture to room temperature.

  • Separate the catalyst from the reaction mixture by filtration.

  • The filtrate containing the product (styrene oxide) and unreacted starting materials can be further purified by distillation.

Base-Catalyzed Aldol Condensation

This is a general procedure for a base-catalyzed aldol condensation between an aldehyde and a ketone.[8][9][10]

Materials:

  • Aldehyde (e.g., benzaldehyde)

  • Ketone (e.g., acetone)

  • Base catalyst (e.g., sodium hydroxide solution)

  • Solvent (e.g., 95% ethanol)

  • Conical vial or round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Filtration apparatus

Procedure:

  • In a conical vial or round-bottom flask, dissolve the aldehyde and ketone in the solvent.

  • While stirring, add the base catalyst solution dropwise.

  • Continue stirring the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography.

  • Once the reaction is complete, the product may precipitate out of the solution. If not, the product can be isolated by extraction.

  • Cool the mixture in an ice bath to maximize precipitation.

  • Collect the solid product by vacuum filtration.

  • Wash the product with cold solvent to remove any unreacted starting materials and catalyst.

  • The crude product can be purified by recrystallization.

Visualizing Reaction Pathways and Workflows

To further elucidate the processes discussed, the following diagrams, generated using Graphviz, illustrate a typical experimental workflow and a simplified reaction pathway.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Analysis Reactants Reactants Reaction_Vessel Reaction_Vessel Reactants->Reaction_Vessel Solvent Solvent Solvent->Reaction_Vessel Catalyst Catalyst Catalyst->Reaction_Vessel Heating_Stirring Heating_Stirring Reaction_Vessel->Heating_Stirring Filtration Filtration Heating_Stirring->Filtration Purification Purification Filtration->Purification Analysis Analysis Purification->Analysis Product Product Analysis->Product

A generalized workflow for a catalyzed chemical reaction.

Aldol_Condensation_Mechanism cluster_step1 Step 1: Enolate Formation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Protonation cluster_step4 Step 4: Dehydration Ketone Ketone Enolate Enolate Ketone->Enolate + Base Base Base Alkoxide Alkoxide Enolate->Alkoxide + Aldehyde Aldehyde Aldehyde Aldol_Adduct Aldol_Adduct Alkoxide->Aldol_Adduct + Water Water Water Enone Enone Aldol_Adduct->Enone - H2O

A simplified mechanism of a base-catalyzed aldol condensation.

References

A Guide to Inter-Laboratory Comparison of Barium Disalicylate Characterization

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for the inter-laboratory characterization of Barium disalicylate, a compound of interest in various research and development fields. In the absence of publicly available, direct inter-laboratory comparison studies for this specific molecule, this document outlines best practices and proposes a standardized protocol. The aim is to facilitate consistency and reliability of data across different laboratories, a crucial step in preclinical and clinical development.

Inter-laboratory comparisons (ILCs), also known as proficiency tests (PTs) or round-robin tests, are essential for assessing the reliability of test results among different laboratories.[1][2] They serve to validate analytical methods, determine the performance characteristics of a method, and identify potential discrepancies in laboratory procedures.[2][3] Participation in such programs is a key component of laboratory quality assurance and is often a requirement for accreditation under standards like ISO/IEC 17025.[1]

Recommended Analytical Methods for Characterization

A comprehensive characterization of this compound should involve multiple analytical techniques to assess its identity, purity, and physicochemical properties. The following methods are recommended for a thorough inter-laboratory comparison.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the salicylate moiety and to identify and quantify any organic impurities.

  • Inductively Coupled Plasma-Atomic Emission Spectrometry (ICP-AES): A highly sensitive technique for the precise quantification of the barium content.[4] This method is well-established for measuring low levels of barium in various samples.[4]

  • Fourier-Transform Infrared Spectroscopy (FTIR): To confirm the identity of the compound by analyzing its molecular vibrations and comparing the spectrum to a reference standard.

  • X-Ray Diffraction (XRD): To determine the solid-state properties of the material, such as its crystalline form (polymorphism).

  • Thermogravimetric Analysis (TGA): To assess thermal stability and determine the presence of water or other volatile impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the molecular structure of the salicylate portion of the molecule and identify any structural isomers or impurities.

Proposed Inter-Laboratory Comparison Protocol

A successful ILC relies on a well-defined protocol that is consistently followed by all participating laboratories.

1. Sample Distribution and Handling:

  • A single, homogenous batch of this compound should be prepared and distributed by a coordinating laboratory.

  • Samples should be stored under specified conditions (e.g., temperature, humidity, light exposure) to prevent degradation.

  • Each participating laboratory will receive a unique identification code to ensure anonymity in the final report.

2. Analytical Program:

  • Laboratories should perform a defined set of experiments using the analytical methods listed above.

  • Where possible, standardized operating procedures (SOPs) should be provided for key methods to minimize variation.

  • Laboratories should also be encouraged to use their own in-house validated methods and to report which method was used.

3. Data Reporting:

  • Results should be reported in a standardized format, as exemplified in the tables below.

  • All raw data, including chromatograms and spectra, should be submitted to the coordinating laboratory for comprehensive analysis.

4. Statistical Evaluation:

  • The performance of each laboratory will be assessed using statistical measures such as the Z-score.[1][5] The Z-score indicates how far a laboratory's result is from the consensus mean of all participating laboratories.[5]

  • A satisfactory performance is typically indicated by a Z-score between -2.0 and +2.0.[5]

Data Presentation

The following tables provide a template for the standardized reporting of quantitative data in an inter-laboratory comparison of this compound.

Table 1: Purity and Impurity Profile by HPLC

Laboratory IDRetention Time of Main Peak (min)Purity by Area %Total Impurities by Area %
Lab-001
Lab-002
...
Consensus Mean
Standard Deviation

Table 2: Barium Content by ICP-AES

Laboratory IDBarium Content (% w/w)Z-Score
Lab-001
Lab-002
...
Consensus Mean
Standard Deviation

Experimental Protocols

Below are detailed methodologies for two of the key recommended experiments.

Protocol 1: Determination of Barium Content by ICP-AES

  • Standard Preparation: Prepare a stock solution of a certified Barium standard at 1000 µg/mL in 2% nitric acid. From this stock, prepare a series of working standards with concentrations ranging from 0.1 µg/mL to 10 µg/mL.

  • Sample Preparation: Accurately weigh approximately 50 mg of the this compound sample into a 50 mL volumetric flask. Dissolve the sample in a minimal amount of dilute nitric acid and dilute to the mark with deionized water. Further dilute this solution as necessary to fall within the range of the calibration curve.

  • Instrumental Analysis: Set up the ICP-AES instrument according to the manufacturer's recommendations. A common emission line for Barium is 455.403 nm.[4]

  • Calibration: Aspirate the working standards to generate a calibration curve of emission intensity versus concentration.

  • Sample Measurement: Aspirate the prepared sample solutions and record the emission intensity.

  • Calculation: Determine the concentration of Barium in the sample solution from the calibration curve and calculate the weight percentage of Barium in the original solid sample.

Protocol 2: Purity Determination by HPLC

  • Mobile Phase Preparation: Prepare a suitable mobile phase, for example, a gradient of acetonitrile and water with 0.1% formic acid.

  • Standard and Sample Preparation: Prepare a standard solution of salicylic acid. Prepare a sample solution of this compound at a concentration of approximately 1 mg/mL in a suitable solvent (e.g., methanol).

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm).

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Detection: UV at a wavelength relevant for salicylic acid (e.g., 230 nm).

  • Analysis: Inject the standard and sample solutions and record the chromatograms.

  • Data Processing: Identify the peak corresponding to the salicylate. Calculate the area percentage of the main peak relative to the total area of all peaks to determine the purity. Identify and quantify any impurities.

Visualizations

The following diagrams illustrate the proposed workflows and a hypothetical signaling pathway.

G cluster_0 Coordinating Laboratory cluster_1 Participating Laboratories cluster_2 Data Analysis & Reporting prep Prepare & Homogenize This compound Batch dist Distribute Samples & Protocols prep->dist receive Receive Samples dist->receive analyze Perform Characterization (HPLC, ICP-AES, etc.) receive->analyze report Submit Data analyze->report compile Compile Results report->compile stats Statistical Analysis (Z-Scores) compile->stats final_report Generate Final Report stats->final_report

Caption: Workflow for the proposed inter-laboratory comparison of this compound.

G sample This compound Sample weigh Accurately Weigh Sample sample->weigh dissolve Dissolve in Dilute Nitric Acid weigh->dissolve dilute Dilute to Known Volume dissolve->dilute instrument Analyze by ICP-AES dilute->instrument data Record Emission Intensity instrument->data calculate Calculate % Barium data->calculate

Caption: Experimental workflow for the determination of Barium content by ICP-AES.

G bd This compound receptor Cell Surface Receptor (Hypothetical) bd->receptor Binds g_protein G-Protein Activation receptor->g_protein Activates enzyme Effector Enzyme g_protein->enzyme Modulates second_messenger Second Messenger Production enzyme->second_messenger response Cellular Response second_messenger->response

Caption: Hypothetical signaling pathway for this compound's biological activity.

References

Structural comparison of Barium disalicylate with strontium and calcium salicylates

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the structural and physicochemical properties of barium disalicylate with its strontium and calcium analogues. The data presented is derived from the comprehensive study by Ghosh et al. (2003), which details the synthesis, crystallographic analysis, and thermal behavior of these compounds complexed with 1,10-phenanthroline (phen) or 4,4'-bipyridine (4bpy). This allows for a consistent and direct comparison of their coordination environments and structural motifs.

Structural and Crystallographic Comparison

The crystal structures of barium, strontium, and calcium salicylates, when co-crystallized with nitrogen-containing heterocyclic ligands like 1,10-phenanthroline or 4,4'-bipyridine, reveal significant variations in their coordination geometries and molecular structures. A summary of the key crystallographic data is presented in Table 1.

Table 1: Crystallographic Data for Barium, Strontium, and Calcium Salicylate Complexes

ParameterBarium Complex ([Ba(SA)₂(phen)₂]n)Strontium Complex ([Sr₂(SA)₄(phen)₄])Calcium Complex ([Ca(SA)₂(phen)]n)
Formula C₃₈H₂₆BaN₄O₆C₇₆H₅₂N₈O₁₂Sr₂C₂₆H₁₈CaN₂O₆
Crystal System MonoclinicMonoclinicMonoclinic
Space Group P2₁/nP2₁/cP2₁/c
a (Å) 11.235(2)17.156(3)12.008(2)
b (Å) 16.034(3)17.513(4)8.012(2)
c (Å) 19.335(4)22.583(5)23.111(5)
β (deg) 105.98(3)108.69(3)101.98(3)
Volume (ų) 3348.1(12)6432(2)2170.0(8)
Coordination No. 896
Ba-O (Å) 2.735(4) - 2.888(4)--
Ba-N (Å) 2.915(5) - 2.951(5)--
Sr-O (Å) -2.535(4) - 2.833(4)-
Sr-N (Å) -2.721(5) - 2.784(5)-
Ca-O (Å) --2.291(3) - 2.381(3)
Ca-N (Å) --2.493(4) - 2.508(4)

Data sourced from Ghosh et al., Inorganic Chemistry, 2003.

The barium ion in its phenanthroline complex is eight-coordinated, forming a one-dimensional polymeric structure.[1] In contrast, the strontium complex exists as a discrete dimer where each strontium ion is nine-coordinated.[1] The calcium analogue also forms a one-dimensional polymer, but the calcium ion is hexacoordinated.[1] This variation in coordination number and structure highlights the influence of the ionic radius of the alkaline earth metal on the resulting crystal packing and molecular architecture.

In the 4,4'-bipyridine complexes, both hexa- and heptacoordinated calcium ions are observed, while strontium is eight-coordinated and barium is seven-coordinated.[1] A notable difference is that the hydroxyl group of the salicylate ligand coordinates to the metal ions in the bipyridine complexes, whereas it does not directly bind to the metal in the phenanthroline complexes.[1]

Physicochemical Properties

Thermal Analysis:

Thermogravimetric analysis (TGA) and Differential Thermal Analysis (DTA) provide insights into the thermal stability of these salicylate complexes. The phenanthroline complexes of barium, strontium, and calcium show no loss of coordinated or uncoordinated water molecules below 200 °C, indicating their anhydrous nature.[1] In contrast, the bipyridine complexes of all three metals exhibit loss of coordinated and/or lattice water molecules below this temperature.[1]

Infrared Spectroscopy:

Infrared (IR) spectroscopy is a valuable tool for understanding the coordination modes of the salicylate ligand. The positions of the carboxylate stretching frequencies can indicate whether the carboxylate group is free, or coordinated to the metal ion in a monodentate, bidentate, or bridging fashion. The IR spectra of these complexes confirm the coordination of the salicylate and the respective nitrogen-containing ligands to the metal centers.

Experimental Protocols

Synthesis of Metal Salicylate Complexes:

A general synthetic procedure for the phenanthroline complexes involves the addition of 1,10-phenanthroline to the corresponding metal salicylate.[1] The bipyridine derivatives are synthesized from the reaction of the respective metal carbonates with salicylic acid and 4,4'-bipyridine.[1]

Single-Crystal X-ray Diffraction:

The determination of the crystal structures was carried out using single-crystal X-ray diffraction. A suitable single crystal of each complex was mounted on a goniometer head. X-ray intensity data were collected at room temperature using a diffractometer with graphite-monochromated Mo Kα radiation (λ = 0.71073 Å). The structures were solved by direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms were refined anisotropically, and hydrogen atoms were placed in calculated positions.

Thermal Analysis:

Thermogravimetric analysis (TGA) and Differential Thermal Analysis (DTA) were performed on the complexes. The experiments were typically conducted by heating the sample in a platinum crucible from room temperature to a higher temperature (e.g., 800 °C) at a constant heating rate (e.g., 10 °C/min) under a nitrogen atmosphere.

Infrared Spectroscopy:

FTIR spectra of the compounds were recorded on a spectrophotometer in the 4000-400 cm⁻¹ range using KBr pellets.

Visualizations

Synthesis_Workflow cluster_reactants Reactants cluster_process Process cluster_product Product Metal Carbonate Metal Carbonate Reaction Reaction in Solution Metal Carbonate->Reaction Salicylic Acid Salicylic Acid Salicylic Acid->Reaction Ligand 1,10-Phenanthroline or 4,4'-Bipyridine Ligand->Reaction Crystallization Slow Evaporation/ Diffusion Reaction->Crystallization Metal Salicylate Complex Metal Salicylate Complex Crystallization->Metal Salicylate Complex

General synthesis workflow for metal salicylate complexes.

Coordination environments of Ba, Sr, and Ca.

References

A comparative analysis of different synthesis routes for Barium disalicylate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of two primary synthesis routes for Barium disalicylate, a compound with potential applications in pharmaceuticals and materials science. The synthesis of this salt, with the chemical formula Ba(C₇H₅O₃)₂, typically involves the reaction of a barium-containing base with salicylic acid. This document outlines the methodologies for two common approaches: one utilizing barium hydroxide and the other employing barium carbonate.

Executive Summary

The synthesis of this compound can be effectively achieved through both the reaction of salicylic acid with barium hydroxide and with barium carbonate. The choice between these routes may depend on factors such as desired reaction rate, purity requirements, and handling of byproducts. The barium hydroxide method offers a faster reaction due to its higher reactivity, while the barium carbonate route provides a cost-effective alternative with the evolution of carbon dioxide as a key indicator of reaction progress. Both methods can yield a product of high purity upon proper workup and purification.

Comparative Data of Synthesis Routes

ParameterRoute 1: Barium HydroxideRoute 2: Barium Carbonate
Barium Source Barium Hydroxide Octahydrate (Ba(OH)₂·8H₂O)Barium Carbonate (BaCO₃)
Reaction Type Acid-Base NeutralizationAcid-Base Reaction with Gas Evolution
Reaction Solvent Water, Ethanol-Water mixturesWater, Ethanol-Water mixtures
Stoichiometry (Salicylic Acid:Barium Source) 2:12:1
Byproducts WaterWater, Carbon Dioxide
Reaction Time Generally fasterGenerally slower
Purity of Crude Product HighHigh, may contain unreacted carbonate
Purification Method RecrystallizationRecrystallization

Synthesis Route 1: From Barium Hydroxide and Salicylic Acid

This method relies on a classic acid-base neutralization reaction. Barium hydroxide, a strong base, readily reacts with the acidic protons of two equivalents of salicylic acid to form the this compound salt and water.[1]

Experimental Protocol
  • Dissolution of Reactants: In a round-bottom flask equipped with a magnetic stirrer, dissolve two molar equivalents of salicylic acid in a suitable solvent, such as a 1:1 mixture of ethanol and water, with gentle heating. In a separate beaker, prepare a solution of one molar equivalent of barium hydroxide octahydrate in water.

  • Reaction: Slowly add the barium hydroxide solution to the salicylic acid solution with continuous stirring. The reaction is exothermic. Maintain the temperature of the reaction mixture between 50-60°C for 1-2 hours to ensure complete reaction.

  • Precipitation and Isolation: Allow the reaction mixture to cool to room temperature, and then further cool in an ice bath to promote precipitation of the this compound. Collect the white precipitate by vacuum filtration.

  • Purification: Wash the collected solid with cold deionized water and then with a small amount of cold ethanol to remove any unreacted starting materials. The product can be further purified by recrystallization from a suitable solvent system, such as an ethanol-water mixture.

  • Drying: Dry the purified this compound in a vacuum oven at a temperature below its decomposition point to obtain a fine, white powder.

Logical Workflow for Synthesis Route 1

Synthesis_Route_1 Reactants Salicylic Acid & Barium Hydroxide Octahydrate Dissolution Dissolution in Ethanol/Water Reactants->Dissolution Reaction Reaction at 50-60°C Dissolution->Reaction Precipitation Cooling and Precipitation Reaction->Precipitation Filtration Vacuum Filtration Precipitation->Filtration Washing Washing with Water and Ethanol Filtration->Washing Purification Recrystallization Washing->Purification Drying Vacuum Drying Purification->Drying Product Pure this compound Drying->Product

Caption: Workflow for the synthesis of this compound using Barium Hydroxide.

Synthesis Route 2: From Barium Carbonate and Salicylic Acid

This route involves the reaction of salicylic acid with barium carbonate. As barium carbonate is a base, it reacts with the acid to form the corresponding salt, water, and carbon dioxide gas.[2][3] The evolution of CO₂ serves as a visual indicator of the reaction's progress.

Experimental Protocol
  • Suspension of Barium Carbonate: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend one molar equivalent of barium carbonate in a suitable solvent, such as a 1:1 ethanol-water mixture.

  • Addition of Salicylic Acid: Dissolve two molar equivalents of salicylic acid in the same solvent system and add it portion-wise to the barium carbonate suspension with vigorous stirring.

  • Reaction: Heat the reaction mixture to reflux (approximately 80-90°C) with continuous stirring. The reaction progress can be monitored by the cessation of carbon dioxide evolution. The reaction is typically carried out for 3-4 hours to ensure complete conversion.

  • Isolation: After the reaction is complete, filter the hot solution to remove any unreacted barium carbonate. Allow the filtrate to cool to room temperature, followed by cooling in an ice bath to induce crystallization of the this compound. Collect the precipitate by vacuum filtration.

  • Purification: Wash the product with cold deionized water and a small amount of cold ethanol. For higher purity, recrystallize the product from an ethanol-water mixture.

  • Drying: Dry the purified product in a vacuum oven to yield pure this compound as a white solid.

Logical Workflow for Synthesis Route 2

Synthesis_Route_2 Reactants Salicylic Acid & Barium Carbonate Suspension Suspension in Ethanol/Water Reactants->Suspension Reaction Reflux with CO2 Evolution Suspension->Reaction Hot_Filtration Hot Filtration Reaction->Hot_Filtration Crystallization Cooling and Crystallization Hot_Filtration->Crystallization Filtration Vacuum Filtration Crystallization->Filtration Washing Washing with Water and Ethanol Filtration->Washing Purification Recrystallization Washing->Purification Drying Vacuum Drying Purification->Drying Product Pure this compound Drying->Product

Caption: Workflow for the synthesis of this compound using Barium Carbonate.

Product Characterization

The successful synthesis of this compound can be confirmed through various analytical techniques:

  • Infrared (IR) Spectroscopy: The IR spectrum should show the disappearance of the broad O-H stretch of the carboxylic acid group from salicylic acid and the appearance of characteristic peaks for the carboxylate salt.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can be used to confirm the structure of the salicylate moiety in the final product. Due to the presence of the diamagnetic Ba²⁺ ion, sharp signals are expected.

  • Thermal Analysis (TGA/DSC): Thermogravimetric analysis can determine the thermal stability of the compound and the presence of any water of hydration. Differential scanning calorimetry can be used to determine the melting or decomposition point.

  • Elemental Analysis: The percentage of barium, carbon, and hydrogen can be determined to confirm the empirical formula of the synthesized compound.

Conclusion

Both the barium hydroxide and barium carbonate routes are viable for the laboratory-scale synthesis of this compound. The choice of method will be guided by the specific requirements of the research, including reaction time, cost considerations, and the desired scale of the synthesis. For rapid synthesis, the barium hydroxide route is preferable. For a more cost-effective and easily monitored reaction, the barium carbonate method is a suitable alternative. In both cases, careful control of stoichiometry and purification steps are crucial for obtaining a high-purity product.

References

Safety Operating Guide

Proper Disposal of Barium Disalicylate: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

The safe and compliant disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. For researchers, scientists, and drug development professionals handling barium disalicylate, understanding the correct disposal procedures is paramount to ensuring a safe working environment and adhering to regulatory standards. This guide provides essential, step-by-step instructions for the proper disposal of this compound, based on general guidelines for barium compounds.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to handle this compound with appropriate personal protective equipment (PPE). Always consult the Safety Data Sheet (SDS) for specific handling and safety information. General precautions for handling barium compounds include:

  • Ventilation: Work in a well-ventilated area to avoid inhalation of dust or fumes.[1]

  • Personal Protective Equipment (PPE): Wear protective eyewear, gloves, and clothing to prevent contact with skin and eyes.[1]

  • Avoid Dust Generation: Take measures to prevent the formation of dust when handling the solid compound.[1]

  • Spill Response: In case of a spill, ensure the area is well-ventilated.[1] Wear appropriate PPE, and if necessary, use trained response staff.[1] The spilled material should be containerized for disposal.[1] It should not be released into the environment or allowed to reach drains, sewers, or waterways.[1]

**Step-by-Step Disposal Protocol

The primary recommendation for the disposal of barium compounds is to use a licensed professional waste disposal service.[1] The waste generator is responsible for properly characterizing the waste according to applicable regulations.[1][2]

Step 1: Waste Characterization

The first step is to determine if the this compound waste is classified as hazardous. This determination must be made in accordance with local, regional, and national regulations.[1][2] Soluble barium compounds are often classified as hazardous waste.[3]

Step 2: Segregation and Containerization

  • Do not mix with other waste: Keep this compound waste separate from other chemical waste streams to avoid unintended reactions.[4]

  • Use original or appropriate containers: Whenever possible, store the waste in its original container. If that is not feasible, use a suitable, labeled, and sealed container for disposal.[3][4][5] The container should be kept tightly closed and stored in a cool, dry, and well-ventilated area.[1][2]

  • Labeling: Clearly label the waste container with "Hazardous Waste" and list all barium-bearing compounds.[6]

Step 3: Professional Waste Disposal

  • Contact a licensed service: Engage a licensed professional waste disposal service for the collection and disposal of the material.[1]

  • Follow all regulations: Adhere to all federal, state, and local regulations concerning the disposal of barium compounds.[3]

Step 4: Disposal of Empty Containers

Empty containers should be disposed of as unused product, unless they have been properly decontaminated.[1] Do not dispose of product containers with household garbage.[1]

Regulatory Thresholds for Barium Waste

The following table summarizes key regulatory limits for barium, which can help in waste characterization.

RegulationThreshold/LimitSource
EPA Drinking Water Standard 2.0 mg/L[7][8]
OSHA Occupational Exposure Limit (soluble barium compounds) 0.5 mg/m³ (8-hour average)[7][8]
Regulated Liquid Waste (Barium) > 2 mg/L[6]

Disposal Decision Workflow

The following diagram outlines the logical steps for making decisions regarding the disposal of this compound.

G cluster_start cluster_assessment Waste Assessment cluster_disposal_path Disposal Path cluster_end start Start: this compound Waste Generated characterize Characterize Waste (Consult SDS & Regulations) start->characterize is_hazardous Is Waste Hazardous? characterize->is_hazardous segregate Segregate and Containerize is_hazardous->segregate Yes non_hazardous_disposal Dispose as Non-Hazardous Waste (Follow Institutional Procedures) is_hazardous->non_hazardous_disposal No label_waste Label Container ('Hazardous Waste', List Contents) segregate->label_waste professional_disposal Contact Licensed Professional Waste Disposal Service label_waste->professional_disposal end End: Proper Disposal Complete professional_disposal->end non_hazardous_disposal->end

This compound Disposal Decision Workflow

Key Experimental Protocols Cited

While direct experimental protocols for the disposal of this compound are not provided in the search results, a method for treating soluble barium compounds to render them less hazardous is mentioned. This involves converting the soluble barium to the insoluble and less toxic barium sulfate.

Protocol for Treatment of Soluble Barium Waste (e.g., Barium Chloride)

This protocol is adapted from guidelines for barium chloride and should only be performed by trained personnel with a thorough understanding of the chemical risks and in compliance with all institutional and regulatory requirements.

  • Dissolution: Dissolve the soluble barium compound in water. The total volume should not exceed one liter.[9]

  • Precipitation: Add an excess of 3M sulfuric acid (H₂SO₄) to the solution. This will precipitate the barium as insoluble barium sulfate (BaSO₄).[9]

  • Settling: Allow the mixture to stand overnight to ensure complete precipitation.[9]

  • Filtration: Filter the insoluble barium sulfate from the solution.[9]

  • Drying and Packaging: Dry the filtered barium sulfate, mix it with an equal amount of sand, and package it for transfer to a landfill.[9]

  • Neutralization of Filtrate: Neutralize the remaining acidic filtrate with a base such as sodium hydroxide (NaOH).[9]

  • Final Disposal of Filtrate: The neutralized filtrate can then be discarded into the drain with an excess of running water, provided it meets local wastewater discharge regulations.[9]

Important Note: This treatment method may not be applicable if the waste contains other hazardous chemicals.[9] In such cases, the entire mixture must be disposed of as hazardous waste through a licensed contractor.

By following these guidelines, laboratory professionals can ensure the safe and compliant disposal of this compound, protecting both themselves and the environment. Always prioritize safety and consult with your institution's environmental health and safety (EHS) department for specific guidance.

References

Personal protective equipment for handling Barium disalicylate

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring safe handling of chemicals like Barium disalicylate is paramount. This guide provides immediate, essential safety and logistical information, including detailed operational and disposal plans, to foster a secure laboratory environment.

Hazard Overview and Personal Protective Equipment (PPE)

This compound, like other soluble barium compounds, is classified as hazardous. Acute exposure can lead to a range of health effects. It is crucial to use appropriate Personal Protective Equipment (PPE) to minimize risk.

Summary of Required Personal Protective Equipment

PPE CategorySpecificationPurpose
Respiratory Protection NIOSH/MSHA approved respiratorTo prevent inhalation of harmful dust or aerosols.[1]
Eye Protection Chemical safety goggles or a face shieldTo protect eyes from splashes or dust.[1]
Hand Protection Chemical-resistant gloves (e.g., PVC)To prevent skin contact and absorption.
Body Protection Lab coat or chemical-resistant apronTo protect against skin exposure.[1]

Operational Plan: Step-by-Step Handling Procedure

Adherence to a strict operational workflow is critical when handling this compound to ensure personnel safety and prevent contamination.

Experimental Workflow for Handling this compound

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_setup Set up in Chemical Fume Hood prep_ppe->prep_setup handle_weigh Weigh this compound prep_setup->handle_weigh handle_dissolve Dissolve in appropriate solvent handle_weigh->handle_dissolve cleanup_decon Decontaminate Glassware & Surfaces handle_dissolve->cleanup_decon cleanup_waste Segregate & Label Waste cleanup_decon->cleanup_waste cleanup_dispose Dispose of Waste via Certified Vendor cleanup_waste->cleanup_dispose cleanup_doff Doff PPE Correctly cleanup_dispose->cleanup_doff

Safe handling workflow for this compound.

Detailed Experimental Protocol:

  • Preparation :

    • Before entering the laboratory, ensure you are familiar with the Safety Data Sheet (SDS) for this compound and other chemicals being used.

    • Don all required PPE as specified in the table above.

    • All handling of this compound powder must be conducted in a certified chemical fume hood to prevent inhalation of dust.[1]

  • Handling :

    • When weighing the compound, use a draft shield to minimize the dispersal of powder.

    • Handle all containers of this compound with care to avoid spills.

    • If the compound needs to be dissolved, add it slowly to the solvent to avoid splashing.

  • In Case of a Spill :

    • Evacuate the immediate area.

    • Wear appropriate PPE, including respiratory protection.

    • For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed, labeled container for disposal.

    • Clean the spill area with a suitable decontaminating agent.

Disposal Plan

Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.

Waste Management Protocol:

Waste TypeDisposal Procedure
Solid this compound Waste Collect in a clearly labeled, sealed, and non-reactive container.
Contaminated Labware (e.g., gloves, wipes) Place in a designated, sealed waste bag or container.
Aqueous Waste Containing Barium Collect in a labeled, sealed container. Do not pour down the drain.[2]

All waste containing this compound must be disposed of as hazardous waste.[3] Contact your institution's Environmental Health and Safety (EHS) department or a licensed professional waste disposal service for collection and disposal in accordance with local, state, and federal regulations.[3] It is the responsibility of the waste generator to properly characterize all waste materials.[3]

Logical Flow for Barium Waste Disposal

start Generate Barium Waste segregate Segregate Solid, Liquid, & Contaminated PPE start->segregate label_waste Label Containers Clearly (e.g., 'Barium Waste') segregate->label_waste store Store in Designated Satellite Accumulation Area label_waste->store contact_ehs Contact EHS for Pickup store->contact_ehs end Proper Disposal by Certified Vendor contact_ehs->end

Waste disposal decision pathway.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.